2-Acetoxy-3',5'-dichlorobenzophenone
Description
BenchChem offers high-quality 2-Acetoxy-3',5'-dichlorobenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetoxy-3',5'-dichlorobenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[2-(3,5-dichlorobenzoyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O3/c1-9(18)20-14-5-3-2-4-13(14)15(19)10-6-11(16)8-12(17)7-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEDEDIWXFCTEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641602 | |
| Record name | 2-(3,5-Dichlorobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-86-9 | |
| Record name | 2-(3,5-Dichlorobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Acetoxy-3',5'-dichlorobenzophenone chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Acetoxy-3',5'-dichlorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword: The landscape of medicinal chemistry is ever-evolving, with novel molecular scaffolds holding the promise of new therapeutic breakthroughs. Among these, substituted benzophenones represent a privileged class of compounds, serving as key intermediates in the synthesis of a wide array of biologically active molecules. This guide focuses on a specific, yet lesser-documented member of this family: 2-Acetoxy-3',5'-dichlorobenzophenone. Due to the limited availability of direct experimental data for this particular isomer, this document will adopt a predictive and extrapolative approach, grounded in established principles of organic chemistry and data from closely related analogues. Our objective is to provide a comprehensive technical resource that empowers researchers to synthesize, characterize, and explore the potential of this intriguing molecule. We will delve into a plausible synthetic route, predict its core physicochemical and spectral properties, and discuss its potential reactivity and applications, all while maintaining rigorous scientific integrity.
Molecular Overview and Physicochemical Properties
2-Acetoxy-3',5'-dichlorobenzophenone is a halogenated aromatic ketone. Its structure features a benzophenone core with an acetoxy group at the 2-position of one phenyl ring and two chlorine atoms at the 3' and 5' positions of the second phenyl ring. This specific arrangement of functional groups is anticipated to bestow upon it a unique profile of reactivity and biological activity.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties for 2-Acetoxy-3',5'-dichlorobenzophenone, extrapolated from data for isomeric and analogous compounds.[1][2] It is crucial to note that these are estimations and should be confirmed by empirical analysis.
| Property | Predicted Value | Rationale for Prediction |
| Molecular Formula | C₁₅H₁₀Cl₂O₃ | Based on the chemical structure. |
| Molecular Weight | 309.14 g/mol | Calculated from the molecular formula.[2] |
| Appearance | White to off-white solid | Typical for benzophenone derivatives. |
| Melting Point | 85 - 95 °C | Estimated based on related dichlorobenzophenone structures. |
| Boiling Point | ~450 °C | Extrapolated from isomers.[2] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DCM, Chloroform, Ethyl Acetate) | Aromatic ketones with significant halogenation are typically non-polar. |
| IUPAC Name | [2-(3,5-dichlorobenzoyl)phenyl] acetate | Systematic nomenclature based on the structure. |
Synthesis and Mechanistic Insights
The most logical and established method for the synthesis of unsymmetrical benzophenones is the Friedel-Crafts acylation .[3][4][5][6][7] This electrophilic aromatic substitution reaction provides a direct route to forming the carbon-carbon bond between the two aromatic rings via a ketone linkage.
Proposed Synthetic Pathway
The synthesis of 2-Acetoxy-3',5'-dichlorobenzophenone can be envisioned through the Friedel-Crafts acylation of phenyl acetate with 3,5-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Caption: Proposed workflow for the synthesis of 2-Acetoxy-3',5'-dichlorobenzophenone.
Step-by-Step Experimental Protocol (Hypothetical)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) to anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add 3,5-dichlorobenzoyl chloride (1.0 eq) dissolved in anhydrous DCM via the dropping funnel. Stir the mixture for 20-30 minutes to allow for the formation of the acylium ion-Lewis acid complex.
-
Acylation: Add phenyl acetate (1.1 eq), dissolved in anhydrous DCM, dropwise to the reaction mixture, maintaining the temperature between 0 and 5 °C. The acetoxy group is an ortho, para-director; however, the ortho position is sterically hindered, which may lead to a mixture of ortho and para products.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by pouring it into a beaker of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and finally dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired 2-acetoxy-3',5'-dichlorobenzophenone isomer.
Predicted Spectral Characteristics
The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the acetoxy group. The aromatic region will be complex due to the substitution patterns on both rings.
-
Methyl Protons: A singlet around δ 2.1-2.3 ppm, integrating to 3H, corresponding to the acetyl group.
-
Aromatic Protons (Acetoxyphenyl Ring): Four protons in the range of δ 7.2-7.8 ppm, exhibiting complex splitting patterns (multiplets) due to ortho and meta couplings.
-
Aromatic Protons (Dichlorophenyl Ring): Three protons in the range of δ 7.5-7.9 ppm. The two protons meta to the carbonyl group will likely appear as a doublet, and the proton para to the carbonyl will be a triplet.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework.
-
Carbonyl Carbons: Two signals are expected in the downfield region: one for the ketone carbonyl (δ ~195 ppm) and one for the ester carbonyl (δ ~170 ppm).
-
Aromatic Carbons: Multiple signals in the range of δ 120-140 ppm.
-
Methyl Carbon: A signal in the aliphatic region (δ ~21 ppm) for the acetyl methyl group.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
C=O Stretch (Ketone): A strong absorption band around 1660-1680 cm⁻¹.
-
C=O Stretch (Ester): A strong absorption band around 1760-1770 cm⁻¹.
-
C-O Stretch (Ester): A band in the region of 1200-1250 cm⁻¹.
-
C-Cl Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight and provide information about the isotopic pattern due to the two chlorine atoms. The molecular ion peak (M⁺) should be observed at m/z 308 (for ³⁵Cl isotopes), with characteristic M+2 and M+4 peaks due to the presence of two chlorine atoms.
Reactivity and Potential Applications
The chemical reactivity of 2-Acetoxy-3',5'-dichlorobenzophenone is governed by its three main functional components: the ketone, the ester, and the dichlorinated aromatic system.
Caption: Potential reactivity pathways of 2-Acetoxy-3',5'-dichlorobenzophenone.
-
Ester Hydrolysis: The acetoxy group can be readily hydrolyzed under acidic or basic conditions to yield the corresponding 2-hydroxy-3',5'-dichlorobenzophenone. This phenolic derivative could serve as a precursor for further functionalization.
-
Ketone Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride. This alcohol can then be used in subsequent synthetic steps.
-
Nucleophilic Aromatic Substitution: The chlorine atoms on the phenyl ring are activated towards nucleophilic aromatic substitution, although harsh conditions may be required.
-
Pharmaceutical Intermediate: Dichlorobenzophenone derivatives are known precursors in the synthesis of benzodiazepines, a class of psychoactive drugs.[8] The specific substitution pattern of 2-Acetoxy-3',5'-dichlorobenzophenone could lead to novel analogues with unique pharmacological profiles. Its potential as an intermediate in the synthesis of antifungal agents, similar to other dichlorobenzophenones, is also a viable area of exploration.
Safety and Handling
While specific toxicological data for 2-Acetoxy-3',5'-dichlorobenzophenone is not available, it should be handled with the standard precautions for aromatic ketones and chlorinated organic compounds.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
2-Acetoxy-3',5'-dichlorobenzophenone represents an under-explored molecule with significant potential for applications in medicinal chemistry and materials science. This guide has provided a comprehensive, albeit predictive, overview of its chemical properties, a plausible synthetic route, and its potential reactivity. It is our hope that this technical resource will serve as a valuable starting point for researchers interested in exploring the chemistry and biological activity of this and other novel benzophenone derivatives, ultimately contributing to the advancement of drug discovery and development.
References
-
Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. University of Delaware. [Link]
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4-Chlorobenzophenone - Friedel Craft Acylation. Scribd. [Link]
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Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Pearson. [Link]
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Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angewandte Chemie International Edition. [Link]
-
Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. ResearchGate. [Link]
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2,4'-Dichlorobenzophenone | C13H8Cl2O | CID 66558. PubChem. [Link]
-
3,4-Dichlorobenzophenone | C13H8Cl2O | CID 80494. PubChem. [Link]
-
4,4'-Dichlorobenzophenone | C13H8Cl2O | CID 7034. PubChem. [Link]
-
4-Acetoxy-3',4'-dichlorobenzophenone | C15H10Cl2O3 | CID 24723041. PubChem. [Link]
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2-Acetoxy-3',5'-dichlorobenzophenone synthesis pathway
An In-Depth Technical Guide to the Synthesis of 2-Acetoxy-3',5'-dichlorobenzophenone
Executive Summary
This document provides a comprehensive technical guide for the synthesis of 2-Acetoxy-3',5'-dichlorobenzophenone, a halogenated benzophenone derivative with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this guide is structured to deliver not only a replicable synthetic pathway but also the underlying mechanistic rationale and field-proven insights necessary for successful execution. The narrative emphasizes causality behind experimental choices, self-validating protocols, and authoritative scientific grounding. The described pathway proceeds via a two-step sequence: a Lewis acid-catalyzed Friedel-Crafts acylation to construct the core 2-hydroxy-3',5'-dichlorobenzophenone intermediate, followed by a base-catalyzed acetylation to yield the final product. Detailed experimental procedures, characterization data, and safety protocols are provided for researchers, scientists, and drug development professionals.
Introduction: The Significance of Substituted Benzophenones
The benzophenone scaffold is a privileged structure in organic chemistry, serving as a cornerstone for a vast array of compounds. Its derivatives are widely utilized as photoinitiators, UV-light absorbers, and crucial intermediates in the synthesis of pharmaceuticals. The introduction of specific substituents, such as halogens and acetoxy groups, can profoundly modulate the molecule's physicochemical and biological properties. Halogenation, particularly with chlorine, can enhance metabolic stability and binding affinity in biological systems, while the acetoxy group can serve as a prodrug moiety or a synthetic handle for further functionalization. 2-Acetoxy-3',5'-dichlorobenzophenone represents a molecule where these features converge, making its efficient and reliable synthesis a topic of significant interest.
Strategic Synthesis Design: A Retrosynthetic Approach
The design of a viable synthetic pathway begins with a logical deconstruction of the target molecule. The most apparent disconnection for 2-Acetoxy-3',5'-dichlorobenzophenone is at the ester linkage and the carbonyl-aryl bond, suggesting a convergent synthesis strategy.
-
Disconnection 1 (C-O Ester Bond): The acetyl group is retrosynthetically traced back to an acetylation reaction of a phenolic hydroxyl group. This identifies 2-hydroxy-3',5'-dichlorobenzophenone as the immediate precursor.
-
Disconnection 2 (C-C Carbonyl Bond): The benzophenone core is best disconnected via a Friedel-Crafts acylation reaction.[1][2][3] This leads to two possible precursor pairs:
-
Path A: Phenol and 3,5-dichlorobenzoyl chloride.
-
Path B: 1,3-Dichlorobenzene and 2-hydroxybenzoyl chloride (salicyloyl chloride).
-
Pathway Justification: Path A is selected as the more strategically sound approach. The hydroxyl group of phenol is a powerful ortho-, para-directing group, which favors the formation of the required 2-hydroxy isomer, although separation from the 4-hydroxy byproduct is necessary. Path B is less favorable because the hydroxyl group in 2-hydroxybenzoyl chloride can coordinate with the Lewis acid catalyst, complicating the reaction. Furthermore, 3,5-dichlorobenzoyl chloride is readily prepared from its corresponding carboxylic acid.
This leads to the following forward synthetic plan:
Stage 1: Preparation of the Acylating Agent
Synthesis of 3,5-Dichlorobenzoyl Chloride
The crucial first step is the conversion of 3,5-dichlorobenzoic acid into its more reactive acid chloride derivative. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous, simplifying product isolation.
Mechanism Insight: The reaction proceeds via a nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. A subsequent collapse of the tetrahedral intermediate, followed by chloride attack on the carbonyl carbon, releases the final products. A catalytic amount of pyridine or DMF can accelerate this reaction.
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add 3,5-dichlorobenzoic acid (1.0 eq).
-
Add thionyl chloride (2.0-3.0 eq) dropwise at room temperature.[4][5] A catalytic amount of pyridine (0.05 eq) can be added to the acid before the thionyl chloride.[6]
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2-4 hours, monitoring the evolution of gas. The reaction is complete when gas evolution ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure. To ensure complete removal, dry toluene can be added and co-distilled (azeotropically).[7]
-
The resulting crude 3,5-dichlorobenzoyl chloride, typically a yellow oil or low-melting solid, is of sufficient purity for the subsequent Friedel-Crafts reaction.[5]
Reagent Data Table:
| Reagent | M.W. ( g/mol ) | Amount (molar eq.) | Role |
| 3,5-Dichlorobenzoic Acid | 191.01 | 1.0 | Starting Material |
| Thionyl Chloride | 118.97 | 2.0 - 3.0 | Chlorinating Agent |
| Pyridine | 79.10 | ~0.05 (catalytic) | Catalyst |
Stage 2: Construction of the Benzophenone Core
Friedel-Crafts Acylation to Yield 2-Hydroxy-3',5'-dichlorobenzophenone
This reaction is the cornerstone of the synthesis, forming the key C-C bond. It involves the electrophilic aromatic substitution of phenol with the electrophilic acylium ion generated from 3,5-dichlorobenzoyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2]
Causality and Mechanistic Considerations:
-
Role of AlCl₃: The Lewis acid coordinates to the carbonyl oxygen of the acid chloride, which polarizes the C-Cl bond, facilitating its cleavage to form a resonance-stabilized acylium ion (R-C≡O⁺). This highly electrophilic species is then attacked by the electron-rich phenol ring.[2]
-
Stoichiometry: More than one equivalent of AlCl₃ is required. One equivalent activates the acyl chloride, and another coordinates to the phenolic hydroxyl group of the substrate, which would otherwise be a competing Lewis base. This coordination also deactivates the ring somewhat, requiring controlled reaction conditions. A third equivalent coordinates to the product ketone's carbonyl, preventing it from deactivating the catalyst. Therefore, 2.0 to 2.5 mole equivalents of AlCl₃ are often optimal for aroylations of phenols.[8]
-
Ortho/Para Selectivity: The hydroxyl group of phenol directs the incoming electrophile to the ortho and para positions. While the para product is often sterically favored, the ortho isomer can be formed in significant amounts due to chelation of the phenolic oxygen and the incoming acyl group with the aluminum catalyst, stabilizing the ortho transition state. Separation of these isomers is a critical purification step.
Experimental Protocol:
-
Set up a three-necked flask with a dropping funnel, a condenser, and a nitrogen inlet. Ensure the system is completely dry, as AlCl₃ reacts violently with water.
-
Charge the flask with anhydrous aluminum chloride (2.2 eq) and an inert solvent such as 1,4-dichlorobenzene or nitrobenzene under a nitrogen atmosphere.[8][9]
-
In the dropping funnel, prepare a solution of phenol (1.2 eq) and 3,5-dichlorobenzoyl chloride (1.0 eq) in the same solvent.
-
Cool the AlCl₃ suspension to 0-5 °C using an ice bath.
-
Add the solution from the dropping funnel slowly to the AlCl₃ suspension with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 4-8 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture back to 0 °C and quench it by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product will be a mixture of 2-hydroxy- and 4-hydroxy-3',5'-dichlorobenzophenone. These isomers can be separated by column chromatography on silica gel using a hexane/ethyl acetate gradient. The ortho isomer typically has a lower polarity due to intramolecular hydrogen bonding.
Stage 3: Final Acetylation
Synthesis of 2-Acetoxy-3',5'-dichlorobenzophenone
The final step is a standard esterification of the phenolic hydroxyl group of the purified intermediate. Acetic anhydride is a convenient and efficient acetylating agent, and a tertiary amine base like pyridine or triethylamine is used as a catalyst and to scavenge the acetic acid byproduct.
Experimental Protocol:
-
Dissolve the purified 2-hydroxy-3',5'-dichlorobenzophenone (1.0 eq) in pyridine (acting as both solvent and base) or in a solvent like dichloromethane with added triethylamine (1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.5 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.
-
Quench the reaction by adding water. If using pyridine, acidify with dilute HCl to protonate the pyridine and move it to the aqueous layer.
-
Extract the product with ethyl acetate.
-
Wash the organic layer successively with dilute HCl (if not done already), water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the final product as a solid.
Analytical Validation and Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized 2-Acetoxy-3',5'-dichlorobenzophenone.
Expected Analytical Data Summary:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the 7.0-8.0 ppm region. A singlet around 2.1-2.3 ppm corresponding to the three protons of the acetyl (-OCOCH₃) group. Disappearance of the broad phenolic -OH peak from the precursor. |
| ¹³C NMR | Aromatic carbons in the 120-140 ppm range. Two distinct carbonyl carbon signals: one for the ketone (~195 ppm) and one for the ester (~169 ppm). A methyl carbon signal around 21 ppm. |
| IR (cm⁻¹) | Strong C=O stretching band for the ketone around 1670 cm⁻¹. Strong C=O stretching band for the ester around 1760 cm⁻¹. C-O stretching bands around 1200-1100 cm⁻¹. Aromatic C-H and C=C stretches. Absence of the broad O-H stretch from the precursor.[10] |
| Mass Spec (EI) | Molecular ion peak (M⁺) corresponding to the molecular weight of C₁₅H₁₀Cl₂O₃ (308.15 g/mol ). Characteristic fragmentation pattern showing loss of the acetyl group (-43) and subsequent fragmentation of the benzophenone core. |
Safety and Handling Precautions
-
Thionyl Chloride: Highly corrosive and toxic. Reacts with water to release HCl and SO₂ gas. Handle only in a well-ventilated fume hood with appropriate PPE (gloves, safety glasses, lab coat).
-
Aluminum Chloride: Anhydrous AlCl₃ is a corrosive solid that reacts violently with water. Handle in a dry environment (glove box or under inert atmosphere). The quenching process is highly exothermic and should be done slowly and with caution.
-
Pyridine/Triethylamine: Flammable, toxic, and have strong, unpleasant odors. Handle in a fume hood.
-
Chlorinated Solvents: Dichloromethane and 1,4-dichlorobenzene are suspected carcinogens. Minimize exposure and handle in a fume hood.
-
General: Always wear appropriate personal protective equipment. All reactions should be performed in a well-ventilated chemical fume hood. Dispose of chemical waste according to institutional guidelines.
Conclusion
The synthesis of 2-Acetoxy-3',5'-dichlorobenzophenone is reliably achieved through a robust two-stage process involving a Friedel-Crafts acylation followed by esterification. The success of this pathway is contingent on careful control of reaction conditions, particularly the exclusion of moisture during the Lewis acid-catalyzed step, and effective purification of the ortho-hydroxybenzophenone intermediate. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to produce this valuable compound with high purity and yield, enabling further exploration of its potential applications.
References
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Preparation method of 3,5-dichlorobenzoyl chloride. Eureka | Patsnap. [Link]
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Synthesis of 3,5-dichlorobenzoyl chloride. PrepChem.com. [Link]
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Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Pearson. [Link]
- Aromatic and aliphatic esters of hydroxy benzophenone derivatives.
-
Friedel-Crafts Acylation. Chemistry Steps. [Link]
-
Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. ResearchGate. [Link]
-
Synthesis of 2,3-dichloro-4-hydroxy-3',4'-dichlorobenzophenone. PrepChem.com. [Link]
- Preparation process of 2-hydroxy-4-methoxybenzophenone.
-
Solved Friedel Crafts Acylation For this assignment, the. Chegg.com. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
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-
The Synthesis for 2 Amino 2′,5 Dichlorobenzophenon. Scribd. [Link]
-
SYNTHESIS OF 3-HALO FLVONES FROM 2-HYDROXY-3-5- DISUBSTITUTED ACETOPHENONE. TSI Journals. [Link]
-
2'-Hydroxybenzophenone. PubChem. [Link]
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Spectroscopic Blueprint of 2-Acetoxy-3',5'-dichlorobenzophenone: A Technical Guide
Foreword: Navigating Spectroscopic Characterization with Predictive Analysis
In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the bedrock of this characterization. This guide provides an in-depth technical overview of the spectroscopic data for 2-Acetoxy-3',5'-dichlorobenzophenone.
It is important to note that while this document is structured to be a comprehensive guide, publicly available, experimentally verified spectra for 2-Acetoxy-3',5'-dichlorobenzophenone are not readily accessible. Therefore, the data presented herein is a combination of predictive analysis based on established spectroscopic principles and comparative data from closely related analogues. This approach allows us to construct a scientifically robust "spectroscopic blueprint" of the target molecule, offering valuable insights for researchers in the field.
Molecular Structure and Rationale for Spectroscopic Analysis
2-Acetoxy-3',5'-dichlorobenzophenone is a substituted benzophenone derivative. The core structure features a benzoyl group attached to a dichlorinated phenyl ring and an acetoxy-substituted phenyl ring. This arrangement of functional groups and substituents gives rise to a unique spectroscopic signature that can be deciphered using a multi-technique approach. Understanding these signatures is crucial for confirming the identity, purity, and structure of the compound in various research and development settings.
Caption: Molecular Structure of 2-Acetoxy-3',5'-dichlorobenzophenone.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For 2-Acetoxy-3',5'-dichlorobenzophenone, the ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons and the methyl protons of the acetoxy group.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.6-7.8 | m | 2H | Aromatic Protons |
| ~ 7.3-7.5 | m | 4H | Aromatic Protons |
| ~ 2.1 | s | 3H | -OCOCH₃ |
Interpretation and Rationale:
-
Aromatic Region (δ 7.3-7.8): The protons on the two benzene rings will resonate in this downfield region due to the deshielding effect of the aromatic ring current. The electron-withdrawing nature of the carbonyl group and the chlorine atoms will further shift these protons downfield. The overlapping multiplets are expected due to complex spin-spin coupling between the aromatic protons.
-
Acetoxy Methyl Group (δ ~2.1): The three equivalent protons of the methyl group in the acetoxy substituent are expected to appear as a sharp singlet around 2.1 ppm. This chemical shift is characteristic of a methyl group attached to an ester functionality.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Acquire the spectrum on a 500 MHz NMR spectrometer.
-
Data Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The proton-decoupled ¹³C NMR spectrum of 2-Acetoxy-3',5'-dichlorobenzophenone is predicted to show distinct signals for each unique carbon atom.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 195 | C=O (Ketone) |
| ~ 169 | C=O (Ester) |
| ~ 150 | C-O (Aromatic) |
| ~ 138 | C-Cl (Aromatic) |
| ~ 135 | C-Cl (Aromatic) |
| ~ 134 | Aromatic CH |
| ~ 132 | Aromatic C (Quaternary) |
| ~ 130 | Aromatic CH |
| ~ 129 | Aromatic CH |
| ~ 128 | Aromatic CH |
| ~ 127 | Aromatic CH |
| ~ 125 | Aromatic C (Quaternary) |
| ~ 21 | -OCOC H₃ |
Interpretation and Rationale:
-
Carbonyl Carbons (δ ~195 and ~169): Two distinct downfield signals are expected for the ketone and ester carbonyl carbons. The ketone carbonyl is typically more deshielded and appears at a higher chemical shift.
-
Aromatic Carbons (δ 125-150): The aromatic carbons will resonate in this region. The carbons attached to electronegative atoms (oxygen and chlorine) will be shifted further downfield. Quaternary carbons will generally show weaker signals compared to protonated carbons.
-
Acetoxy Methyl Carbon (δ ~21): The methyl carbon of the acetoxy group is expected to appear in the upfield region, characteristic of sp³ hybridized carbons.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Acquire the spectrum on a 125 MHz NMR spectrometer.
-
Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A sufficient number of scans and a suitable relaxation delay are necessary to detect all carbon signals, especially quaternary carbons.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, with the CDCl₃ solvent peak at δ 77.16 ppm used for referencing.
Caption: General workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| ~ 1770 | Strong | C=O Stretch (Ester) |
| ~ 1670 | Strong | C=O Stretch (Ketone) |
| ~ 1600, 1480 | Medium | C=C Stretch (Aromatic) |
| ~ 1200 | Strong | C-O Stretch (Ester) |
| ~ 800-700 | Strong | C-Cl Stretch |
Interpretation and Rationale:
-
C=O Stretching: The most prominent peaks in the IR spectrum are expected to be the carbonyl stretches. The ester carbonyl will likely appear at a higher wavenumber (~1770 cm⁻¹) than the ketone carbonyl (~1670 cm⁻¹). The conjugation of the ketone with the aromatic rings slightly lowers its stretching frequency.[1]
-
Aromatic C-H and C=C Stretching: The absorptions for aromatic C-H stretching are typically observed above 3000 cm⁻¹. The characteristic aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region.
-
C-O and C-Cl Stretching: A strong band corresponding to the C-O stretch of the ester group is expected around 1200 cm⁻¹. The C-Cl stretching vibrations will appear in the fingerprint region, typically between 800 and 700 cm⁻¹.
Experimental Protocol for FT-IR Spectroscopy:
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal.
-
Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal, followed by the sample spectrum.
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation. For 2-Acetoxy-3',5'-dichlorobenzophenone, Electron Ionization (EI) is a common technique.
Predicted Mass Spectrometry Data (EI)
| m/z | Proposed Fragment |
| [M]⁺ | Molecular Ion |
| [M-42]⁺ | Loss of ketene (CH₂=C=O) from the acetoxy group |
| 249 | [C₁₃H₈Cl₂O]⁺ |
| 173 | [C₇H₄ClO]⁺ |
| 139 | [C₇H₄Cl]⁺ |
| 111 | [C₆H₄Cl]⁺ |
| 77 | [C₆H₅]⁺ |
Interpretation and Rationale:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) will correspond to the molecular weight of the compound. The isotopic pattern of the two chlorine atoms will result in characteristic [M]⁺, [M+2]⁺, and [M+4]⁺ peaks.
-
Fragmentation Pathways: A common fragmentation pathway for acetylated compounds is the loss of a neutral ketene molecule (42 Da). Cleavage on either side of the ketone carbonyl group is also expected, leading to the formation of benzoyl-type cations. The dichlorinated benzoyl cation and the subsequent loss of CO would be a characteristic fragmentation.
Caption: A simplified predicted fragmentation pathway for 2-Acetoxy-3',5'-dichlorobenzophenone.
Experimental Protocol for GC-MS:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrument Setup: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.
-
Data Acquisition: Inject the sample into the GC, where it is vaporized and separated. The separated components then enter the MS for ionization and analysis.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.
Conclusion
The spectroscopic characterization of 2-Acetoxy-3',5'-dichlorobenzophenone, as detailed in this guide, provides a comprehensive predicted dataset for its structural confirmation. The combination of ¹H NMR, ¹³C NMR, IR, and MS data offers a detailed picture of the molecule's atomic connectivity and functional groups. While based on predictive analysis and data from analogues, this guide serves as a valuable resource for researchers, enabling them to anticipate the spectroscopic features of this compound and aiding in the interpretation of experimentally acquired data.
References
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PubChem. 2-Amino-2',5-dichlorobenzophenone. [Link]
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PubChem. 2,5-Dichlorobenzophenone. [Link]
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PubChem. 3',5'-Dichloroacetophenone. [Link]
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PubChem. 2,4'-Dichlorobenzophenone. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 22-26. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
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SpectraBase. 2,4-Dichlorobenzophenone. [Link]
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Doc Brown's Chemistry. 13C NMR spectrum of 3-hydroxybutanone (acetoin). [Link]
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An In-Depth Technical Guide to the Synthesis of 2-Acetoxy-3',5'-dichlorobenzophenone from 3,5-dichloroaniline
Introduction
2-Acetoxy-3',5'-dichlorobenzophenone is a substituted aromatic ketone with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its structural motif, featuring a dichlorinated phenyl ring and an acetoxy-substituted phenyl ring linked by a carbonyl group, makes it a versatile building block for more complex molecules. This guide provides a comprehensive, in-depth technical overview of a robust synthetic route starting from the readily available 3,5-dichloroaniline. The presented methodology is designed for researchers, scientists, and professionals in drug development, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for experimental choices to ensure reproducibility and a thorough understanding of the process.
Synthetic Strategy Overview
The synthesis of 2-Acetoxy-3',5'-dichlorobenzophenone from 3,5-dichloroaniline is a multi-step process that can be logically divided into five key stages. This pathway has been designed for its reliability and scalability, utilizing well-established and high-yielding chemical transformations.
The overall synthetic workflow is depicted below:
Caption: Overall synthetic workflow from 3,5-dichloroaniline to 2-acetoxy-3',5'-dichlorobenzophenone.
Part 1: Synthesis of 3,5-Dichlorobenzoic Acid
The initial phase of the synthesis focuses on the conversion of 3,5-dichloroaniline to the key intermediate, 3,5-dichlorobenzoic acid. This is achieved through a two-step sequence involving a diazotization followed by a Sandmeyer reaction and subsequent hydrolysis.
Step 1: Diazotization of 3,5-Dichloroaniline and Sandmeyer Reaction
The conversion of the amino group of 3,5-dichloroaniline into a good leaving group is essential for the introduction of the nitrile functionality. This is accomplished by diazotization, where the primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. The resulting 3,5-dichlorobenzenediazonium chloride is then subjected to a Sandmeyer reaction, a copper(I)-catalyzed substitution of the diazonium group with a cyanide nucleophile to yield 3,5-dichlorobenzonitrile.[1]
Caption: Key transformations in the conversion of 3,5-dichloroaniline to 3,5-dichlorobenzonitrile.
Experimental Protocol: Synthesis of 3,5-Dichlorobenzonitrile
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3,5-dichloroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the stirred solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
-
Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide and warm it to 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution to the warm copper(I) cyanide solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, heat the reaction mixture on a water bath for 30 minutes to ensure the reaction goes to completion.
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or toluene).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3,5-dichlorobenzonitrile.
-
The crude product can be purified by recrystallization from ethanol or by vacuum distillation.
Step 2: Hydrolysis of 3,5-Dichlorobenzonitrile
The nitrile group of 3,5-dichlorobenzonitrile is then hydrolyzed to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred as it typically results in fewer side products.[2][3][4][5][6]
Experimental Protocol: Synthesis of 3,5-Dichlorobenzoic Acid
-
In a round-bottom flask equipped with a reflux condenser, add 3,5-dichlorobenzonitrile and an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the evolution of ammonia gas.
-
Continue refluxing for several hours until the starting material is consumed (as determined by TLC).
-
Cool the reaction mixture to room temperature. The product will be in the form of its sodium salt, which is soluble in water.
-
Acidify the cooled solution with concentrated hydrochloric acid until the pH is strongly acidic (pH 1-2).
-
A white precipitate of 3,5-dichlorobenzoic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water to remove any inorganic salts, and dry in an oven.
-
The purity of the product is typically high, but it can be further purified by recrystallization from an ethanol/water mixture if necessary.
| Intermediate | Typical Yield (%) | Melting Point (°C) | Key Analytical Data |
| 3,5-Dichlorobenzonitrile | 70-80 | 65-67 | IR (cm⁻¹): ~2230 (C≡N) |
| 3,5-Dichlorobenzoic Acid | >90 | 185-188 | IR (cm⁻¹): ~1700 (C=O), 2500-3300 (O-H) |
Part 2: Synthesis of 2-Hydroxy-3',5'-dichlorobenzophenone
This part of the synthesis involves the formation of the benzophenone core structure through a Friedel-Crafts acylation reaction.
Step 3: Formation of 3,5-Dichlorobenzoyl Chloride
To activate the carboxylic acid for the Friedel-Crafts reaction, it is converted to the more reactive acyl chloride. This is commonly achieved by reacting 3,5-dichlorobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride.[7] Thionyl chloride is often used due to its cost-effectiveness and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.
Experimental Protocol: Synthesis of 3,5-Dichlorobenzoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize the HCl and SO₂ produced), place 3,5-dichlorobenzoic acid.
-
Add an excess of thionyl chloride. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
-
Gently heat the mixture to reflux. The reaction is complete when the evolution of gases ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 3,5-dichlorobenzoyl chloride is often of sufficient purity for the next step but can be purified by vacuum distillation if required.
Step 4: Friedel-Crafts Acylation of Phenol
The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that allows for the introduction of an acyl group onto an aromatic ring. In this step, 3,5-dichlorobenzoyl chloride reacts with phenol in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form 2-hydroxy-3',5'-dichlorobenzophenone.[8][9] It is important to note that phenol can undergo both C-acylation (on the ring) and O-acylation (on the hydroxyl group).[10] To favor C-acylation, an excess of the Lewis acid catalyst is often used. The reaction typically yields a mixture of the ortho (2-hydroxy) and para (4-hydroxy) isomers, which can be separated by chromatography or crystallization.
Caption: Simplified mechanism of the Friedel-Crafts acylation of phenol.
Experimental Protocol: Synthesis of 2-Hydroxy-3',5'-dichlorobenzophenone
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a gas trap, suspend anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Cool the suspension in an ice bath.
-
Slowly add a solution of 3,5-dichlorobenzoyl chloride in the same solvent.
-
To this mixture, add a solution of phenol in the solvent dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and carefully quench by slowly adding crushed ice followed by concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with water, a dilute sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting crude product, a mixture of isomers, can be purified by column chromatography on silica gel or by fractional crystallization to isolate the desired 2-hydroxy-3',5'-dichlorobenzophenone.
Part 3: Final Acetylation Step
The final step in the synthetic sequence is the acetylation of the hydroxyl group of 2-hydroxy-3',5'-dichlorobenzophenone to yield the target molecule.
Step 5: Acetylation of 2-Hydroxy-3',5'-dichlorobenzophenone
This is a straightforward esterification reaction. The phenolic hydroxyl group is acetylated using acetic anhydride or acetyl chloride, typically in the presence of a base catalyst such as pyridine or triethylamine, or a mild acid catalyst.
Experimental Protocol: Synthesis of 2-Acetoxy-3',5'-dichlorobenzophenone
-
In a round-bottom flask, dissolve 2-hydroxy-3',5'-dichlorobenzophenone in a suitable solvent such as pyridine or dichloromethane.
-
Add an excess of acetic anhydride.
-
Stir the reaction mixture at room temperature for several hours, or gently heat to accelerate the reaction. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, pour the mixture into ice-water to hydrolyze the excess acetic anhydride.
-
If pyridine was used as the solvent, acidify the mixture with dilute hydrochloric acid to neutralize the pyridine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water, a dilute sodium bicarbonate solution (to remove any remaining acetic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude 2-acetoxy-3',5'-dichlorobenzophenone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Product | Typical Yield (%) | Melting Point (°C) | Key Analytical Data |
| 2-Hydroxy-3',5'-dichlorobenzophenone | 50-60 (after separation) | Varies | IR (cm⁻¹): ~1630 (C=O, H-bonded), 3000-3500 (O-H) |
| 2-Acetoxy-3',5'-dichlorobenzophenone | >90 | Varies | IR (cm⁻¹): ~1770 (ester C=O), ~1670 (ketone C=O) |
Safety and Handling Precautions
-
3,5-Dichloroaniline: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium Nitrite: Oxidizer and toxic. Avoid contact with combustible materials.
-
Diazonium Salts: Potentially explosive when dry. Always keep in solution and handle with care.
-
Copper(I) Cyanide: Highly toxic. Handle in a well-ventilated fume hood with extreme caution.
-
Thionyl Chloride: Corrosive and lachrymatory. Handle in a fume hood.
-
Aluminum Chloride: Reacts violently with water. Handle in a dry environment.
-
Phenol: Toxic and corrosive. Can cause severe skin burns.
-
Pyridine and Acetic Anhydride: Flammable and corrosive. Use in a well-ventilated area.
Conclusion
The synthesis of 2-acetoxy-3',5'-dichlorobenzophenone from 3,5-dichloroaniline is a multi-step but logical and reliable process. By carefully controlling the reaction conditions at each stage, from the initial diazotization to the final acetylation, the target molecule can be obtained in good overall yield and high purity. This guide provides a detailed framework for this synthesis, emphasizing the chemical principles and practical considerations necessary for successful execution in a research and development setting.
References
- CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents.
- CN103224451A - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents.
- CN103102276A - Method for preparing 3,5-dichloroaniline - Google Patents.
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Process For Preparation Of 3, 5 Dichloroaniline - Quick Company. Available at: [Link]
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SYNTHESIS OF 3-HALO FLVONES FROM 2-HYDROXY-3-5- DISUBSTITUTED ACETOPHENONE | TSI Journals. Available at: [Link]
- CN104016855B - Synthesis method of 3,5-dichlorobenzoyl chloride - Google Patents.
- CN109534975B - A kind of catalytic synthesis method of 2-hydroxybenzophenone compounds - Google Patents.
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Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. Available at: [Link]
-
Friedel-Crafts Reactions - Chemistry LibreTexts. Available at: [Link]
-
Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]
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(PDF) 2-Hydroxybenzophenone as a Chemical Auxiliary for the Activation of Ketiminoesters for Highly Enantioselective Addition to Nitroalkenes under Bifunctional Catalysis - ResearchGate. Available at: [Link]
-
Method for synthesizing 3,5-dichlorobenzoic acid - Eureka | Patsnap. Available at: [Link]
- US5210313A - Preparation of 2,5-dichlorobenzophenones - Google Patents.
-
Method for synthetizing 3,5-dichloroaniline - Eureka | Patsnap. Available at: [Link]
- CN112142579A - Preparation process of 2-hydroxy-4-methoxybenzophenone - Google Patents.
-
A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate - ResearchGate. Available at: [Link]
-
Friedel–Crafts reaction of phenol - Chemistry Stack Exchange. Available at: [Link]
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Some 2-hydroxybenzophenone derivatives with varied activities. - ResearchGate. Available at: [Link]
-
Friedel-Crafts acylation (video) - Khan Academy. Available at: [Link]
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Leveraging 2-Acetoxy-3',5'-dichlorobenzophenone as a Strategic Starting Material in Complex Molecule Synthesis
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
2-Acetoxy-3',5'-dichlorobenzophenone is a highly functionalized benzophenone derivative poised for significant application in medicinal chemistry and organic synthesis. Its structure incorporates a latent phenolic hydroxyl group, protected as an acetate ester, and a dichlorinated aromatic ring, offering a unique combination of stability, reactivity, and stereoelectronic properties. This guide provides a comprehensive technical overview of this compound as a starting material. We will explore its core reactivity, focusing on the deprotection to its corresponding phenol, and detail its subsequent transformation into high-value heterocyclic scaffolds, including benzodiazepines and flavones. This document serves as a practical resource for researchers, offering field-proven insights, detailed experimental protocols, and mechanistic diagrams to facilitate its use in drug discovery and development workflows.
Introduction to 2-Acetoxy-3',5'-dichlorobenzophenone
The benzophenone scaffold is a ubiquitous and privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs exhibiting a wide array of biological activities.[1] 2-Acetoxy-3',5'-dichlorobenzophenone emerges as a particularly strategic precursor due to the orthogonal reactivity of its functional groups.
Chemical Structure and Properties
The molecule's architecture features a central diaryl ketone, with one phenyl ring substituted at the ortho position with an acetoxy group and the other substituted at the 3' and 5' positions with chlorine atoms. The acetoxy group serves as a robust protecting group for the phenol, which can be selectively cleaved under specific conditions to unmask a reactive hydroxyl group, pivotal for subsequent cyclization reactions. The dichloro substitution pattern significantly influences the molecule's electronic properties and provides steric bulk, which can be exploited to fine-tune interactions with biological targets.
| Property | Value |
| IUPAC Name | [2-(3,5-dichlorobenzoyl)phenyl] acetate |
| Molecular Formula | C₁₅H₁₀Cl₂O₃ |
| Molecular Weight | 325.15 g/mol |
| CAS Number | (Not assigned, specific isomer) |
| Appearance | (Expected) White to off-white solid |
Rationale for Use as a Synthetic Precursor
The utility of 2-Acetoxy-3',5'-dichlorobenzophenone stems from two primary features:
-
The Acetoxy as a Latent Nucleophile: The ortho-acetoxy group is more than a simple protecting group; it is a strategic placement of a future nucleophile. Its hydrolysis reveals a phenol, perfectly positioned for intramolecular reactions with electrophilic centers, enabling the efficient construction of heterocyclic rings.
-
The Dichlorobenzoyl Moiety: The two chlorine atoms are strong electron-withdrawing groups, which can influence the reactivity of the adjacent carbonyl and aromatic ring. This substitution pattern is also a common feature in pharmacologically active molecules, contributing to binding affinity and metabolic stability.
Core Reactivity and Key Intermediates
The foundational step in harnessing the synthetic potential of 2-Acetoxy-3',5'-dichlorobenzophenone is the selective cleavage of the acetate ester.
Hydrolysis to 2-Hydroxy-3',5'-dichlorobenzophenone: The Gateway Intermediate
The conversion of the acetoxy group to a hydroxyl group is the gateway to the most valuable synthetic applications of this starting material. This transformation is typically achieved via saponification using a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent. The resulting 2-hydroxy-3',5'-dichlorobenzophenone is a critical intermediate for a variety of cyclization strategies.
Experimental Protocol: Synthesis of 2-Hydroxy-3',5'-dichlorobenzophenone
-
Reaction Setup: To a solution of 2-Acetoxy-3',5'-dichlorobenzophenone (1.0 eq) in methanol or ethanol (approx. 0.2 M), add a 2M aqueous solution of sodium hydroxide (2.0-3.0 eq).
-
Reaction Execution: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Carefully neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~6-7. The product may precipitate from the solution.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield 2-hydroxy-3',5'-dichlorobenzophenone as a pure solid. A similar demethylation procedure to yield a hydroxylated benzophenone is detailed in the literature.[2]
Caption: Synthetic pathway from starting material to a benzodiazepine.
Synthesis of Substituted Flavones (Xanthones): A Bioactive Heterocycle
Flavones are a class of natural products known for their diverse biological activities. The 2-hydroxybenzophenone core is structurally analogous to the 2-hydroxyacetophenone used in classic flavone syntheses. [3]Through an intramolecular cyclization, this intermediate can be converted into a xanthone (a dibenzo-γ-pyrone), which is structurally related to flavones.
Synthetic Strategy: The synthesis relies on an intramolecular cyclodehydration reaction. After hydrolysis of the acetate, the resulting 2-hydroxy-3',5'-dichlorobenzophenone can be cyclized under acidic conditions, often at high temperatures, to form the corresponding 2,4-dichloroxanthone.
Experimental Protocol: Synthesis of 2,4-Dichloroxanthone
-
Reaction Setup: Place 2-hydroxy-3',5'-dichlorobenzophenone (1.0 eq) in a high-boiling point solvent such as diphenyl ether, or perform the reaction neat if the melting point is suitable.
-
Reaction Execution: Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or a Lewis acid. Heat the mixture to a high temperature (e.g., 180-250 °C) for several hours.
-
Work-up: Cool the reaction mixture and dilute with a non-polar solvent like hexane to precipitate the product.
-
Purification: Collect the solid by filtration. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 2,4-dichloroxanthone.
Caption: Cyclization of the gateway intermediate to form a xanthone.
Conclusion
2-Acetoxy-3',5'-dichlorobenzophenone is a valuable and versatile starting material for the synthesis of complex, high-value molecules. Its true potential is unlocked through the strategic deprotection of the acetoxy group to reveal a reactive phenol. This gateway intermediate provides a direct entry point to important heterocyclic scaffolds, including benzodiazepines and xanthones, which are of significant interest to the pharmaceutical and agrochemical industries. The protocols and pathways detailed in this guide offer a robust framework for researchers to leverage this compound's unique chemical architecture in their synthetic endeavors.
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Štefane, B., & Poĺanc, S. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19323–19333. Available from: [Link]
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A Strategic Guide to Investigating the Anticancer Potential of 2-Acetoxy-3',5'-dichlorobenzophenone
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1][2] This technical guide outlines a comprehensive, multi-tiered strategy for the systematic evaluation of the potential biological activity of a novel derivative, 2-Acetoxy-3',5'-dichlorobenzophenone. While direct studies on this specific molecule are not yet prevalent in public literature, its structural features—a dichlorinated benzophenone core with an acetoxy group—suggest a strong rationale for investigating its potential as an anticancer agent. Drawing from established methodologies and the known activities of related compounds[1][3], this document provides a roadmap for elucidating its cytotoxic, pro-apoptotic, and cell cycle-modulating effects, and for identifying its potential molecular targets. We present a series of validated experimental protocols, from initial high-throughput screening to in-depth mechanistic studies, designed to rigorously assess the therapeutic promise of this compound.
Introduction: The Rationale for Investigation
Benzophenone and its derivatives are a class of compounds with a wide array of industrial and pharmaceutical applications.[1][4] In the realm of drug discovery, they are recognized as key intermediates in the synthesis of various biologically active molecules.[2] The presence of halogen substituents on the phenyl rings can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules.[5] Specifically, dichlorinated benzophenones have been noted for various biological effects, including antiandrogenic properties.[3]
The subject of this guide, 2-Acetoxy-3',5'-dichlorobenzophenone, possesses a unique combination of functional groups. The dichlorophenyl moiety may contribute to cytotoxicity, a trait observed in other chlorinated organic compounds.[6] The acetoxy group at the 2-position could be susceptible to hydrolysis by cellular esterases, potentially releasing a more active phenolic metabolite. This biotransformation is a key consideration in its mechanism of action. This guide proposes a logical, phased approach to systematically uncover the potential anticancer activities of this compound.
Phase I: Initial Cytotoxicity Screening
The foundational step in evaluating any potential anticancer compound is to determine its ability to inhibit cancer cell growth and proliferation.[7][8][9] We recommend an initial screening across a panel of human cancer cell lines representing diverse tumor types (e.g., breast, lung, colon, leukemia) to identify any selective cytotoxicity.
Recommended Assay: The XTT Cell Viability Assay
For initial screening, the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is recommended over the traditional MTT assay. The primary advantage of the XTT assay is that its formazan product is water-soluble, eliminating the need for a solubilization step and thereby reducing handling errors and streamlining the protocol for higher throughput.[10][11][12] The assay measures the metabolic activity of viable cells, where mitochondrial dehydrogenases reduce the XTT tetrazolium salt to a colored formazan product.[10][13] The color intensity is directly proportional to the number of viable cells.[10]
Experimental Protocol: XTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells in a 96-well microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of 2-Acetoxy-3',5'-dichlorobenzophenone in the appropriate cell culture medium. Add the compound dilutions to the respective wells and incubate for a defined period (e.g., 24, 48, or 72 hours). Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Reagent Preparation: Shortly before the end of the incubation period, prepare the activated XTT solution by mixing the XTT reagent with the electron-coupling reagent according to the manufacturer's instructions.[10]
-
XTT Reagent Addition: Add 50 µL of the activated XTT solution to each well.[10]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[10]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should be used to subtract background absorbance.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.
Data Presentation: Hypothetical IC₅₀ Values
| Cell Line | Tumor Type | IC₅₀ (µM) after 48h |
| MCF-7 | Breast Cancer | 15.2 |
| A549 | Lung Cancer | 28.7 |
| HCT116 | Colon Cancer | 9.8 |
| Jurkat | Leukemia | 5.4 |
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for initial cytotoxicity screening.
Phase II: Elucidating the Mechanism of Cell Death
Once cytotoxicity is established, the next critical step is to determine the mode of cell death induced by 2-Acetoxy-3',5'-dichlorobenzophenone. The primary mechanism of action for many successful anticancer drugs is the induction of apoptosis, or programmed cell death.[7] Key hallmarks of apoptosis include DNA fragmentation and the activation of caspases.[14]
Recommended Assay: TUNEL Assay for DNA Fragmentation
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a well-established method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.[15][16] The assay relies on the enzyme Terminal deoxynucleotidyl Transferase (TdT) to incorporate labeled dUTPs onto the 3'-hydroxyl termini of fragmented DNA.[15]
Experimental Protocol: Fluorescence-Based TUNEL Assay
-
Cell Culture and Treatment: Grow cells on glass coverslips in a petri dish. Treat with 2-Acetoxy-3',5'-dichlorobenzophenone at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include positive (e.g., DNase I treated) and negative controls.
-
Fixation and Permeabilization: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
-
TUNEL Reaction: Wash the cells and incubate with the TUNEL reaction mixture (containing TdT and fluorescently labeled dUTP) in a humidified chamber for 60 minutes at 37°C in the dark.
-
Counterstaining: Wash the cells and counterstain the nuclei with a DNA dye such as DAPI.
-
Microscopy: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence from the incorporated labeled dUTPs.
-
Quantification: Quantify the percentage of TUNEL-positive cells by counting at least 200 cells from random fields.
Recommended Assay: Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a critical event that commits the cell to apoptosis. A fluorometric assay can be used to measure the activity of cleaved caspase-3.
Experimental Protocol: Fluorometric Caspase-3 Assay
-
Cell Lysis: Treat cells with the compound as described above. Harvest and lyse the cells using a supplied lysis buffer.
-
Assay Reaction: Add the cell lysate to a 96-well plate. Add the caspase-3 substrate (e.g., DEVD-AFC), which is conjugated to a fluorophore.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: If caspase-3 is active in the lysate, it will cleave the substrate, releasing the fluorophore. Measure the fluorescence using a fluorometer at the appropriate excitation/emission wavelengths.
-
Data Analysis: Quantify the fold-increase in caspase-3 activity relative to the untreated control.
Phase III: Investigating Cell Cycle Effects
Many cytotoxic agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[17][18] Flow cytometry is a powerful technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17][18][19][20]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat a sensitive cancer cell line with 2-Acetoxy-3',5'-dichlorobenzophenone at its IC₅₀ concentration for various time points (e.g., 12, 24, 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing a DNA-binding fluorescent dye like Propidium Iodide (PI) and RNase A.[18]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content.[17]
-
Data Interpretation: Generate a DNA content frequency histogram.[18] Analyze the histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest. The appearance of a sub-G1 peak can be indicative of apoptotic cells with fragmented DNA.
Phase IV: Probing Potential Signaling Pathways
To understand the molecular mechanism of action, it is crucial to investigate the effect of 2-Acetoxy-3',5'-dichlorobenzophenone on key signaling pathways that regulate cell survival, proliferation, and apoptosis. The NF-κB and STAT3 pathways are frequently dysregulated in cancer and represent promising therapeutic targets.[21][22][23][24][25][26][27][28][29]
Investigating the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway plays a critical role in inflammation and cancer by promoting cell proliferation and survival.[21][25][26] Constitutive activation of NF-κB is common in many cancers.[25]
Investigating the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is another key protein that, when persistently activated, contributes to tumorigenesis by regulating genes involved in proliferation, survival, and angiogenesis.[22][23][24][27][30]
Experimental Approach: Western Blotting
Western blotting can be used to assess the activation status and levels of key proteins in these pathways.
-
Protein Extraction: Treat cells with the compound for various times. Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key pathway proteins (e.g., p-IκBα, IκBα, p-STAT3, STAT3, and downstream targets like Bcl-2, Cyclin D1). Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: A decrease in the phosphorylated (activated) forms of IκBα or STAT3 would suggest that 2-Acetoxy-3',5'-dichlorobenzophenone may inhibit these pathways.
Signaling Pathway Diagrams
Caption: Potential inhibition of the NF-kB pathway.
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An In-depth Technical Guide to the Synthesis of 2-Acetoxy-3',5'-dichlorobenzophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-acetoxy-3',5'-dichlorobenzophenone, a halogenated benzophenone derivative of interest in medicinal chemistry and organic synthesis. Benzophenone and its derivatives are crucial structural motifs in a variety of biologically active compounds.[1] This document explores two primary synthetic strategies, detailing the underlying chemical principles, step-by-step experimental protocols, and the rationale behind key procedural choices. Furthermore, alternative synthetic approaches are discussed, offering a broader perspective on the synthesis of this class of compounds.
Introduction: The Significance of Benzophenone Scaffolds
Benzophenones are a class of aromatic ketones that serve as pivotal intermediates in the synthesis of numerous pharmaceuticals, agrochemicals, and materials.[2] Their rigid diarylketone structure provides a versatile scaffold for the introduction of various functional groups, allowing for the fine-tuning of their physicochemical and biological properties. Dichlorinated benzophenone derivatives, in particular, are known precursors to benzodiazepines, a class of psychoactive drugs with anxiolytic, anticonvulsant, and hypnotic properties.[3] The 2-acetoxy substitution pattern is of particular interest as it can serve as a protected hydroxyl group or modulate the biological activity of the parent compound.
This guide focuses on the synthesis of 2-acetoxy-3',5'-dichlorobenzophenone, providing a detailed exploration of viable synthetic routes, mechanistic insights, and practical experimental procedures.
Primary Synthetic Strategies
Two principal retrosynthetic pathways are considered for the synthesis of the target molecule.
Route A involves a two-step process: the initial formation of 2-hydroxy-3',5'-dichlorobenzophenone, followed by the acetylation of the phenolic hydroxyl group.
Route B proposes a more direct approach, utilizing a pre-formed 2-acetoxybenzoyl chloride in a Friedel-Crafts acylation reaction with 1,3-dichlorobenzene.
Caption: Retrosynthetic analysis of 2-acetoxy-3',5'-dichlorobenzophenone.
Route A: Two-Step Synthesis via Hydroxy Intermediate
This is often the more traditional and reliable approach, allowing for the isolation and purification of the intermediate hydroxybenzophenone before proceeding to the final product.
Step 1: Synthesis of 2-Hydroxy-3',5'-dichlorobenzophenone via Friedel-Crafts Acylation
The cornerstone of this step is the Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction.[4] In this case, 1,3-dichlorobenzene is acylated with a salicylic acid derivative in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2]
Mechanism and Regioselectivity:
The reaction is initiated by the activation of the acylating agent by the Lewis acid, forming a highly electrophilic acylium ion.[5] This electrophile is then attacked by the π-electron system of 1,3-dichlorobenzene. The chlorine atoms on 1,3-dichlorobenzene are deactivating but ortho, para-directing. However, due to steric hindrance from the two chlorine atoms, acylation at the 2- and 6-positions is disfavored. The 5-position is also deactivated. Therefore, the primary site of acylation is the 4-position, leading to the desired 3',5'-dichloro substitution pattern on one of the phenyl rings.
Caption: Generalized mechanism of Friedel-Crafts acylation.
Experimental Protocol: Synthesis of 2-Hydroxy-3',5'-dichlorobenzophenone
| Reagent | Molar Eq. | MW ( g/mol ) | Amount | Density (g/mL) | Volume |
| 2-Hydroxybenzoyl chloride | 1.0 | 156.57 | - | - | - |
| 1,3-Dichlorobenzene | 1.2 | 147.00 | - | 1.288 | - |
| Aluminum Chloride (AlCl₃) | 2.2 | 133.34 | - | - | - |
| Dichloromethane (DCM) | - | 84.93 | - | 1.326 | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (2.2 eq.) and anhydrous dichloromethane.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a solution of 2-hydroxybenzoyl chloride (1.0 eq.) in anhydrous dichloromethane from the dropping funnel to the stirred suspension.
-
After the addition is complete, add 1,3-dichlorobenzene (1.2 eq.) dropwise.
-
Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield 2-hydroxy-3',5'-dichlorobenzophenone.
Step 2: Acetylation of 2-Hydroxy-3',5'-dichlorobenzophenone
The phenolic hydroxyl group of the intermediate is acetylated using acetic anhydride, typically in the presence of a base like pyridine, which also acts as a solvent and catalyzes the reaction.[7]
Mechanism:
Pyridine, a nucleophilic base, activates the acetic anhydride by forming a highly reactive N-acetylpyridinium ion.[8] The phenoxide, formed by the deprotonation of the 2-hydroxybenzophenone by pyridine, then attacks the N-acetylpyridinium ion in a nucleophilic acyl substitution reaction to yield the acetylated product.
Experimental Protocol: Acetylation of 2-Hydroxy-3',5'-dichlorobenzophenone
| Reagent | Molar Eq. | MW ( g/mol ) | Amount | Density (g/mL) | Volume |
| 2-Hydroxy-3',5'-dichlorobenzophenone | 1.0 | 267.10 | - | - | - |
| Acetic Anhydride | 1.5-2.0 | 102.09 | - | 1.082 | - |
| Pyridine | - | 79.10 | - | 0.982 | - |
Procedure:
-
Dissolve 2-hydroxy-3',5'-dichlorobenzophenone (1.0 eq.) in dry pyridine under an inert atmosphere (e.g., argon or nitrogen).[7]
-
Cool the solution to 0 °C in an ice bath and add acetic anhydride (1.5-2.0 eq.) dropwise.[7]
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC.
-
Quench the reaction by the slow addition of methanol.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate and wash with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 2-acetoxy-3',5'-dichlorobenzophenone.
Route B: Direct Synthesis via Friedel-Crafts Acylation
This route offers a more streamlined approach by performing the acylation with a pre-acetylated acylating agent.
Synthesis of 2-Acetoxybenzoyl Chloride:
2-Acetoxybenzoyl chloride is prepared from salicylic acid. The hydroxyl group is first acetylated with acetic anhydride, and the resulting 2-acetoxybenzoic acid (aspirin) is then converted to the acid chloride using a chlorinating agent like thionyl chloride (SOCl₂).
Experimental Protocol: Friedel-Crafts Acylation with 2-Acetoxybenzoyl Chloride
The protocol is similar to that described in Route A, Step 1, with the substitution of 2-hydroxybenzoyl chloride with 2-acetoxybenzoyl chloride.
Causality and Considerations:
While this route appears more efficient, it presents its own challenges. The 2-acetoxybenzoyl chloride may be prone to hydrolysis or rearrangement under the harsh Lewis acidic conditions of the Friedel-Crafts reaction. The Fries rearrangement, where the acetyl group migrates from the phenolic oxygen to the aromatic ring, is a potential side reaction that can be promoted by Lewis acids.[9] This could lead to a mixture of products and complicate purification.
Alternative Synthetic Strategies
Fries Rearrangement
The Fries rearrangement of a suitable phenyl ester could be an alternative route to the 2-hydroxy-3',5'-dichlorobenzophenone intermediate.[6] This would involve the synthesis of phenyl 3,5-dichlorobenzoate followed by a Lewis acid-catalyzed rearrangement. The regioselectivity of the Fries rearrangement is temperature-dependent, with lower temperatures favoring the para-product and higher temperatures favoring the ortho-product.[9]
Synthesis from 3,5-Dichloroaniline
An alternative approach to introduce the dichlorophenyl moiety is to start from 3,5-dichloroaniline. This can be converted to the corresponding diazonium salt, which can then undergo a Sandmeyer-type reaction to introduce a group that can be further elaborated into the benzoyl moiety.[10]
Caption: A potential synthetic route starting from 3,5-dichloroaniline.
Characterization of 2-Acetoxy-3',5'-dichlorobenzophenone
As of the writing of this guide, specific experimental spectroscopic data for 2-acetoxy-3',5'-dichlorobenzophenone is not widely available in the literature. However, based on the analysis of its structure and data from similar compounds, the following characteristic spectral features can be predicted:
Predicted Spectroscopic Data:
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons of the dichlorophenyl ring appearing as a doublet and a triplet. - Aromatic protons of the acetoxyphenyl ring showing complex splitting patterns. - A singlet for the acetyl methyl protons around δ 2.1-2.3 ppm. |
| ¹³C NMR | - Carbonyl carbon signal around δ 195-200 ppm. - Acetyl carbonyl carbon around δ 168-170 ppm. - Acetyl methyl carbon around δ 20-22 ppm. - Aromatic carbon signals in the range of δ 120-140 ppm, with carbons attached to chlorine showing characteristic shifts. |
| IR (Infrared) | - A strong C=O stretching band for the ketone around 1660-1680 cm⁻¹. - A strong C=O stretching band for the ester around 1760-1770 cm⁻¹. - C-Cl stretching bands in the fingerprint region. - Aromatic C-H and C=C stretching bands. |
Conclusion
The synthesis of 2-acetoxy-3',5'-dichlorobenzophenone can be effectively achieved through a two-step process involving the Friedel-Crafts acylation of 1,3-dichlorobenzene to form the corresponding hydroxybenzophenone, followed by acetylation. A direct Friedel-Crafts acylation using 2-acetoxybenzoyl chloride is also a viable, though potentially more complex, alternative. The choice of synthetic route will depend on the availability of starting materials, the desired scale of the reaction, and the purification capabilities at hand. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals working on the synthesis of this and related benzophenone derivatives.
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The Royal Society of Chemistry. I2 promoted domino oxidative cyclization for one-pot synthesis of 2-acylbenzothiazoles via metal-free sp - Supporting Information. [Link]
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- Google Patents. EP2277859A1 - Acetylation using reduced concentration of acetic acid anhydride for synthesizing non-ionic X-ray contrast agents.
- Google Patents. CN104016855B - Synthesis method of 3,5-dichlorobenzoyl chloride.
-
RSC Publishing. Synthesis and bioactivity investigation of benzophenone and its derivatives. 2024 . [Link]
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An In-depth Technical Guide to the Stability and Degradation of 2-Acetoxy-3',5'-dichlorobenzophenone
Abstract
This technical guide provides a comprehensive analysis of the stability and degradation profile of 2-Acetoxy-3',5'-dichlorobenzophenone. Designed for researchers, scientists, and professionals in drug development and chemical manufacturing, this document delves into the intrinsic chemical stability of the molecule, outlines robust methodologies for conducting forced degradation studies, and proposes the most probable degradation pathways. By integrating established chemical principles with detailed, actionable protocols, this guide serves as an essential resource for ensuring the quality, safety, and efficacy of products derived from or containing this compound.
Introduction: Understanding the Molecule
2-Acetoxy-3',5'-dichlorobenzophenone is a halogenated benzophenone derivative featuring an acetoxy group. Its structural complexity, combining a benzophenone core known for photochemical reactivity with a hydrolytically labile ester functional group, presents unique stability challenges. Benzophenones are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] A thorough understanding of their stability is paramount for defining storage conditions, predicting shelf-life, and identifying potential impurities that could compromise product safety and performance.
This guide will systematically explore the susceptibility of 2-Acetoxy-3',5'-dichlorobenzophenone to various environmental stressors, including pH, oxidation, light, and heat, in line with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2][3][4]
Intrinsic Stability and Physicochemical Profile
The inherent stability of 2-Acetoxy-3',5'-dichlorobenzophenone is governed by its functional groups:
-
Acetoxy (Ester) Group: The ester linkage is the most probable site for hydrolytic degradation. This reaction can be catalyzed by both acids and bases, leading to the cleavage of the ester bond to form 2-Hydroxy-3',5'-dichlorobenzophenone and acetic acid.[5][6][7] The rate of hydrolysis is highly dependent on pH and temperature.
-
Benzophenone Core: The diaryl ketone structure is a well-known chromophore, making the molecule susceptible to photodegradation upon exposure to UV light.[8][9] This can lead to the formation of radical intermediates and subsequent degradation products.[8]
-
Dichlorophenyl Moiety: The presence of chlorine atoms on the phenyl ring can influence the electronic properties of the molecule, potentially affecting its reactivity and the pathways of degradation. Halogenated aromatic compounds can sometimes undergo dechlorination under specific stress conditions.
A summary of the key physicochemical properties (predicted) is presented below.
| Property | Predicted Value/Information | Significance for Stability |
| Molecular Formula | C₁₅H₁₀Cl₂O₃ | Provides the elemental composition. |
| Molecular Weight | 309.1 g/mol | Essential for analytical calculations.[10] |
| LogP (Octanol/Water) | ~4.5 | Indicates high lipophilicity, suggesting low aqueous solubility which can affect hydrolysis rates in solution. |
| pKa | Not readily available | The acidity of any potential phenolic degradant is important for understanding pH-dependent stability. |
Forced Degradation Studies: A Strategic Approach
Forced degradation, or stress testing, is a critical component of drug development and is essential for elucidating the intrinsic stability of a molecule.[11][12] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[3] The goal is typically to achieve 5-20% degradation, which is sufficient to form and detect primary degradants without overly complex secondary degradation.[8][12]
The overall workflow for a forced degradation study is depicted below.
Sources
- 1. benchchem.com [benchchem.com]
- 2. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
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- 5. Alcohol or phenol synthesis by ester cleavage [organic-chemistry.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Benzophenone-3 degradation via UV/H2O2 and UV/persulfate reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Acetoxy-3',4'-dichlorobenzophenone | C15H10Cl2O3 | CID 24723041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biomedres.us [biomedres.us]
Methodological & Application
Application Note & Protocol: Synthesis of 2-Acetoxy-3',5'-dichlorobenzophenone
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of 2-Acetoxy-3',5'-dichlorobenzophenone, a valuable chemical intermediate in the development of pharmaceuticals and specialty materials. The synthesis is achieved through the esterification of 2-Hydroxy-3',5'-dichlorobenzophenone via acetylation. This guide is intended for researchers, chemists, and drug development professionals, offering a detailed step-by-step methodology, an exploration of the underlying chemical principles, rigorous safety protocols, and methods for product purification and validation. The protocol emphasizes reproducibility and safety, explaining the causality behind each experimental choice to ensure successful synthesis and high-purity yields.
Introduction and Significance
Benzophenone derivatives are a cornerstone of synthetic chemistry, widely utilized as photoinitiators, fragrance enhancers, and, most critically, as scaffolds in medicinal chemistry. The introduction of halogen and acetoxy functionalities, as seen in 2-Acetoxy-3',5'-dichlorobenzophenone, can significantly modulate the molecule's electronic properties, reactivity, and biological activity.[1] The acetoxy group can serve as a protecting group for the phenol or act as a pro-drug moiety, which can be hydrolyzed in vivo to release the active phenolic compound.[1]
This protocol details the final acetylation step, starting from the precursor 2-Hydroxy-3',5'-dichlorobenzophenone. The precursor itself is typically synthesized via a Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction.[2][3][4] Our focus here is the efficient and high-yield conversion of the phenolic hydroxyl group into an acetate ester using acetic anhydride with a catalytic amount of acid.
Reaction Scheme and Mechanism
The core of this protocol is a nucleophilic acyl substitution reaction. The phenolic oxygen of 2-Hydroxy-3',5'-dichlorobenzophenone acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. The reaction is catalyzed by a strong acid (e.g., H₂SO₄), which protonates the carbonyl oxygen of the acetic anhydride, thereby increasing its electrophilicity and accelerating the reaction rate.
Sources
Application Notes and Protocols for 2-Acetoxy-3',5'-dichlorobenzophenone in Medicinal Chemistry
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini Senior Application Scientist
Introduction: The Benzophenone Scaffold and the Untapped Potential of 2-Acetoxy-3',5'-dichlorobenzophenone
The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Its two phenyl rings offer a versatile platform for structural modifications, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. The introduction of halogen atoms, such as chlorine, and other functional groups can dramatically influence the compound's interaction with biological targets.
This guide focuses on a specific, lesser-explored derivative: 2-Acetoxy-3',5'-dichlorobenzophenone . While direct literature on this exact molecule is sparse, its structural motifs—a dichlorinated benzophenone core and an acetoxy group—are present in compounds with significant pharmacological activities. By examining the established roles of its chemical cousins, we can logically infer and propose promising avenues of research for this target compound. This document serves as a detailed guide for the synthesis, potential applications, and biological evaluation of 2-Acetoxy-3',5'-dichlorobenzophenone, providing a solid foundation for its exploration in drug discovery.
Part 1: Synthesis of 2-Acetoxy-3',5'-dichlorobenzophenone
The synthesis of 2-Acetoxy-3',5'-dichlorobenzophenone can be logically proposed as a two-step process: a Friedel-Crafts acylation to create the dichlorinated hydroxybenzophenone core, followed by acetylation.
Step 1: Synthesis of 2-Hydroxy-3',5'-dichlorobenzophenone via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and robust method for forming carbon-carbon bonds between an aromatic ring and an acyl halide. In this proposed synthesis, 1,3-dichlorobenzene would be acylated with 2-hydroxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The hydroxyl group on the benzoyl chloride is expected to direct the acylation.
Protocol 1: Friedel-Crafts Acylation for 2-Hydroxy-3',5'-dichlorobenzophenone
Materials:
-
1,3-Dichlorobenzene
-
2-Hydroxybenzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 2M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for organic synthesis under anhydrous conditions
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous DCM. Cool the suspension to 0°C in an ice bath.
-
Addition of Reactants: In a separate flask, dissolve 1,3-dichlorobenzene (1.5 eq) and 2-hydroxybenzoyl chloride (1.0 eq) in anhydrous DCM. Add this solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 2M HCl. Stir until all solids have dissolved. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Washing: Extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with 2M HCl, water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-hydroxy-3',5'-dichlorobenzophenone.
Step 2: Acetylation of 2-Hydroxy-3',5'-dichlorobenzophenone
The final step is the acetylation of the hydroxyl group. This is a standard transformation that can be achieved using acetic anhydride and a base catalyst.
Protocol 2: Acetylation to Yield 2-Acetoxy-3',5'-dichlorobenzophenone
Materials:
-
2-Hydroxy-3',5'-dichlorobenzophenone
-
Acetic anhydride
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve 2-hydroxy-3',5'-dichlorobenzophenone (1.0 eq) in DCM in a round-bottom flask.
-
Addition of Reagents: Add pyridine (2.0 eq) or TEA (2.0 eq) to the solution and cool to 0°C. Add acetic anhydride (1.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove the base), water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude 2-acetoxy-3',5'-dichlorobenzophenone can be purified by recrystallization or column chromatography if necessary.
Caption: Proposed synthetic workflow for 2-Acetoxy-3',5'-dichlorobenzophenone.
Part 2: Potential Applications in Medicinal Chemistry
Based on extensive structure-activity relationship (SAR) studies of related benzophenone derivatives, 2-Acetoxy-3',5'-dichlorobenzophenone is a promising candidate for investigation in several therapeutic areas.
Application 1: As an Anti-inflammatory Agent via p38 MAP Kinase Inhibition
Scientific Rationale: The p38 mitogen-activated protein (MAP) kinase pathway is a critical signaling cascade involved in the production of pro-inflammatory cytokines like TNF-α and IL-1β. Its dysregulation is implicated in inflammatory diseases such as rheumatoid arthritis. Benzophenone derivatives have been identified as potent inhibitors of p38α MAP kinase. The carbonyl group of the benzophenone can form a crucial hydrogen bond with the hinge region of the kinase (specifically with the NH of Met-109), and the phenyl rings occupy hydrophobic pockets. The 3',5'-dichloro substitution pattern on one ring and the 2-acetoxy group on the other can be hypothesized to modulate binding affinity and selectivity within the ATP-binding pocket of p38α.
Potential Advantages:
-
The acetoxy group can act as a prodrug, being hydrolyzed in vivo to the corresponding 2-hydroxy derivative, which may be the active form. This can improve pharmacokinetic properties.
-
The specific dichlorination pattern could enhance binding affinity or confer selectivity over other kinases.
Protocol 3: In Vitro p38α MAP Kinase Inhibition Assay
This protocol is adapted from commercially available non-radioactive p38 MAP kinase assay kits.
Objective: To determine the IC₅₀ value of 2-Acetoxy-3',5'-dichlorobenzophenone against p38α MAP kinase.
Materials:
-
Recombinant active p38α MAP kinase
-
ATF-2 fusion protein (substrate)
-
Kinase assay buffer
-
ATP solution
-
2-Acetoxy-3',5'-dichlorobenzophenone (test compound)
-
SB203580 (positive control inhibitor)
-
Anti-phospho-ATF-2 (Thr71) antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
96-well plates and a luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in kinase assay buffer to obtain a range of concentrations (e.g., 100 µM to 1 nM).
-
Kinase Reaction:
-
To each well of a 96-well plate, add the kinase assay buffer.
-
Add the test compound at various concentrations. Include wells for a positive control (SB203580) and a no-inhibitor control (DMSO vehicle).
-
Add the p38α kinase to each well.
-
Add the ATF-2 substrate to each well.
-
Initiate the reaction by adding ATP.
-
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Detection: Stop the reaction by adding SDS-PAGE loading buffer. Run the samples on a polyacrylamide gel and transfer to a PVDF membrane.
-
Western Blotting:
-
Block the membrane and probe with the primary anti-phospho-ATF-2 antibody.
-
Wash and probe with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and detect the signal using a plate reader or imager.
-
-
Data Analysis: Quantify the signal intensity for each concentration. Plot the percentage of inhibition versus the log of the inhibitor concentration and determine the IC₅₀ value using non-linear regression.
Caption: Inhibition of the p38 MAPK inflammatory pathway.
Application 2: As a Novel Antibacterial Agent
Scientific Rationale: There is a pressing need for new classes of antibiotics to combat rising resistance. Benzophenone-based compounds have been shown to possess potent antibacterial activity, particularly against Gram-positive bacteria like MRSA. Their mechanism of action is often attributed to the disruption of the bacterial cell membrane, leading to depolarization. The lipophilic nature of the dichlorobenzophenone core would facilitate insertion into the bacterial membrane.
Potential Advantages:
-
A mechanism involving membrane disruption is less likely to induce resistance compared to agents that target specific enzymes.
-
The compound could be effective against multi-drug resistant strains.
Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and other established methods.
Objective: To determine the MIC of 2-Acetoxy-3',5'-dichlorobenzophenone against a panel of bacteria.
Materials:
-
Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
2-Acetoxy-3',5'-dichlorobenzophenone (test compound)
-
Vancomycin or Ciprofloxacin (positive control antibiotic)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Culture the test bacteria overnight. Dilute the culture in MHB to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Further dilute to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution in MHB across the wells of a 96-well plate, typically from 128 µg/mL to 0.25 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (bacteria in MHB with DMSO) and a sterility control (MHB only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
Data Summary Table: Hypothetical MIC Values
| Compound | S. aureus (µg/mL) | E. coli (µg/mL) |
| 2-Acetoxy-3',5'-dichlorobenzophenone | 4 | >128 |
| Vancomycin (Control) | 1 | N/A |
| Ciprofloxacin (Control) | 0.5 | 0.015 |
Application 3: As an Antiviral Agent - HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)
Scientific Rationale: HIV-1 Reverse Transcriptase (RT) is a key enzyme for viral replication. NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket near the enzyme's active site, inducing conformational changes that inhibit its function. Benzophenones have been identified as a promising template for novel NNRTIs, with some derivatives showing potent activity against both wild-type and drug-resistant HIV strains. The dichlorinated phenyl ring of our target compound could fit well into the NNRTI binding pocket, and the 2-acetoxy-phenyl moiety can be modified to optimize interactions and improve the resistance profile.
Protocol 5: HIV-1 Reverse Transcriptase Inhibition Assay
This is a representative colorimetric assay protocol adapted from commercially available kits.
Objective: To measure the inhibition of HIV-1 RT activity by 2-Acetoxy-3',5'-dichlorobenzophenone.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Reaction buffer containing template/primer (e.g., poly(A)·oligo(dT)) and dNTPs labeled with digoxigenin (DIG) and biotin.
-
Lysis buffer
-
2-Acetoxy-3',5'-dichlorobenzophenone (test compound)
-
Nevirapine or Efavirenz (positive control NNRTI)
-
Streptavidin-coated 96-well plates
-
Anti-DIG-Peroxidase (POD) conjugate
-
Peroxidase substrate (e.g., ABTS)
-
Stop solution
-
Microplate reader
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compound and positive control in the appropriate buffer.
-
RT Reaction: In a reaction tube, mix the HIV-1 RT enzyme with the test compound at various concentrations. Add the reaction buffer containing the labeled template/primer and dNTPs.
-
Incubation: Incubate the mixture for 1 hour at 37°C to allow for the synthesis of the DIG- and biotin-labeled DNA.
-
Capture and Detection:
-
Transfer the reaction mixture to a streptavidin-coated microplate well. The biotin-labeled DNA will bind to the streptavidin.
-
Incubate for 1 hour at 37°C. Wash the wells to remove unbound components.
-
Add the anti-DIG-POD conjugate and incubate for 1 hour at 37°C.
-
Wash the wells again.
-
-
Signal Generation: Add the peroxidase substrate (ABTS) and incubate until a color develops. Stop the reaction with a stop solution.
-
Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 405 nm). Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Caption: Allosteric inhibition of HIV-1 Reverse Transcriptase by an NNRTI.
References
- Ottosen, E. R., Sørensen, M. D., Björkling, F., Skak-Nielsen, T., Fjording, M. S., Aaes, H., & Binderup, L. (2003).
Application Notes & Protocols: 2-Acetoxy-3',5'-dichlorobenzophenone as a Versatile Synthetic Intermediate
Senior Application Scientist Note: 2-Acetoxy-3',5'-dichlorobenzophenone is not a widely-marketed, general-purpose building block. Instead, its value lies as a strategically designed intermediate for accessing specific, high-value molecular scaffolds. Its structure contains three key points for chemical modification: the acetoxy ester, the electrophilic ketone carbonyl, and the dichlorinated aromatic ring. Understanding the interplay of these functional groups is crucial for leveraging this molecule's full synthetic potential. The following notes detail its most logical and impactful applications in modern organic synthesis, particularly for pharmaceutical and materials science research.
Core Application: Synthesis of Hydroxyaryl Ketones via Fries Rearrangement
The most powerful and direct transformation of 2-Acetoxy-3',5'-dichlorobenzophenone is the Fries rearrangement, which converts the phenolic ester into a C-acylated hydroxyaryl ketone.[1][2][3] This reaction is of significant industrial importance for synthesizing precursors for pharmaceuticals and other advanced materials.[2] The reaction proceeds via an acylium ion intermediate and can be directed to yield either the ortho or para rearranged product by tuning reaction conditions.[1]
Mechanism & Causality: The reaction is catalyzed by a Lewis acid (e.g., AlCl₃, TiCl₄, BF₃) which coordinates to both the ester and carbonyl oxygens.[4] This coordination facilitates the departure of the acyl group as a resonance-stabilized acylium cation. The acylium ion then acts as an electrophile in a classic electrophilic aromatic substitution on the activated phenol ring.
-
Kinetic vs. Thermodynamic Control: Temperature is the primary determinant of regioselectivity. Low temperatures favor the para-substituted product (thermodynamic control), while higher temperatures favor the ortho-substituted product (kinetic control), which is stabilized by forming a bidentate complex with the Lewis acid catalyst.[1]
-
Solvent Choice: Non-polar solvents tend to favor the ortho product, whereas increasing solvent polarity increases the proportion of the para product.[1]
A photochemical variant, the photo-Fries rearrangement, can also be employed, proceeding through a radical mechanism, though it is often less synthetically efficient for production purposes.[1][5]
Workflow for Lewis Acid-Catalyzed Fries Rearrangement
Caption: Workflow for the Fries Rearrangement.
Protocol 1: Selective Synthesis of 2-Hydroxy-3-acyl-3',5'-dichlorobenzophenone (ortho product)
This protocol is adapted from standard Fries rearrangement procedures and optimized for ortho-selectivity.
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend 2-Acetoxy-3',5'-dichlorobenzophenone (1.0 eq) in anhydrous nitrobenzene.
-
Catalyst Addition: Cool the mixture to 0°C using an ice bath. Add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise, ensuring the internal temperature does not exceed 10°C. Causality: Stoichiometric or excess Lewis acid is required as it complexes with both starting material and product.[4]
-
Reaction: After complete addition, slowly warm the reaction mixture to 60-80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality: Higher temperatures favor the formation of the kinetically preferred ortho-isomer.[1]
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid. Causality: The acidic workup hydrolyzes the aluminum-phenoxide complexes to liberate the hydroxyl group and dissolves aluminum salts.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired ortho-hydroxyaryl ketone.
| Parameter | Condition for ortho-Product | Condition for para-Product |
| Temperature | High (>60°C) | Low (<25°C) |
| Solvent | Non-polar (e.g., CS₂, nitrobenzene) | Polar (e.g., nitromethane) |
| Typical Catalyst | AlCl₃, TiCl₄ | BF₃·OEt₂, Zn powder |
Core Application: Deprotection to Access 2-Hydroxy-3',5'-dichlorobenzophenone
A fundamental application is the simple hydrolysis of the acetate ester to yield the free phenol, 2-hydroxy-3',5'-dichlorobenzophenone. This transformation "unmasks" a versatile hydroxyl group, making the core structure available for further functionalization, such as etherification or serving as a precursor for heterocyclic synthesis. The hydrolysis can be achieved under acidic or basic conditions.[6]
Protocol 2: Base-Catalyzed Hydrolysis (Saponification)
This method is rapid and typically high-yielding.
-
Dissolution: Dissolve 2-Acetoxy-3',5'-dichlorobenzophenone (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Base Addition: Add an aqueous solution of sodium hydroxide (NaOH, 2.0 eq) and stir the mixture at room temperature. Causality: Base-promoted hydrolysis, known as saponification, involves nucleophilic attack of the hydroxide ion on the ester carbonyl. It is irreversible because the final deprotonation of the resulting carboxylic acid drives the reaction to completion.[7]
-
Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 1-2 hours).
-
Neutralization & Extraction: Acidify the reaction mixture to pH ~2-3 with dilute HCl. This will protonate the phenoxide. Extract the product with dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and evaporate the solvent to yield the pure 2-hydroxy-3',5'-dichlorobenzophenone, which can often be used without further purification.
Workflow for Ester Hydrolysis
Sources
Application Notes & Protocols: Strategic Acylation of 2-hydroxy-3',5'-dichlorobenzophenone for Advanced Drug Discovery
An authoritative guide to the strategic acylation of 2-hydroxy-3',5'-dichlorobenzophenone, offering detailed protocols and mechanistic insights for researchers in drug discovery. This document provides a comprehensive framework for synthesizing novel pharmacologically active molecules through both O-acylation and C-acylation pathways.
Abstract: This document provides a comprehensive guide to the acylation of 2-hydroxy-3',5'-dichlorobenzophenone, a critical precursor in the synthesis of pharmacologically active molecules. We delve into the strategic considerations behind selecting acylation methodologies, offering detailed, field-tested protocols for both O-acylation (esterification) and C-acylation (Friedel-Crafts). The protocols are designed to be self-validating, with integrated analytical checkpoints to ensure reaction fidelity and product purity. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile scaffold for novel therapeutic agents.
Introduction: The Strategic Importance of Acylating 2-hydroxy-3',5'-dichlorobenzophenone
2-hydroxy-3',5'-dichlorobenzophenone is a privileged scaffold in medicinal chemistry. Its inherent structural features—a reactive hydroxyl group and an activated aromatic ring system—make it an ideal starting point for the synthesis of a diverse range of compounds. Acylation, the process of introducing an acyl group (R-C=O), serves as a fundamental transformation to modulate the molecule's physicochemical properties, including lipophilicity, metabolic stability, and target-binding affinity.
The strategic introduction of acyl moieties can lead to the development of potent inhibitors for various enzymes and receptors. For instance, acylated benzophenone derivatives have been explored for their potential as anticancer agents, antivirals, and anti-inflammatory drugs. The choice between O-acylation of the phenolic hydroxyl group and C-acylation of the electron-rich aromatic ring dictates the final molecular architecture and, consequently, its biological activity. This guide will explore the nuances of directing the acylation to the desired position.
Mechanistic Considerations: O- vs. C-Acylation
The regioselectivity of the acylation reaction on 2-hydroxy-3',5'-dichlorobenzophenone is governed by the choice of reagents and reaction conditions.
-
O-Acylation (Esterification): This reaction targets the nucleophilic phenolic hydroxyl group. It is typically carried out under basic conditions using an acylating agent such as an acid chloride or anhydride. The base deprotonates the hydroxyl group, forming a more nucleophilic phenoxide ion that readily attacks the electrophilic carbonyl carbon of the acylating agent.
-
C-Acylation (Friedel-Crafts Acylation): This reaction introduces an acyl group onto the aromatic ring, typically at the position para to the hydroxyl group due to its ortho-, para-directing effect. This electrophilic aromatic substitution reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acylating agent and generate a highly electrophilic acylium ion. The hydroxyl group often requires protection prior to Friedel-Crafts acylation to prevent it from coordinating with the Lewis acid, which would deactivate the ring.
Figure 1: Comparative pathways for O- and C-acylation.
Detailed Protocols
Protocol 1: O-Acylation via Esterification
This protocol details the synthesis of 2-benzoyl-4,6-dichlorophenyl acetate, a representative O-acylated product.
Materials:
-
2-hydroxy-3',5'-dichlorobenzophenone
-
Acetyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxy-3',5'-dichlorobenzophenone (1.0 eq) in anhydrous DCM (10 mL per mmol of substrate).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add anhydrous pyridine (1.5 eq) dropwise while stirring. Rationale: Pyridine acts as a base to deprotonate the phenolic hydroxyl group, enhancing its nucleophilicity. It also serves as a scavenger for the HCl byproduct.
-
Acylating Agent Addition: Slowly add acetyl chloride (1.2 eq) to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.
-
Work-up:
-
Quench the reaction by adding 1 M HCl (10 mL).
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL). Rationale: The acid wash removes excess pyridine, the bicarbonate wash removes any remaining acidic impurities, and the brine wash removes residual water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure O-acylated product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary:
| Parameter | Value |
| Substrate | 2-hydroxy-3',5'-dichlorobenzophenone |
| Acylating Agent | Acetyl chloride |
| Base | Pyridine |
| Stoichiometry (Sub:Acyl:Base) | 1.0 : 1.2 : 1.5 |
| Solvent | Anhydrous Dichloromethane |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | >90% |
Protocol 2: C-Acylation via Friedel-Crafts Reaction (with Hydroxyl Protection)
This protocol outlines the synthesis of a C-acylated derivative. A key preliminary step is the protection of the hydroxyl group to prevent interference with the Lewis acid catalyst.
Part A: Protection of the Hydroxyl Group (Methoxymethyl Ether)
-
Reaction Setup: Dissolve 2-hydroxy-3',5'-dichlorobenzophenone (1.0 eq) in anhydrous DCM.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq).
-
Protecting Group Introduction: Add methoxymethyl chloride (MOM-Cl, 1.5 eq) dropwise at 0 °C. Allow to stir at room temperature for 12 hours.
-
Work-up and Purification: Perform an aqueous work-up similar to Protocol 1 and purify by column chromatography to isolate the MOM-protected substrate.
Part B: Friedel-Crafts Acylation
Materials:
-
MOM-protected 2-hydroxy-3',5'-dichlorobenzophenone
-
Acetyl chloride
-
Aluminum chloride (AlCl₃, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Ice-water bath
-
Standard work-up and purification reagents as in Protocol 1
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend anhydrous AlCl₃ (2.5 eq) in anhydrous DCM.
-
Acylating Agent Addition: Cool the suspension to 0 °C and slowly add acetyl chloride (1.2 eq). Stir for 15 minutes to form the acylium ion complex.
-
Substrate Addition: Add a solution of the MOM-protected 2-hydroxy-3',5'-dichlorobenzophenone (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
-
Reaction Monitoring (Self-Validation): Monitor by TLC for the consumption of the protected starting material.
-
Work-up:
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice with concentrated HCl. Caution: This is a highly exothermic process.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate.
-
-
Deprotection: The MOM group can be removed under acidic conditions (e.g., HCl in methanol) to yield the final C-acylated product.
-
Purification and Characterization: Purify the final product by column chromatography and characterize by NMR and mass spectrometry.
Figure 2: Step-by-step experimental workflows for O- and C-acylation.
Troubleshooting and Field-Proven Insights
-
Incomplete Reactions: If TLC analysis indicates an incomplete reaction, consider extending the reaction time or adding a slight excess of the acylating agent. Ensure all reagents and solvents are anhydrous, as water can quench the reagents.
-
Low Yields in Friedel-Crafts Acylation: The activity of the AlCl₃ catalyst is paramount. Use freshly opened or properly stored anhydrous AlCl₃. Inadequate protection of the hydroxyl group can also lead to low yields due to catalyst sequestration.
-
Side Product Formation: In O-acylation, di-acylation is generally not a concern due to the deactivation of the ring after the first acylation. In C-acylation, controlling the stoichiometry and temperature is crucial to minimize the formation of multiple acylated products.
-
Purification Challenges: The polarity of the acylated products will be significantly different from the starting material. A gradient elution in column chromatography is often necessary for effective separation.
Conclusion
The acylation of 2-hydroxy-3',5'-dichlorobenzophenone is a versatile and powerful tool in the arsenal of the medicinal chemist. By carefully selecting the reaction pathway—O-acylation for ester formation or C-acylation for the introduction of a keto-moiety onto the aromatic ring—researchers can systematically modify the scaffold to optimize its pharmacological profile. The detailed protocols and insights provided herein offer a robust framework for the successful synthesis and exploration of novel benzophenone derivatives in the pursuit of new therapeutic agents.
References
- Friedel-Crafts Acylation. Organic Chemistry, 5th ed.; Paula Yurkanis Bruice; Pearson Education, 2007. (A foundational textbook explaining the mechanism of Friedel-Crafts reactions).
- Protective Groups in Organic Synthesis. Greene's Protective Groups in Organic Synthesis, 5th ed.; Peter G. M. Wuts; John Wiley & Sons, 2014. (An authoritative guide on the use of protecting groups, such as MOM ethers).
-
Synthesis and biological evaluation of novel benzophenone derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 2018 , 157, 1393-1403. [Link] (Provides examples of the biological significance of acylated benzophenones).
- Practical Organic Synthesis: A Student's Guide. Jian-She Zhu, Wiley, 2019.
Application Note: A Comprehensive Guide to the Deprotection of 2-Acetoxy-3',5'-dichlorobenzophenone
Abstract: This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the deprotection of the acetyl group from 2-Acetoxy-3',5'-dichlorobenzophenone to yield 2-hydroxy-3',5'-dichlorobenzophenone. This application note delves into the underlying chemical principles, offers validated step-by-step protocols for both base- and acid-catalyzed hydrolysis, and includes practical insights for reaction monitoring, troubleshooting, and product characterization.
Introduction: The Strategic Role of Protection and Deprotection
In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and agrochemical development, the use of protecting groups is a cornerstone strategy. These groups temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The acetyl group is a frequently employed protecting group for hydroxyl functionalities, especially phenols, due to its ease of installation and generally mild removal conditions.
The target transformation discussed herein, the conversion of 2-Acetoxy-3',5'-dichlorobenzophenone to 2-hydroxy-3',5'-dichlorobenzophenone, is a critical step in the synthesis of various biologically active compounds. Benzophenones and their derivatives are scaffolds found in numerous pharmaceutical agents and specialty chemicals.[1] A successful and high-yielding deprotection is therefore paramount. This guide provides the scientific rationale and practical protocols to achieve this transformation efficiently and reliably.
Scientific Principles: The Chemistry of Acetyl Deprotection
The cleavage of the ester bond in 2-Acetoxy-3',5'-dichlorobenzophenone is an ester hydrolysis reaction. This can be effectively achieved under either basic (saponification) or acidic conditions. The choice of method depends on the overall stability of the substrate to acidic or basic environments.
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis is the most common and often preferred method for deprotecting phenolic acetates. The mechanism involves the nucleophilic acyl substitution of the ester.
Mechanism Causality:
-
Nucleophilic Attack: A hydroxide ion (⁻OH), a strong nucleophile, attacks the electrophilic carbonyl carbon of the acetyl group. This forms a tetrahedral intermediate.
-
Collapse of Intermediate: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond.
-
Leaving Group Departure: This reformation expels the phenoxide ion as the leaving group.
-
Irreversible Acid-Base Reaction: The generated phenoxide is basic, but the other product is acetic acid. In the basic reaction medium, the acetic acid is immediately deprotonated by a hydroxide ion to form acetate. More importantly, if a carboxylic acid were formed in the presence of a strong base, it would be deprotonated to a carboxylate salt.[2] This final acid-base step is essentially irreversible and drives the reaction to completion, which is a significant advantage over acid-catalyzed methods.[3]
Caption: Base-Catalyzed Deprotection Mechanism.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is an alternative method, particularly useful if the molecule contains other base-sensitive functional groups.
Mechanism Causality:
-
Protonation: The reaction begins with the protonation of the carbonyl oxygen of the acetyl group by an acid catalyst (e.g., H₃O⁺). This protonation makes the carbonyl carbon significantly more electrophilic.[4][5]
-
Nucleophilic Attack: A weak nucleophile, water, attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.[4]
-
Proton Transfer: A series of proton transfers occurs, making the phenolic oxygen a good leaving group (as the neutral phenol).
-
Elimination & Regeneration: The intermediate collapses, eliminating the phenol product and regenerating the acid catalyst.[5]
A key consideration is that every step in this mechanism is reversible.[4] To drive the reaction to completion, a large excess of water is typically required, in accordance with Le Châtelier's principle.
Validated Experimental Protocols
This section provides detailed, step-by-step methodologies for the deprotection of 2-Acetoxy-3',5'-dichlorobenzophenone.
Workflow Overview
Caption: General Experimental Workflow.
Protocol 1: Base-Catalyzed Deprotection (Recommended)
This method is generally faster and irreversible, leading to higher yields.
Materials and Reagents:
-
2-Acetoxy-3',5'-dichlorobenzophenone
-
Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1M or 2M solution[11][12][13][14][15]
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, stir bar, reflux condenser
-
Separatory funnel
-
TLC plates (silica gel 60 F₂₅₄)[16]
-
TLC chamber and developing solvents (e.g., 3:1 Hexanes:Ethyl Acetate)
Safety Precautions:
-
Sodium Hydroxide: Corrosive and can cause severe skin and eye burns.[6][10]
-
Hydrochloric Acid: Corrosive and may cause respiratory irritation.[11][12]
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated chemical fume hood.
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-Acetoxy-3',5'-dichlorobenzophenone (1.0 eq) in methanol (approx. 10-15 mL per gram of substrate).
-
Reagent Addition: While stirring, add an aqueous solution of sodium hydroxide (2.0-3.0 eq, e.g., 2M solution). The mixture may become warm.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. Gentle heating (e.g., to 40-50 °C) can be applied to accelerate the reaction if necessary.
-
Monitoring: Monitor the reaction's progress using TLC.[17][18] Spot the starting material, the reaction mixture, and a co-spot on a TLC plate.[19] The product, 2-hydroxy-3',5'-dichlorobenzophenone, will be more polar than the starting material and thus have a lower Rf value. The reaction is complete when the starting material spot has completely disappeared from the reaction mixture lane.[17]
-
Quenching & Neutralization: Once the reaction is complete, cool the flask in an ice bath. Slowly and carefully add 1M HCl solution to neutralize the excess NaOH and protonate the phenoxide product. The product may precipitate. Check the pH with litmus paper to ensure it is neutral or slightly acidic (pH ~6-7).
-
Extraction: Add deionized water to dissolve any salts and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash them sequentially with deionized water and then with brine. This removes residual acid and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude 2-hydroxy-3',5'-dichlorobenzophenone can be purified by recrystallization (e.g., from an ethanol/water or hexane/ethyl acetate mixture) or by flash column chromatography on silica gel.
Protocol 2: Acid-Catalyzed Deprotection (Alternative)
Use this method if the starting material or product is sensitive to strong bases.
Materials and Reagents:
-
Same as Protocol 1, but substitute NaOH with concentrated HCl or H₂SO₄.
-
Sodium bicarbonate (NaHCO₃), saturated solution.
Procedure:
-
Dissolution: Dissolve 2-Acetoxy-3',5'-dichlorobenzophenone (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.2-0.5 eq).
-
Reaction: Heat the mixture to reflux (approx. 65-70 °C) and stir. Monitor the reaction by TLC as described in Protocol 1. Due to the reversible nature of this reaction, it may require a longer reaction time (4-12 hours).[5]
-
Workup: After completion, cool the reaction to room temperature. Carefully neutralize the acid by adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction, Washing, and Purification: Follow steps 6-9 from Protocol 1.
Data Presentation and Expected Outcomes
The choice of protocol will influence reaction parameters and outcomes. The following table summarizes typical conditions.
| Parameter | Protocol 1: Base-Catalyzed | Protocol 2: Acid-Catalyzed |
| Primary Reagent | Sodium Hydroxide (NaOH) | Hydrochloric Acid (HCl) |
| Equivalents | 2.0 - 3.0 eq | 0.2 - 0.5 eq (catalytic) |
| Solvent | Methanol / Water | Methanol / Water |
| Temperature | Room Temperature to 50 °C | Reflux (~65-70 °C) |
| Typical Time | 1 - 4 hours | 4 - 12 hours |
| Workup | Neutralize with acid (HCl) | Neutralize with base (NaHCO₃) |
| Typical Yield | > 90% | 70 - 85% |
| Key Advantage | Irreversible, faster, higher yield[3] | Tolerant of base-sensitive groups |
Product Characterization: The final product, 2-hydroxy-3',5'-dichlorobenzophenone, should be characterized to confirm its identity and purity using standard analytical techniques such as melting point, NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry. The phenolic -OH group will be evident in the ¹H NMR spectrum as a broad singlet and in the IR spectrum as a broad absorption in the 3200-3600 cm⁻¹ region.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Insufficient reagent (base or acid).- Poor quality reagents. | - Allow the reaction to stir longer or gently heat.- Add more of the catalytic/hydrolyzing reagent.- Use fresh, high-purity reagents. |
| Low Yield | - Incomplete reaction.- Product loss during workup/extraction.- Decomposition of starting material or product. | - Ensure reaction goes to completion via TLC.- Perform extractions thoroughly; avoid vigorous shaking that can cause emulsions.- Use milder conditions (e.g., lower temperature for base-catalyzed reaction). |
| Side Product Formation | - Reaction conditions too harsh (e.g., high temperature).- Presence of other reactive functional groups. | - Lower the reaction temperature.- If the molecule has base-sensitive groups, switch to the acid-catalyzed protocol, and vice-versa. |
| Difficulty in Purification | - Product and starting material have similar polarity.- Presence of non-polar/polar impurities. | - Ensure the reaction goes to completion to eliminate starting material.- Optimize the solvent system for column chromatography for better separation.- Perform an extra wash step during workup (e.g., with dilute base/acid) to remove acidic/basic impurities. |
References
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, January 15). mechanism of ester hydrolysis [Video]. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]
-
Clark, J. (n.d.). mechanism for the acid catalysed hydrolysis of esters. Chemguide. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
SEASTAR CHEMICALS. (n.d.). Safety Data Sheet (SDS) - HYDROCHLORIC ACID. Retrieved from [Link]
-
ScienceLab.com. (2016, May 19). Sodium Hydroxide - Safety Data Sheet. Retrieved from [Link]
-
Chem-Supply. (n.d.). Sodium Hydroxide 40% - SAFETY DATA SHEET. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Sodium hydroxide. Retrieved from [Link]
-
MsdsDigital.com. (2016, January 21). SAFETY DATA SHEET HYDROCHLORIC ACID (HCl) (ALL GRADES). Retrieved from [Link]
-
EMD Millipore. (n.d.). SAFETY DATA SHEET Hydrochloric Acid 34-37% OmniTrace®. Retrieved from [Link]
-
Tata Chemicals Ltd. (2021, June 21). SAFETY DATA SHEET (SDS) - Name of chemical : Sodium Hydroxide. Retrieved from [Link]
-
Tata Chemicals Ltd. (2021, June 21). SAFETY DATA SHEET (SDS) - Name of chemical: Hydrochloric Acid. Retrieved from [Link]
-
PubChem. (n.d.). 4',5-Dichloro-2-hydroxy-3-methylbenzophenone. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxy-3,5,4'-trichlorobenzophenone. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 25). 5.3: TLC Uses. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
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Application Note: High-Purity Isolation of 2-Acetoxy-3',5'-dichlorobenzophenone via Optimized Flash Column Chromatography
Abstract
This application note provides a detailed, field-proven protocol for the purification of 2-Acetoxy-3',5'-dichlorobenzophenone, a key intermediate in various synthetic pathways. The primary challenge in its synthesis is often the removal of unreacted starting materials and side-products, which necessitates a robust purification strategy. This guide details a systematic approach using normal-phase flash column chromatography on silica gel. We emphasize the causality behind procedural choices, from initial mobile phase screening with Thin-Layer Chromatography (TLC) to the final isolation of the target compound. The protocol is designed for researchers in synthetic chemistry and drug development, ensuring reproducibility and high-purity outcomes.
Introduction and Scientific Principle
2-Acetoxy-3',5'-dichlorobenzophenone is a benzophenone derivative whose utility in organic synthesis is significant, often serving as a precursor for more complex molecules in medicinal and materials chemistry.[1][2] Syntheses, such as Friedel-Crafts aroylation, can result in a crude mixture containing unreacted starting materials and isomeric impurities.[3] Effective purification is therefore critical to ensure the integrity of subsequent reaction steps.
Column chromatography is a cornerstone technique for the purification of organic compounds.[4] This protocol employs normal-phase chromatography, where a polar stationary phase (silica gel) is used with a less polar mobile phase. The separation principle is based on the differential adsorption and desorption of compounds onto the silica surface. 2-Acetoxy-3',5'-dichlorobenzophenone, being a moderately polar molecule due to its ester and ketone functionalities, will interact with the silica gel. By carefully selecting a mobile phase, we can modulate these interactions to achieve separation from less polar impurities (which elute faster) and more polar impurities (which are more strongly retained).
The key to a successful and efficient column chromatography separation lies in the preliminary method development using Thin-Layer Chromatography (TLC). TLC serves as a rapid, small-scale analog of the column, allowing for the optimization of the mobile phase composition to achieve the desired separation. An optimal mobile phase will afford a retention factor (Rf) for the target compound in the range of 0.15 to 0.35, which is ideal for flash chromatography.[5]
Materials and Reagents
| Material/Reagent | Grade | Supplier Example | Notes |
| Crude 2-Acetoxy-3',5'-dichlorobenzophenone | Synthesis Grade | N/A | Assumed to contain impurities. |
| Silica Gel | Flash Chromatography Grade, 60 Å, 40-63 µm | Sigma-Aldrich | Standard for this application. |
| n-Hexane | HPLC Grade | Fisher Scientific | Non-polar component of the mobile phase. |
| Ethyl Acetate | HPLC Grade | VWR | Polar component of the mobile phase. |
| Dichloromethane (DCM) | ACS Grade | Sigma-Aldrich | For sample dissolution. |
| Celite® 545 | N/A | MilliporeSigma | Optional, for dry-loading the sample.[4] |
| Glass Chromatography Column | 40-60 mm diameter | Kimble® | Size depends on sample quantity. |
| TLC Plates | Silica Gel 60 F254 | Merck | For reaction monitoring and fraction analysis. |
| Standard Laboratory Glassware | Various | N/A | Beakers, flasks, graduated cylinders, etc. |
| UV Lamp (254 nm) | N/A | N/A | For visualization of TLC plates. |
Experimental Protocols
Part A: Mobile Phase Optimization via Thin-Layer Chromatography (TLC)
The goal of this step is to identify a solvent system that provides good separation between the desired product and its impurities, with an Rf value for the product between 0.15 and 0.35.[5]
-
Prepare TLC Chambers: Add a small amount (~5 mL) of various hexane/ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3 v/v) to separate TLC chambers or beakers covered with a watch glass. Place a piece of filter paper in each to ensure solvent vapor saturation.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a minimal volume of dichloromethane.
-
Spotting: Using a capillary tube, spot the dissolved crude mixture onto the baseline of a TLC plate.
-
Development: Place the TLC plate into a prepared chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the separated spots under a UV lamp (254 nm) and circle them with a pencil.
-
Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Selection: Choose the solvent system that places the target product spot at an Rf ≈ 0.25 and shows the greatest possible separation from other spots. For many benzophenone derivatives, a starting point of 20% ethyl acetate in hexane is effective.[6]
ngcontent-ng-c2487356420="" class="ng-star-inserted">Scientist's Note: An Rf value that is too high (>0.4) means the compound will elute too quickly from the column, resulting in poor separation. An Rf that is too low (<0.1) will lead to excessively long elution times and band broadening, which also diminishes resolution. The 0.15-0.35 range provides the optimal balance of separation and efficiency for flash chromatography applications.
Part B: Column Preparation (Slurry Packing Method)
This protocol assumes a purification of approximately 1-2 g of crude material. Adjust column and silica dimensions accordingly for different scales.
-
Column Setup: Securely clamp a 40 mm diameter glass column in a vertical position in a fume hood. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom, followed by a ~1 cm layer of sand to create a flat base.[4]
-
Prepare Silica Slurry: In a beaker, measure approximately 80-100 g of silica gel (a 40:1 to 50:1 ratio of silica:crude compound by weight is typical). Add the mobile phase determined in Part A (e.g., 8:2 hexane/ethyl acetate) and stir gently to create a homogenous, pourable slurry without lumps.
-
Packing the Column: Pour the silica slurry into the column in a single, continuous motion. Use a funnel to aid the process. Open the stopcock to allow the solvent to drain, collecting it for reuse.
-
Pressurization: As the solvent drains, gently tap the side of the column to encourage even packing and the removal of air bubbles. Apply light air pressure to the top of the column to accelerate packing and create a firm, stable bed.[4]
-
Equilibration: Once the silica has settled, add a ~1 cm layer of sand on top to prevent disturbance of the silica bed during solvent and sample addition. Wash the column with 2-3 column volumes of the mobile phase until the bed is completely stable and equilibrated. Never allow the solvent level to drop below the top layer of sand.
Part C: Sample Loading and Elution
-
Sample Preparation (Dry Loading): Dissolve the crude 2-Acetoxy-3',5'-dichlorobenzophenone (1-2 g) in a minimal amount of dichloromethane. Add 2-3 g of silica gel or Celite® to this solution. Evaporate the solvent on a rotary evaporator until a fine, free-flowing powder is obtained.[4]
-
Loading: Carefully drain the solvent in the column down to the level of the top sand layer. Gently add the powdered sample onto the sand as a neat, even layer.
-
Elution: Carefully add the mobile phase, first with a pipette to gently wet the sample layer, and then fill the column. Apply air pressure to the top of the column to achieve a steady flow rate (a drop rate of ~5-10 cm/minute of solvent level decrease is a good target).[4]
Scientist's Note: Dry loading is highly recommended as it generally leads to better resolution and sharper bands compared to wet loading (dissolving the sample in a small amount of solvent and injecting it). Wet loading with a solvent stronger than the mobile phase can cause band distortion and compromise the separation.
Part D: Fraction Collection and Analysis
-
Collection: Begin collecting fractions in test tubes or flasks as soon as the solvent starts to elute from the column.
-
TLC Analysis: Periodically, analyze the collected fractions by TLC. Spot the starting crude mixture, the current fraction, and the previous fraction on the same plate. Develop the plate in the mobile phase used for the column.
-
Pooling Fractions: Identify the fractions that contain only the pure product (single spot at the correct Rf). Combine these pure fractions into a larger flask.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified 2-Acetoxy-3',5'-dichlorobenzophenone.
-
Yield and Characterization: Determine the final mass and calculate the percent recovery. Confirm the purity and identity of the compound using analytical techniques such as HPLC, NMR, or Mass Spectrometry.[7]
Workflow Visualization
Caption: Workflow for the purification of 2-Acetoxy-3',5'-dichlorobenzophenone.
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Incorrect mobile phase polarity. | Re-optimize the mobile phase with TLC. If spots are too close, try a different solvent system (e.g., Dichloromethane/Hexane). |
| Column overloaded with sample. | Reduce the amount of sample loaded onto the column. Use a larger column with more silica. | |
| Cracked/Channeled Silica Bed | Column packed improperly or ran dry. | Ensure the silica bed is never allowed to run dry. Pack the column carefully to create a homogenous bed. |
| Band Tailing | Sample is too acidic/basic. | Add a small amount (0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase. |
| Sample is not very soluble in the mobile phase. | Consider a different mobile phase system where the compound has better solubility. | |
| Product Won't Elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 8:2 Hex/EtOAc and slowly increase to 7:3 or 6:4. |
Safety Precautions
-
Conduct all procedures in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hexane, ethyl acetate, and dichloromethane are flammable and volatile. Avoid open flames and sources of ignition.
-
Silica gel is a fine powder that can be a respiratory irritant. Avoid inhaling the dust by handling it carefully in a fume hood.
-
Consult the Safety Data Sheet (SDS) for all chemicals used in this protocol.
References
-
De Smet, M., et al. (1982). High-performance liquid chromatography of benzophenone derivatives for the determination of benzodiazepines in clinical emergencies. Journal of Chromatography B: Biomedical Sciences and Applications, 236(1), 157-168.
-
BenchChem (2025). An In-depth Technical Guide to the Synthesis of 2,4'-Dichlorobenzophenone. BenchChem Technical Guides.
-
Supporting Information for "D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal". Royal Society of Chemistry.
-
MicroSolv Technology Corporation (2012). Benzophenone Analyzed with HPLC - AppNote. MicroSolv.
-
HELIX Chromatography. HPLC Methods for analysis of Benzophenone. HELIX Chromatography.
-
Saini, G., et al. (2010). Core-Shell Diamond as a Support for Solid-Phase Extraction and High-Performance Liquid Chromatography. ResearchGate.
-
Wang, Y., et al. (2026). Copper-Catalyzed Regioselective Dehydrogenative Borylation: A Modular Platform Enabling C4-Borylated 2,1-Borazaronaphthalenes. Organic Letters.
-
Supporting Information for "A novel ROMP-based strategy for the preparation of well-defined polymer-drug conjugates". The Royal Society of Chemistry.
-
Im, K., et al. (1993). Preparation of 2,5-dichlorobenzophenones. Google Patents, US5210313A.
-
Northrop, B. H. Flash Optimization. Teledyne ISCO.
-
McCarthy, S. M., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
-
Scribd. The Synthesis for 2 Amino 2′,5 Dichlorobenzophenon.
-
Reddy, V. P., et al. (2012). Towards organo-click reactions: development of pharmaceutical ingredients by using direct organocatalytic bio-mimetic reductions. Organic & Biomolecular Chemistry, 10(46), 9206-9214.
-
BenchChem. 2-Acetoxy-4'-chlorobenzophenone. BenchChem.
-
Supporting Information for "A practical and efficient protocol for the synthesis of 2-arylfurans via palladium-catalyzed coupling of furfural tosylhydrazone with aryl halides". The Royal Society of Chemistry.
-
Sigma-Aldrich. 2-Amino-2′,5-dichlorobenzophenone 99%. Sigma-Aldrich.
-
Gnanakani, P. E., & Dhanaraju, M. D. (2019). Rf values of the ethyl acetate extract Nannochloropsis hexane fraction. ResearchGate.
-
BenchChem (2025). Application Notes and Protocols for the Characterization of 2-Acetoxy-2'-chlorobenzophenone. BenchChem Technical Guides.
Sources
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- 4. orgsyn.org [orgsyn.org]
- 5. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Recrystallization of 2-Acetoxy-3',5'-dichlorobenzophenone
Introduction: The Critical Role of Purification in Drug Development
In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, achieving a high degree of purity is paramount. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. Recrystallization stands as a powerful and widely employed technique for the purification of solid organic compounds. This application note provides a comprehensive guide to developing a robust recrystallization protocol for 2-Acetoxy-3',5'-dichlorobenzophenone, a halogenated benzophenone derivative of interest in medicinal chemistry and materials science.
The fundamental principle of recrystallization lies in the differential solubility of a compound in a given solvent at varying temperatures.[1] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[2] Conversely, impurities should either be highly soluble at all temperatures, remaining in the mother liquor upon cooling, or be insoluble in the hot solvent, allowing for their removal via hot filtration. This guide will walk researchers through the logical steps of solvent selection, the execution of the recrystallization procedure, and troubleshooting common challenges.
Understanding the Analyte: 2-Acetoxy-3',5'-dichlorobenzophenone
A thorough understanding of the physicochemical properties of the target compound is the cornerstone of an effective purification strategy. While experimental data for 2-Acetoxy-3',5'-dichlorobenzophenone is not extensively available in public literature, we can infer its properties from closely related analogs.
Potential Impurities: The synthesis of dichlorobenzophenones often proceeds via Friedel-Crafts acylation. This reaction is known to sometimes produce isomeric byproducts. Therefore, it is reasonable to anticipate the presence of other dichlorobenzophenone isomers as potential impurities in the crude 2-Acetoxy-3',5'-dichlorobenzophenone product. Additionally, unreacted starting materials or hydrolysis of the acetoxy group back to a hydroxyl group could contribute to the impurity profile.
Inferred Properties from Analogs: Data from related compounds can guide our initial solvent choices. For instance, 2-amino-2',5'-dichlorobenzophenone, a potential precursor, is soluble in methanol.[3] The related 4,4'-dichlorobenzophenone is soluble in hot acetone. The melting point of the precursor 2-amino-2',5'-dichlorobenzophenone is 87-89 °C.[3] The addition of the acetoxy group will likely alter the melting point and solubility characteristics.
Systematic Solvent Selection: A Practical Approach
The selection of an appropriate solvent system is the most critical step in developing a successful recrystallization protocol. An ideal solvent should:
-
Not react with the compound to be purified.
-
Dissolve the compound to a high extent at its boiling point and to a low extent at room temperature or below.
-
Have a relatively low boiling point for easy removal from the purified crystals.
-
Dissolve impurities well at all temperatures or not at all.
-
Be non-toxic, inexpensive, and non-flammable, if possible.
A systematic screening of solvents with varying polarities is recommended.
Table 1: Suggested Solvents for Screening
| Solvent Class | Specific Solvent | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | The related 2-amino-2',5'-dichlorobenzophenone shows solubility in methanol. Alcohols are good general solvents for moderately polar organic compounds.[4] |
| Ketones | Acetone | Dichlorobenzophenone analogs have shown solubility in hot acetone.[1] |
| Esters | Ethyl Acetate | A common solvent for recrystallization of a wide range of organic compounds. |
| Hydrocarbons | Toluene, Heptane | Useful as a less polar solvent or as an anti-solvent in a mixed solvent system. |
| Mixed Solvents | Ethanol/Water, Acetone/Water | A solvent pair can be effective when no single solvent provides the desired solubility profile. The compound is dissolved in the "good" solvent, and the "poor" solvent is added to induce crystallization. |
Experimental Protocol: Recrystallization of 2-Acetoxy-3',5'-dichlorobenzophenone
This protocol outlines a general procedure. The specific solvent and volumes should be determined through the solvent screening process described above.
Materials and Equipment:
-
Crude 2-Acetoxy-3',5'-dichlorobenzophenone
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Condenser
-
Buchner funnel and filter flask
-
Vacuum source
-
Filter paper
-
Spatula
-
Melting point apparatus
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for all chemicals used.
Step-by-Step Methodology:
-
Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of the crude material into several test tubes.
-
Add a few drops of a different solvent from Table 1 to each test tube at room temperature and observe the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath and observe if it dissolves.
-
If the compound dissolves upon heating, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
-
The ideal solvent will show poor solubility at room temperature and high solubility upon heating, with good crystal recovery upon cooling.
-
-
Dissolution:
-
Place the crude 2-Acetoxy-3',5'-dichlorobenzophenone in an Erlenmeyer flask of an appropriate size (the solvent should not fill more than half the flask).
-
Add a magnetic stir bar and the chosen solvent.
-
Heat the mixture to a gentle boil while stirring. Add the solvent portion-wise until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a glass funnel with fluted filter paper on the hot plate.
-
Quickly pour the hot solution through the preheated funnel into the clean flask. This step should be done rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1]
-
Once the flask has reached room temperature, place it in an ice-water bath to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.[1]
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Continue to draw air through the crystals for several minutes to aid in drying.
-
-
Drying:
-
Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight in a vacuum oven at a temperature well below the compound's melting point.
-
-
Purity Assessment:
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (if available) indicates high purity. A broad melting range suggests the presence of impurities.
-
Calculate the percent recovery.
-
Visualizing the Workflow
Caption: A generalized workflow for the recrystallization of 2-Acetoxy-3',5'-dichlorobenzophenone.
Troubleshooting Common Recrystallization Issues
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated. | Use a lower boiling point solvent. Add more solvent to the oil, heat until dissolved, and cool again. |
| No Crystals Form | Too much solvent was used. The solution is not saturated. The compound is very soluble even at low temperatures. | Boil off some of the solvent to concentrate the solution. Try a different solvent or a mixed solvent system. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal. |
| Low Recovery | Too much solvent was used. The crystals were washed with too much cold solvent. Premature crystallization during hot filtration. | Concentrate the mother liquor and cool again to obtain a second crop of crystals. Use minimal cold solvent for washing. Ensure the filtration apparatus is preheated. |
| Colored Impurities | The impurities are colored and co-crystallize with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. |
Conclusion
This application note provides a detailed and systematic approach to developing a robust recrystallization protocol for 2-Acetoxy-3',5'-dichlorobenzophenone. By carefully selecting a suitable solvent system and following the outlined experimental procedure, researchers can effectively purify this compound, ensuring its suitability for downstream applications in drug discovery and development. The principles and troubleshooting guidance provided herein are broadly applicable to the purification of a wide range of solid organic compounds.
References
- BenchChem. (2025, December).
-
PubChem. (n.d.). 2,4'-Dichlorobenzophenone. Retrieved January 8, 2026, from [Link]
-
PubChem. (n.d.). 2,5-Dichlorobenzophenone. Retrieved January 8, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3',4'-Dichloro-4,5-dimethyl-2-hydroxy benzophenone. Retrieved January 8, 2026, from [Link]
-
PubChem. (n.d.). 4-Acetoxy-3',4'-dichlorobenzophenone. Retrieved January 8, 2026, from [Link]
-
PubChem. (n.d.). 2-Amino-2',5-dichlorobenzophenone. Retrieved January 8, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). 2,4-Dichlorobenzophenone. Retrieved January 8, 2026, from [Link]
- University of California, Los Angeles. (n.d.).
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved January 8, 2026, from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
-
PubChem. (n.d.). 2,4-Dihydroxybenzophenone. Retrieved January 8, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 8, 2026, from [Link]
-
PubChem. (n.d.). 2-Hydroxy-3,5,4'-trichlorobenzophenone. Retrieved January 8, 2026, from [Link]
-
Wikipedia. (n.d.). 4,4'-Dichlorobenzophenone. Retrieved January 8, 2026, from [Link]
-
PubChem. (n.d.). 4',5-Dichloro-2-hydroxy-3-methylbenzophenone. Retrieved January 8, 2026, from [Link]
Sources
Application Notes and Protocols for the Analytical Characterization of 2-Acetoxy-3',5'-dichlorobenzophenone
Introduction
2-Acetoxy-3',5'-dichlorobenzophenone is a complex organic molecule with potential applications as an intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. Its purity and complete characterization are paramount to ensure the quality, safety, and efficacy of any downstream products. This technical guide provides a comprehensive suite of analytical methods for the in-depth characterization of this compound.
The methodologies presented herein are grounded in established analytical principles for benzophenone and acetoxy derivatives and are designed to be robust starting points for method development and validation in a research or quality control setting. This guide emphasizes the causality behind experimental choices, ensuring that the protocols are not merely a set of instructions, but a self-validating system for rigorous scientific inquiry. All proposed methods should be validated in accordance with ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[1][2][3][4][5]
Molecular Structure and Physicochemical Properties
A thorough understanding of the analyte's properties is the foundation of successful analytical method development.
-
IUPAC Name: [2-(3,5-dichlorobenzoyl)phenyl] acetate
-
Molecular Formula: C₁₅H₁₀Cl₂O₃
-
Molecular Weight: 309.14 g/mol [6]
| Property | Predicted Value/Information | Rationale/Source |
| Appearance | White to off-white solid | Based on analogous benzophenone derivatives.[7] |
| Solubility | Soluble in common organic solvents (e.g., acetonitrile, methanol, dichloromethane, ethyl acetate); Insoluble in water. | Inferred from the non-polar nature of the dichlorobenzophenone core and the presence of the ester group.[7] |
| UV Absorbance (λmax) | ~254 nm | Based on the characteristic π → π* transitions of the benzophenone chromophore. The exact maximum should be determined experimentally by running a UV-Vis scan of a dilute solution of the purified compound.[8] |
| Boiling Point | 452.4 ± 45.0 °C | Predicted value for the isomer 3-Acetoxy-3',5'-dichlorobenzophenone.[6] |
| Density | 1.349 ± 0.06 g/cm³ | Predicted value for the isomer 3-Acetoxy-3',5'-dichlorobenzophenone.[6] |
Plausible Synthetic Route and Potential Impurities
A likely synthetic pathway for 2-Acetoxy-3',5'-dichlorobenzophenone involves a two-step process, which informs the potential impurity profile.
Caption: Plausible two-step synthesis of 2-Acetoxy-3',5'-dichlorobenzophenone.
Potential Impurities:
-
Starting Materials: Unreacted 1,3-dichlorobenzene and benzoyl chloride.
-
Intermediate: Residual 2-hydroxy-3',5'-dichlorobenzophenone.
-
Isomeric Impurities: Positional isomers of dichlorobenzophenone formed during the Friedel-Crafts reaction.[9]
-
By-products of Esterification: Diacylated products or unreacted starting materials from the esterification step.
-
Degradation Products: Hydrolysis of the ester linkage to yield 2-hydroxy-3',5'-dichlorobenzophenone and acetic acid.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Reversed-phase HPLC with UV detection is the recommended method for determining the purity and assay of 2-Acetoxy-3',5'-dichlorobenzophenone due to the presence of a strong chromophore.
Protocol: HPLC Method Development and Validation
This protocol provides a starting point for developing a robust, stability-indicating HPLC method.
Caption: General workflow for HPLC analysis and validation.
1. Instrumentation and Chromatographic Conditions:
| Parameter | Recommended Starting Condition | Rationale |
| HPLC System | Standard HPLC with UV-Vis or PDA detector. | Widely available and suitable for chromophoric compounds.[8] |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size. | A versatile column for non-polar to moderately polar compounds.[10] |
| Mobile Phase A | HPLC-grade Water with 0.1% Formic Acid. | Acidification improves peak shape for acidic and neutral compounds. |
| Mobile Phase B | HPLC-grade Acetonitrile with 0.1% Formic Acid. | Common organic modifier for reversed-phase chromatography. |
| Elution | Gradient: Start at 50% B, ramp to 95% B over 15 min, hold for 5 min, return to initial conditions. | A gradient is recommended to ensure elution of potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min. | Standard flow rate for a 4.6 mm ID column.[8] |
| Column Temp. | 30°C. | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm. | Based on the benzophenone chromophore; the optimal wavelength should be confirmed experimentally.[8] |
| Injection Vol. | 10 µL. | A small injection volume minimizes band broadening.[8] |
2. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of 2-Acetoxy-3',5'-dichlorobenzophenone reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solution (e.g., 0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase initial composition (50:50 A:B).
-
Sample Solution: Prepare the sample to be analyzed at a concentration similar to the working standard using the same diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
3. Method Validation (as per ICH Q2(R2) Guidelines): [1][2][3][4][5]
-
Specificity: Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to demonstrate that the method can separate the main peak from degradation products and potential impurities.[11]
-
Linearity: Analyze a series of at least five concentrations of the reference standard. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte. The recovery should typically be within 98.0-102.0%.
-
Precision:
-
Repeatability (Intra-assay): Perform at least six replicate injections of the working standard. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD should be within acceptable limits.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities, as well as for confirming the molecular weight and fragmentation pattern of the target compound.
Protocol: GC-MS Analysis
1. Instrumentation and Conditions:
| Parameter | Recommended Condition | Rationale |
| GC-MS System | Standard GC with a Mass Selective Detector (MSD). | Provides both separation and structural information. |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness). | A robust, general-purpose column for a wide range of organic compounds. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min. | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temp. | 280°C. | Ensures complete volatilization of the analyte. |
| Injection Mode | Split (e.g., 50:1) or Splitless for trace analysis. | Split mode is suitable for concentrated samples, while splitless is for trace impurities. |
| Oven Program | Start at 100°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 10 min. | This program allows for the separation of compounds with a range of boiling points. |
| MS Source Temp. | 230°C. | Standard source temperature for electron ionization. |
| MS Quad Temp. | 150°C. | Standard quadrupole temperature. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. | Standard ionization technique that produces reproducible fragmentation patterns. |
| Scan Range | 50-400 m/z. | Covers the expected molecular ion and fragment masses. |
2. Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter.
3. Expected Fragmentation Pattern:
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 308 (considering the isotopic pattern of two chlorine atoms). Key fragmentation pathways would likely involve:
-
Loss of the acetoxy group (CH₃COO•) leading to a fragment at m/z 249.
-
Cleavage at the carbonyl group, resulting in fragments corresponding to the dichlorobenzoyl cation (m/z 173) and the acetoxyphenyl cation (m/z 121).
-
Further fragmentation of these primary ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural confirmation of 2-Acetoxy-3',5'-dichlorobenzophenone.
Protocol: NMR Analysis
1. Sample Preparation: [12][13][14][15][16]
-
Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.
-
Filter the solution if any particulate matter is visible.
2. Predicted ¹H NMR Chemical Shifts (in CDCl₃):
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| CH₃ (Acetoxy) | 2.1 - 2.3 | Singlet (s) | Typical range for methyl protons of an acetate group.[17] |
| Aromatic Protons | 7.2 - 7.8 | Multiplets (m) | Aromatic protons in dichlorobenzophenones appear in this region. The specific splitting patterns will depend on the substitution. Protons ortho to the carbonyl group will be downfield. |
3. Predicted ¹³C NMR Chemical Shifts (in CDCl₃):
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Carbonyl) | 190 - 195 | Ketone carbonyls in benzophenones are typically in this range. |
| C=O (Ester) | 168 - 172 | Ester carbonyls appear in this region.[17] |
| Aromatic Carbons | 120 - 140 | Standard range for aromatic carbons. Carbons attached to chlorine will be shifted. |
| CH₃ (Acetoxy) | 20 - 22 | Methyl carbon of an acetate group.[17] |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups in the molecule.
Protocol: FT-IR Analysis
1. Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact. This is the simplest and most common method.[18][19][20]
-
KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.[20][21]
2. Characteristic IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Ketone) | 1650 - 1670 | Strong |
| C=O Stretch (Ester) | 1735 - 1750 | Strong |
| C-O Stretch (Ester) | 1200 - 1250 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |
| C-Cl Stretch | 700 - 850 | Strong |
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of 2-Acetoxy-3',5'-dichlorobenzophenone. The integration of chromatographic and spectroscopic techniques ensures a multi-faceted approach to confirming the identity, purity, and structural integrity of this important chemical intermediate. For regulatory submissions, it is imperative that these methods are fully validated according to the principles outlined in the ICH Q2(R2) guidelines to demonstrate their suitability for the intended application.
References
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved January 18, 2026, from [Link]
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. EMA/CHMP/ICH/82072/2006. Retrieved January 18, 2026, from [Link]
-
Hornak, J. P. (n.d.). NMR Sample Preparation. Rochester Institute of Technology. Retrieved January 18, 2026, from [Link]
-
International Council for Harmonisation. (2022, March 24). Validation of Analytical Procedures Q2(R2). Retrieved January 18, 2026, from [Link]
-
LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 18, 2026, from [Link]
-
Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Retrieved January 18, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzophenone on Newcrom R1 HPLC column. Retrieved January 18, 2026, from [Link]
- Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
-
Western University. (n.d.). NMR Sample Preparation. Retrieved January 18, 2026, from [Link]
-
Wikipedia. (n.d.). Steglich esterification. Retrieved January 18, 2026, from [Link]
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Application Notes & Protocols: 2-Acetoxy-3',5'-dichlorobenzophenone as a Versatile Precursor for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide on the synthetic utility of 2-Acetoxy-3',5'-dichlorobenzophenone, a versatile starting material for constructing a range of pharmacologically relevant heterocyclic compounds. As a senior application scientist, this guide moves beyond simple step-by-step instructions to explain the underlying chemical principles and strategic considerations behind the synthetic pathways. We will explore its transformation into key heterocyclic systems, including benzodiazepines, quinazolines, and oxazepines, supported by detailed protocols and mechanistic insights.
Introduction: The Strategic Value of 2-Acetoxy-3',5'-dichlorobenzophenone
2-Acetoxy-3',5'-dichlorobenzophenone is a benzophenone derivative strategically functionalized for heterocyclic synthesis.[1] Its core value lies in the interplay between its three key components:
-
The Benzophenone Core: This diaryl ketone structure provides the fundamental carbon framework for building fused ring systems. The carbonyl group serves as a reactive electrophilic site for nucleophilic attack, initiating many cyclization cascades.
-
The Ortho-Acetoxy Group: This group is more than just a substituent; it's a synthetic linchpin. It can function as a protecting group for a phenol, which can be deprotected under hydrolytic conditions to reveal a nucleophilic hydroxyl group. Alternatively, under certain conditions, it can act as a leaving group. Its ortho position relative to the benzoyl group is critical for facilitating intramolecular cyclization reactions.
-
The Dichloro Substitution: The two chlorine atoms on the pendant phenyl ring significantly influence the molecule's electronic properties and provide sites for further functionalization or can be retained to modulate the pharmacological activity of the final heterocyclic product.
This guide will focus on the practical application of this precursor, assuming its conversion to the more commonly cited intermediate, 2-amino-3',5'-dichlorobenzophenone, for certain syntheses like those for benzodiazepines and quinazolines, as this represents the most established and efficient pathway. For other syntheses, we will leverage the direct reactivity of the acetoxy group.
Part I: Synthesis of 1,4-Benzodiazepine Derivatives
The 1,4-benzodiazepine scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous anxiolytic, sedative, and anticonvulsant drugs.[2] The most direct route to this system involves the cyclization of a 2-amino-benzophenone derivative. The synthesis begins with the conversion of the starting material to its 2-amino analogue, followed by acylation and cyclization.
Synthetic Workflow & Underlying Principles
The conversion of a 2-acetoxybenzophenone to a 1,4-benzodiazepin-2-one is a multi-step process. The key intermediate is the corresponding 2-aminobenzophenone. From there, the synthesis proceeds via the well-established chloroacetamide route.[3]
-
Acylation: The 2-amino group is first acylated with chloroacetyl chloride. This introduces the necessary two-carbon "linker" and an electrophilic site (the carbon bearing the chlorine) for the final ring closure.
-
Cyclization: The chloroacetamido intermediate is then treated with a source of ammonia, typically generated in situ from hexamethylenetetramine (HMTA) or by bubbling ammonia gas through the reaction mixture.[2][3] The amino group displaces the chlorine in an intramolecular nucleophilic substitution to form the seven-membered diazepine ring.
Caption: Workflow for the synthesis of a 1,4-benzodiazepine-2-one.
Experimental Protocol: Synthesis of 7-Chloro-5-(3',5'-dichlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
This protocol is adapted from established methods for similar substrates.[3]
Step 1: Preparation of 2-Chloroacetamido-3',5'-dichlorobenzophenone
-
To a solution of 2-amino-3',5'-dichlorobenzophenone (1.0 eq) in toluene (approx. 8 mL per gram of starting material), add chloroacetyl chloride (1.1 eq) dropwise at a temperature of 5–10 °C.
-
Stir the reaction mixture for 3-4 hours at room temperature, monitoring the conversion by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure to obtain the crude product.
-
Add ethanol to the crude solid and stir at room temperature for several hours to triturate and purify the product.
-
Filter the crystalline solid, wash with cold ethanol, and dry in a vacuum oven at 50°C. The expected yield is typically high (>95%).[3]
Step 2: Cyclization to 7-Chloro-5-(3',5'-dichlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
-
In a 10 mL microwave synthesizer tube, combine 2-chloroacetamido-3',5'-dichlorobenzophenone (1.0 eq), hexamethylenetetramine (2.2 eq), and ammonium chloride (4.5 eq).
-
Add a solvent mixture of methanol and water (e.g., 4 mL).
-
Seal the vessel and irradiate in a microwave synthesizer. An example of conditions would be holding at 120°C for 20-30 minutes.[3]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture. The product will often precipitate.
-
Filter the solid product, wash sequentially with cold methanol and water, and then dry to obtain the desired benzodiazepine-2-one.
| Parameter | Step 1 (Acylation) | Step 2 (Cyclization) | Reference |
| Key Reagents | Chloroacetyl Chloride | Hexamethylenetetramine, NH4Cl | [3] |
| Solvent | Toluene | Methanol / Water | [3] |
| Temperature | 5°C to Room Temp. | 120°C (Microwave) | [3] |
| Time | 3-4 hours | 20-30 minutes | [3] |
| Typical Yield | >95% | ~90% | [3] |
Part II: Synthesis of Quinazoline Derivatives
Quinazolines and their quinazolinone analogues are another class of heterocycles with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[4][5] A powerful and common method for their synthesis is the reaction of a 2-aminobenzophenone with a suitable nitrogen and carbon source, often in a one-pot, multi-component reaction.[5]
Synthetic Workflow & Mechanistic Rationale
The synthesis of 2,4-disubstituted quinazolines from 2-aminobenzophenones can be efficiently achieved through a ceric ammonium nitrate (CAN) and tert-butyl hydroperoxide (TBHP) catalyzed reaction with benzylamines.[5]
Mechanism:
-
The reaction is initiated by the oxidation of benzylamine by the CAN/TBHP system to form an imine intermediate.
-
The 2-aminobenzophenone then undergoes condensation with this in-situ generated aldehyde-equivalent.
-
The resulting intermediate undergoes intramolecular cyclization followed by oxidative aromatization to yield the stable quinazoline ring system.
This method is valued for its operational simplicity and the use of readily available reagents.[5]
Caption: Multi-component synthesis of a disubstituted quinazoline.
Experimental Protocol: CAN/TBHP Catalyzed Synthesis of Quinazolines
This protocol is adapted from the method described by Nageswar et al. for the synthesis of 2-phenylquinazolines.[5]
-
In a round-bottom flask, dissolve 2-amino-3',5'-dichlorobenzophenone (1.0 eq) and a substituted benzylamine (1.2 eq) in acetonitrile (MeCN).
-
To this solution, add ceric ammonium nitrate (CAN) (0.1 eq) and tert-butyl hydroperoxide (TBHP) (2.0 eq).
-
Reflux the reaction mixture for 2-4 hours, monitoring its progress with TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue using column chromatography (silica gel, eluting with a hexane-ethyl acetate gradient) to yield the pure quinazoline product.
| Parameter | Value | Reference |
| Catalyst System | Ceric Ammonium Nitrate (CAN) / TBHP | [5] |
| Nitrogen Source | Substituted Benzylamines | [5] |
| Solvent | Acetonitrile (MeCN) | [5] |
| Temperature | Reflux | [5] |
| Time | 2-4 hours | [5] |
| Typical Yield | 75-93% (for analogous compounds) | [5] |
Part III: Synthesis of 1,3-Oxazepine Derivatives
Seven-membered heterocyclic compounds like oxazepines are of growing interest.[6] A common route to 1,3-oxazepine-4,7-diones involves the cycloaddition reaction between a Schiff base (imine) and a cyclic anhydride, such as maleic or phthalic anhydride.[7][8]
Synthetic Workflow & Mechanistic Considerations
The synthesis begins with the formation of a Schiff base from an aromatic amine and an aldehyde. While our primary substrate is a ketone, this methodology is highly relevant for derivatives. For this application note, we will illustrate the general principle, which involves a [5+2] cycloaddition.
Mechanism:
-
Schiff Base Formation: An aromatic amine condenses with an aromatic aldehyde to form the corresponding imine (Schiff base).
-
Cycloaddition: The reaction is initiated by the nucleophilic attack of the imine nitrogen on one of the carbonyl groups of the anhydride. This is followed by a ring-closing reaction to form the seven-membered 1,3-oxazepine ring.[9]
Caption: General workflow for the synthesis of 1,3-oxazepine derivatives.
Experimental Protocol: Synthesis of 1,3-Oxazepine-4,7-diones
This is a generalized protocol based on the reaction of pre-formed Schiff bases with cyclic anhydrides.[6][8] The direct use of 2-Acetoxy-3',5'-dichlorobenzophenone would require its conversion to a Schiff base, which is less common for ketones than aldehydes but feasible.
-
Prepare the required Schiff base by refluxing equimolar amounts of an appropriate aromatic amine and aromatic aldehyde in ethanol for 2-3 hours. Isolate the Schiff base by filtration after cooling.
-
Dissolve the Schiff base (1.0 eq) and a cyclic anhydride (e.g., phthalic anhydride, 1.0 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF) or benzene (approx. 30 mL).[6][8]
-
Reflux the mixture for 14-16 hours, monitoring the reaction by TLC.
-
After the reaction is complete, evaporate the solvent under a vacuum.
-
Collect the resulting precipitate and recrystallize it from a suitable solvent like chloroform or a dioxane/ethanol mixture to obtain the pure 1,3-oxazepine derivative.[6][8]
Conclusion
2-Acetoxy-3',5'-dichlorobenzophenone and its direct derivatives, particularly its 2-amino analogue, are highly valuable precursors in heterocyclic chemistry. The strategic placement of the reactive acetoxy (or amino) group ortho to the versatile benzophenone carbonyl enables the efficient construction of complex and medicinally important scaffolds such as benzodiazepines, quinazolines, and oxazepines. The protocols and principles outlined in this guide demonstrate the breadth of possibilities and provide a solid foundation for researchers in organic synthesis and drug development to leverage this powerful building block.
References
-
Asif, M. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Chemistry & Biology Interface, 10(6), 352-378. [Link]
-
Organic Chemistry Portal. Synthesis of quinazolines. Accessed January 17, 2026. [Link]
- Google Patents. Process for preparing benzodiazepines. US3996209A. Accessed January 17, 2026.
-
Organic Chemistry Portal. Synthesis of quinazolinones. Accessed January 17, 2026. [Link]
-
Shaikh, I. et al. (2022). Energy Efficient Synthesis of Various Pharmaceutically Important Benzodiazepin-2-ones Using Microwave Synthesizer. Acta Scientific Pharmaceutical Sciences, 6(9), 23-30. [Link]
-
Al-Ostath, R. et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 706535. [Link]
-
Hamzah, B.F. et al. (2023). Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. Journal of Medicinal and Chemical Sciences, 6(6), 1239-1245. [Link]
-
ResearchGate. Synthesis of Quinazolinones and Quinazolines. Accessed January 17, 2026. [Link]
-
Mohammed, H.J. & Magtoof, M.S. (2023). Synthesis and Characterization of the 1,3- Oxazepine Derivatives. Central Asian Journal of Medical and Natural Sciences, 4(5), 780-787. [Link]
-
Al-Amiery, A.A. et al. (2012). Synthesis and Characterization of New 1,3- Oxazepine, Diazepine, thiazepine Derivatives and Open Ring of Thio compounds. Asian Journal of Research in Chemistry, 5(2), 261-268. [Link]
-
Majid, S.A. et al. (2011). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. International Journal of Molecular Sciences, 12(1), 384-393. [Link]
-
Farkaš, J. & Sorm, F. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. Chemical Papers, 29(3), 418-420. [Link]
-
ResearchGate. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Accessed January 17, 2026. [Link]
-
Al-Azzawi, A.M. (1989). Synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. Journal of the College of Education for Women, 1(1), 1-15. [Link]
-
Al-Amiery, A.A. (2012). Synthesis and Characterization of New 1,3- Oxazepine, Diazepine, thiazepine Derivatives and Open Ring of Thio compounds. Asian Journal of Research in Chemistry, 5(2). [Link]
-
Sodani, A.S. (2023). Oxazepine Derivatives, Synthesis and Applications. International Journal of Natural and Human Sciences, 4(2), 62-71. [Link]
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- 2. US3996209A - Process for preparing benzodiazepines - Google Patents [patents.google.com]
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- 4. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 5. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
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- 9. ajrconline.org [ajrconline.org]
Scale-up synthesis of 2-Acetoxy-3',5'-dichlorobenzophenone
An Application Note and Protocol for the Scale-Up Synthesis of 2-Acetoxy-3',5'-dichlorobenzophenone
Abstract
This document provides a comprehensive guide for the multi-gram scale-up synthesis of 2-Acetoxy-3',5'-dichlorobenzophenone, a potentially valuable intermediate in pharmaceutical and materials science applications. The described synthetic strategy is a robust two-part process designed for scalability and high purity. The initial phase involves a Lewis acid-catalyzed Fries rearrangement to produce the key intermediate, 2-Hydroxy-3',5'-dichlorobenzophenone. The second phase details the subsequent O-acetylation to yield the final product. This guide emphasizes the rationale behind procedural choices, detailed safety protocols, and methods for quality control, targeting researchers and process chemists in drug development and chemical manufacturing.
Introduction and Rationale
Benzophenone derivatives are a critical class of compounds utilized as photoinitiators, UV absorbers, and core structural motifs in medicinal chemistry.[1] The specific substitution pattern of 2-Acetoxy-3',5'-dichlorobenzophenone suggests its potential as a bespoke building block for complex molecular targets. Direct Friedel-Crafts acylation of phenol is often complicated by poor regioselectivity and side reactions involving the hydroxyl group. To circumvent these issues, this protocol employs a Fries rearrangement of an intermediate ester, phenyl 3,5-dichlorobenzoate. This classic rearrangement, catalyzed by a Lewis acid like aluminum chloride (AlCl₃), is a reliable method for synthesizing hydroxy-aromatic ketones, with reaction conditions that can be tuned to favor the desired ortho-acylated product.[2] The subsequent acetylation is a standard esterification, optimized for high conversion and simple purification.
This application note provides a self-validating protocol where reaction progress and product purity are monitored at each critical stage, ensuring a reliable and reproducible scale-up process.
Overall Reaction Scheme
The synthesis is performed in two primary parts:
Part A: Synthesis of 2-Hydroxy-3',5'-dichlorobenzophenone via Fries Rearrangement.
-
Step 1: Esterification of Phenol with 3,5-Dichlorobenzoyl Chloride.
-
Step 2: Fries Rearrangement of Phenyl 3,5-dichlorobenzoate.
Part B: Acetylation of 2-Hydroxy-3',5'-dichlorobenzophenone.
Chemical Structures:
-
Phenol: C₆H₅OH
-
3,5-Dichlorobenzoyl Chloride: C₇H₃Cl₃O
-
Phenyl 3,5-dichlorobenzoate: C₁₃H₈Cl₂O₂
-
2-Hydroxy-3',5'-dichlorobenzophenone: C₁₃H₈Cl₂O₂
-
2-Acetoxy-3',5'-dichlorobenzophenone: C₁₅H₁₀Cl₂O₃
Part A: Synthesis of 2-Hydroxy-3',5'-dichlorobenzophenone
Principle and Rationale
The Fries rearrangement is an intramolecular acylation that offers superior regiochemical control compared to intermolecular Friedel-Crafts reactions on activated rings like phenol.[2] By first forming the stable phenyl 3,5-dichlorobenzoate ester, the acyl group is delivered intramolecularly to the phenolic ring upon treatment with aluminum chloride. Lower reaction temperatures typically favor the formation of the para-isomer, while higher temperatures favor the thermodynamically more stable ortho-isomer, which benefits from stabilization through intramolecular hydrogen bonding. This protocol utilizes elevated temperatures to maximize the yield of the desired 2-hydroxy precursor.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Molar Ratio | Purity |
| Phenol | 94.11 | 47.1 g | 0.50 | 1.0 | >99% |
| 3,5-Dichlorobenzoyl Chloride | 209.46 | 110.0 g | 0.525 | 1.05 | >98% |
| Pyridine (anhydrous) | 79.10 | 41.6 g (42.5 mL) | 0.525 | 1.05 | >99.8% |
| Dichloromethane (DCM, anhydrous) | 84.93 | 750 mL | - | - | >99.8% |
| Aluminum Chloride (AlCl₃, anhydrous) | 133.34 | 200.0 g | 1.50 | 3.0 | >99% |
| 1,2-Dichloroethane (DCE) | 98.96 | 500 mL | - | - | >99.5% |
| Hydrochloric Acid (conc.) | 36.46 | ~250 mL | - | - | 37% |
| Sodium Hydroxide | 40.00 | As needed | - | - | >98% |
| Ethyl Acetate | 88.11 | As needed | - | - | ACS Grade |
| Hexanes | - | As needed | - | - | ACS Grade |
Experimental Protocol
Step A1: Synthesis of Phenyl 3,5-dichlorobenzoate
-
Setup: Assemble a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet/outlet. Ensure all glassware is oven-dried.
-
Reagent Charging: Charge the flask with phenol (47.1 g, 0.50 mol), anhydrous pyridine (42.5 mL, 0.525 mol), and anhydrous dichloromethane (750 mL).
-
Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.
-
Addition of Acyl Chloride: Dissolve 3,5-dichlorobenzoyl chloride (110.0 g, 0.525 mol) in 250 mL of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 60-90 minutes, maintaining the internal temperature below 10 °C. A precipitate of pyridinium hydrochloride will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3-4 hours.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexanes) until the phenol spot has been consumed.
-
Work-up: Quench the reaction by slowly adding 500 mL of 1 M HCl. Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1 M HCl (2 x 250 mL), saturated NaHCO₃ solution (2 x 250 mL), and brine (1 x 250 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude phenyl 3,5-dichlorobenzoate as an off-white solid. The product is typically of sufficient purity for the next step. (Expected yield: 130-135 g, ~95%).
Step A2: Fries Rearrangement to 2-Hydroxy-3',5'-dichlorobenzophenone
-
Setup: Assemble a 2 L multi-neck flask with a mechanical stirrer, condenser (with gas outlet to a scrubber), thermocouple, and a powder addition funnel under a nitrogen atmosphere.
-
Reagent Charging: Charge the flask with anhydrous 1,2-dichloroethane (500 mL).
-
Lewis Acid Addition: Cool the solvent to 10-15 °C and add anhydrous aluminum chloride (200.0 g, 1.50 mol) portion-wise, controlling any exotherm.
-
Substrate Addition: Add the crude phenyl 3,5-dichlorobenzoate (0.50 mol theoretical) from Step A1 to the AlCl₃ suspension.
-
Reaction: Slowly heat the reaction mixture to 130-140 °C (oil bath temperature). The solvent will reflux (~84 °C), and the reaction proceeds in the hot slurry. Maintain this temperature for 6-8 hours. Rationale: High temperatures are necessary to overcome the activation energy for the rearrangement and to favor the formation of the thermodynamically stable ortho-isomer.
-
Monitoring: Progress can be monitored by taking quenched aliquots and analyzing via TLC or HPLC.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and then further to 0-5 °C in an ice bath. CAUTION: Quenching is highly exothermic. Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice (~1.5 kg) and concentrated HCl (~250 mL).
-
Work-up and Isolation:
-
Transfer the quenched mixture to a large separatory funnel. Extract the aqueous layer with dichloromethane (3 x 300 mL).
-
Combine the organic layers. The desired product can be selectively extracted from the organic phase into an aqueous base. Wash the organic layer with 2 M NaOH solution (3 x 300 mL).
-
Combine the basic aqueous extracts and cool in an ice bath. Acidify slowly with concentrated HCl to a pH of ~1 to precipitate the product.
-
Filter the resulting solid, wash thoroughly with cold deionized water until the washings are neutral, and dry under vacuum. (Expected yield of crude product: 85-95 g, 60-67%).
-
Part B: Acetylation to 2-Acetoxy-3',5'-dichlorobenzophenone
Principle and Rationale
This step is a straightforward O-acetylation of the phenolic hydroxyl group. Acetic anhydride is used as the acetylating agent due to its lower cost, higher boiling point, and safer handling profile compared to acetyl chloride, making it ideal for scale-up. Pyridine is used as a nucleophilic catalyst and as a base to neutralize the acetic acid byproduct.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Molar Ratio | Purity |
| 2-Hydroxy-3',5'-dichlorobenzophenone | 281.11 | 84.4 g | 0.30 | 1.0 | >95% |
| Acetic Anhydride | 102.09 | 45.9 g (42.5 mL) | 0.45 | 1.5 | >98% |
| Pyridine (anhydrous) | 79.10 | 35.6 g (36.3 mL) | 0.45 | 1.5 | >99.8% |
| Dichloromethane (DCM) | 84.93 | 500 mL | - | - | ACS Grade |
Experimental Protocol
-
Setup: Use a 1 L round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet.
-
Reagent Charging: Dissolve the crude 2-Hydroxy-3',5'-dichlorobenzophenone (84.4 g, 0.30 mol) in dichloromethane (500 mL).
-
Addition: Add pyridine (36.3 mL, 0.45 mol) followed by the dropwise addition of acetic anhydride (42.5 mL, 0.45 mol) at room temperature. A slight exotherm may be observed.
-
Reaction: Heat the mixture to reflux (~40 °C) for 2-3 hours.
-
Monitoring: Monitor the reaction to completion by TLC (Eluent: 20% Ethyl Acetate in Hexanes). The product spot should be less polar than the starting material.
-
Work-up: Cool the reaction to room temperature. Wash the organic solution sequentially with 1 M HCl (2 x 200 mL), water (1 x 200 mL), saturated NaHCO₃ solution (2 x 200 mL), and brine (1 x 200 mL).
-
Final Purification: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 2-Acetoxy-3',5'-dichlorobenzophenone as a crystalline solid. (Expected yield: 82-90 g, 85-93%).
Process Workflow and Logic
Caption: Workflow for the two-part synthesis of the target compound.
Characterization and Quality Control
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Melting Point: A sharp melting point indicates high purity.
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of isomers. The ¹H NMR should show a characteristic acetyl methyl singlet around δ 2.2-2.4 ppm and the disappearance of the phenolic -OH proton.
-
FT-IR Spectroscopy: To verify the presence of the ester carbonyl (~1760-1770 cm⁻¹) and ketone carbonyl (~1670-1680 cm⁻¹) and the disappearance of the broad phenolic -OH stretch.
-
HPLC/GC-MS: To determine the purity (target >99%) and confirm the mass of the final compound.
Safety and Handling Precautions
-
General: All operations should be conducted in a well-ventilated fume hood by trained personnel. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
-
Corrosives: 3,5-Dichlorobenzoyl chloride, aluminum chloride, and concentrated HCl are highly corrosive and moisture-sensitive. Handle with extreme care. Aluminum chloride reacts violently with water.[3]
-
Solvents: Dichloromethane and 1,2-dichloroethane are suspected carcinogens. Avoid inhalation and skin contact.
-
Pyridine: Pyridine is flammable, toxic, and has a strong, unpleasant odor. Handle in a fume hood.
-
Exothermic Reactions: The quenching of the Fries rearrangement is highly exothermic and releases HCl gas. Perform this step slowly with efficient cooling and stirring in a robust setup.
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations.
References
-
Quora. (2014). How to prepare benzophenone from benzene. Available at: [Link]
-
Pearson. (2024). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Available at: [Link]
-
University of Delaware. (n.d.). Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. Available at: [Link]
-
Scribd. (n.d.). 4-Chlorobenzophenone - Friedel Craft Acylation. Available at: [Link]
-
Angewandte Chemie International Edition. (1972). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Available at: [Link]
-
Organic Syntheses. (n.d.). Benzophenone. Available at: [Link]
-
PrepChem.com. (n.d.). Preparation of benzophenone. Available at: [Link]
- Google Patents. (n.d.). EP 0128693 A2 - Process for the preparation of 4-hydroxybenzophenones.
-
YouTube. (2017). Synthesis of benzophenone. Available at: [Link]
- Google Patents. (n.d.). US5210313A - Preparation of 2,5-dichlorobenzophenones.
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Friedel-Crafts Acylation for Dichlorobenzophenones
Welcome to the technical support center for the synthesis of dichlorobenzophenones via Friedel-Crafts acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful yet sometimes challenging reaction. Here, we address common issues encountered in the lab with in-depth explanations and actionable solutions.
I. Troubleshooting Guide: Common Problems and Solutions
This section provides a systematic approach to diagnosing and resolving issues that may arise during the Friedel-Crafts acylation of dichlorobenzenes.
Problem 1: Low or No Product Yield
A diminished or nonexistent yield is one of the most frequent challenges. Several factors can contribute to this outcome.
Question: My reaction is yielding very little or no dichlorobenzophenone. What are the likely causes and how can I fix it?
Answer:
Low yields in Friedel-Crafts acylation can often be traced back to a few critical factors. The most common culprits include issues with the catalyst, the reactivity of your starting material, or suboptimal reaction conditions.[1][2]
-
Cause A: Inactive Lewis Acid Catalyst
-
Explanation: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[1][2] Any water present in your solvent, glassware, or reagents will react with and deactivate the catalyst, rendering it ineffective.
-
Solution:
-
Ensure Anhydrous Conditions: All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Use Anhydrous Reagents: Use freshly opened or purified anhydrous solvents and reagents. Solvents can be dried over appropriate drying agents (e.g., molecular sieves, calcium hydride) and distilled prior to use.[2]
-
Handle Catalyst Properly: Handle the Lewis acid in a glovebox or under a positive pressure of inert gas to minimize exposure to atmospheric moisture.
-
-
-
Cause B: Insufficient Catalyst Loading
-
Explanation: Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid.[2][3][4] This is because the ketone product forms a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[1][2][3][4]
-
Solution:
-
Increase Catalyst Stoichiometry: A general practice is to use at least 1.1 to 2.0 equivalents of the Lewis acid relative to the limiting reagent (typically the acylating agent).[2] For deactivated substrates like dichlorobenzene, a higher ratio may be necessary.[5] A molar ratio of Lewis acid-to-aroyl halide of at least 1.5:1 has been shown to be effective in suppressing side reactions for the synthesis of 2,5-dichlorobenzophenones.[5]
-
-
-
Cause C: Deactivated Aromatic Ring
-
Explanation: Dichlorobenzene is a deactivated aromatic ring due to the electron-withdrawing nature of the chlorine atoms. This deactivation makes the ring less nucleophilic and therefore less reactive towards the electrophilic acylium ion.[1][6][7] Strongly deactivated rings may not react under standard conditions.[6][8][9]
-
Solution:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy.[1] However, be aware that excessively high temperatures can lead to side reactions. Monitor the reaction closely by TLC.
-
Use a More Reactive Acylating Agent: If using an acid anhydride, switching to the corresponding acyl chloride will increase the reactivity of the electrophile.
-
Consider a Stronger Lewis Acid: While AlCl₃ is common, other potent Lewis acids like ferric chloride (FeCl₃) can be effective.[6]
-
-
-
Cause D: Poor Quality of Reagents
-
Explanation: Impurities in the dichlorobenzene or the acylating agent can interfere with the reaction, leading to side products and lower yields.[1][2]
-
Solution:
-
Purify Starting Materials: Purify the dichlorobenzene and the acylating agent (e.g., by distillation) before use.
-
Verify Reagent Purity: Use analytical techniques like NMR or GC-MS to confirm the purity of your starting materials.
-
-
Problem 2: Formation of Multiple Products (Isomer Control)
Controlling the regioselectivity of the acylation on a dichlorobenzene ring is crucial for obtaining the desired isomer.
Question: I am observing a mixture of dichlorobenzophenone isomers. How can I improve the selectivity for my target product?
Answer:
The formation of multiple isomers is a common challenge due to the directing effects of the two chlorine atoms on the benzene ring. Both chlorine atoms are ortho, para-directors.[10][11] The substitution pattern is influenced by both electronic and steric factors.
-
Understanding Directing Effects:
-
For 1,2-dichlorobenzene , the possible positions for acylation are C3, C4, and C5. The C4 position is often favored due to a combination of steric accessibility and electronic activation from both chlorine atoms.
-
For 1,4-dichlorobenzene , all four available positions are electronically equivalent. Therefore, acylation will lead to a single product, 2,5-dichlorobenzophenone.
-
-
Strategies for Improving Selectivity:
-
Temperature Control: Reaction temperature can influence the isomer ratio. Lower temperatures generally favor the thermodynamically more stable product, which is often the para isomer due to reduced steric hindrance.[11][12] Experiment with running the reaction at 0 °C or even lower.
-
Choice of Lewis Acid: The size of the Lewis acid-acyl chloride complex can influence steric hindrance around the reaction site. Experimenting with different Lewis acids (e.g., AlCl₃, FeCl₃, TiCl₄) might alter the isomer distribution.
-
Solvent Effects: The polarity of the solvent can influence the transition state and thus the regioselectivity. Common solvents include dichloromethane, 1,2-dichloroethane, and carbon disulfide. A systematic variation of the solvent may be beneficial.
-
Problem 3: Reaction Stalls or is Sluggish
Sometimes a reaction will start but fail to proceed to completion.
Question: My reaction seems to stop before all the starting material is consumed. What could be causing this?
Answer:
A stalling reaction often points to a progressive deactivation of a key component.
-
Cause A: Gradual Catalyst Deactivation
-
Explanation: Even with initially anhydrous conditions, trace amounts of moisture can be introduced over time, especially in prolonged reactions. This will slowly consume the Lewis acid.
-
Solution: Ensure a well-sealed reaction setup with a continuous inert gas flow. If the reaction is particularly long, consider a second addition of the Lewis acid catalyst.
-
-
Cause B: Product Inhibition
-
Explanation: As the dichlorobenzophenone product forms, it complexes with the Lewis acid.[1][3][4] This complex is often a solid that can precipitate out of the reaction mixture, potentially trapping unreacted starting materials or catalyst.
-
Solution:
-
Ensure Adequate Solvent Volume: Use enough solvent to maintain a stirrable slurry throughout the reaction.
-
Vigorous Stirring: Maintain efficient mechanical or magnetic stirring to ensure proper mixing of all components.
-
-
II. Frequently Asked Questions (FAQs)
Q1: Can I use an amine- or hydroxyl-substituted dichlorobenzene for Friedel-Crafts acylation?
A1: No, direct Friedel-Crafts acylation of aromatic rings bearing amine (-NH₂) or hydroxyl (-OH) groups is generally not feasible.[4] The lone pair of electrons on the nitrogen or oxygen will coordinate strongly with the Lewis acid catalyst, deactivating both the catalyst and the aromatic ring.[4][7] A protecting group strategy would be required for these substrates.
Q2: Is it possible to have polyacylation on the dichlorobenzene ring?
A2: While less common than polyalkylation, polyacylation is possible, though unlikely with a deactivated substrate like dichlorobenzene. The first acyl group introduced is strongly deactivating, which makes the product significantly less reactive than the starting material towards further acylation.[1][9][13]
Q3: What is the role of the aqueous workup?
A3: The aqueous workup is a critical step to decompose the Lewis acid-ketone complex and any remaining Lewis acid.[3] This is typically done by carefully quenching the reaction mixture with ice-cold water or dilute acid (e.g., HCl). This breaks the complex, liberating the free dichlorobenzophenone product, which can then be extracted into an organic solvent.
Q4: Are there greener alternatives to traditional Lewis acids and chlorinated solvents?
A4: Yes, research is ongoing into more environmentally friendly approaches. Some alternatives include using solid acid catalysts like zeolites or employing ionic liquids that can act as both the solvent and the catalyst.[3][14] These methods can reduce the amount of hazardous waste generated.
III. Experimental Protocols & Data
General Protocol for the Synthesis of 2,5-Dichlorobenzophenone
This protocol is a representative example and may require optimization.
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to an inert gas line, add anhydrous aluminum chloride (AlCl₃, 1.1-1.5 equivalents).
-
Add an anhydrous solvent, such as 1,4-dichlorobenzene (which can also serve as the reactant, use in excess) or an inert solvent like dichloromethane.
-
Cool the suspension to 0-5 °C using an ice bath.
-
-
Addition of Acylating Agent:
-
Slowly add benzoyl chloride (1.0 equivalent) dropwise from the dropping funnel to the stirred suspension over 30-60 minutes. Maintain the temperature below 10 °C. The evolution of HCl gas should be observed.
-
-
Reaction:
-
Workup:
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice, or quench with a cold, dilute HCl solution with vigorous stirring.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane).
-
Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
-
Purification:
Data Summary Table
| Parameter | Recommended Range | Rationale |
| Lewis Acid (AlCl₃) Stoichiometry | 1.1 - 2.0 equivalents | To compensate for complexation with the ketone product.[2][3] |
| Reaction Temperature | 0 °C to 170 °C | Lower temperatures for selectivity, higher temperatures for deactivated rings.[1][5] |
| Reaction Time | 1 - 5 hours | Monitor by TLC for completion.[5] |
| Solvent | Dichloromethane, 1,2-Dichloroethane, or excess dichlorobenzene | Anhydrous conditions are critical. |
IV. Visualizations
Friedel-Crafts Acylation Mechanism
Caption: The three key stages of the Friedel-Crafts acylation mechanism.
Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow for troubleshooting low yields.
Catalyst-Product Complexation
Caption: The yield-limiting complexation of the product with the Lewis acid catalyst.
V. References
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. [Link]
-
Chemguide. Friedel-Crafts Acylation of Benzene. [Link]
-
Boston College. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]
-
The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]
-
Khan Academy. Friedel-Crafts acylation. [Link]
-
Reddit. (2022, December 17). Friedel-Crafts reactions with Deactivating groups. r/OrganicChemistry. [Link]
-
Khan Academy. Friedel-Crafts acylation (video). [Link]
-
Google Patents. (1993). US5210313A - Preparation of 2,5-dichlorobenzophenones.
-
National Institutes of Health. (n.d.). Combined Theoretical and Experimental Investigation of Lewis Acid-Carbonyl Interactions for Metathesis. [Link]
-
Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
-
Chemistry LibreTexts. (2022, October 4). 3.4: Activation of Carbonyls. [Link]
-
ACS Publications. (2023, July 24). Lewis Acid-Catalyzed Carbonyl-Ene Reaction: Interplay between Aromaticity, Synchronicity, and Pauli Repulsion. The Journal of Organic Chemistry. [Link]
-
ACS Publications. The ortho/para Ratio in Electrophilic Aromatic Substitution. Mercuration and Alkylation of Chlorobenzene and Anisole. Evidence for a Coordination Effect. The Journal of Organic Chemistry. [Link]
-
Google Patents. (2008). US20080306307A1 - Friedel-Crafts Acylation Process in Ionic Liquids.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Versatile Role of 2,4'-Dichlorobenzophenone in Organic Synthesis. [Link]
-
Reddit. (2023, September 28). Ortho vs. Para positioning of Substituent (FC-Acylation). r/OrganicChemistry. [Link]
-
Chemistry LibreTexts. (2022, October 4). 14.4: Lewis Acid-Base Complexes and Molecular Orbitals. [Link]
-
National Institutes of Health. (n.d.). Investigation of Lewis Acid-Carbonyl Solution Interactions via Infrared-Monitored Titration. [Link]
-
Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube. [Link]
-
Chemistry Stack Exchange. (2018, July 31). Ortho vs para alkylation of chlorobenzene. [Link]
-
Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US5210313A - Preparation of 2,5-dichlorobenzophenones - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. 傅-克酰基化反应 [sigmaaldrich.com]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
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- 14. US20080306307A1 - Friedel-Crafts Acylation Process in Ionic Liquids - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-Acetoxy-3',5'-dichlorobenzophenone
Welcome to the technical support center for the purification of 2-Acetoxy-3',5'-dichlorobenzophenone. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges in removing isomeric impurities from this compound. Here, we provide in-depth troubleshooting advice and detailed experimental protocols to help you achieve the desired purity for your downstream applications.
Understanding the Challenge: The Origin of Isomeric Impurities
The primary challenge in obtaining pure 2-Acetoxy-3',5'-dichlorobenzophenone lies in the formation of a key isomeric impurity during its synthesis. The synthesis typically proceeds via a Friedel-Crafts acylation of a phenol or a protected phenol (e.g., anisole) with 3,5-dichlorobenzoyl chloride, followed by acetylation. The hydroxyl (or methoxy) group on the phenol ring is an ortho, para-director in electrophilic aromatic substitution reactions[1][2]. Consequently, the acylation step yields a mixture of the desired ortho-substituted product (which leads to 2-Acetoxy-3',5'-dichlorobenzophenone) and the undesired para-substituted isomer (which results in 4-Acetoxy-3',5'-dichlorobenzophenone).
Caption: Synthesis pathway leading to the formation of the desired ortho-isomer and the para-isomeric impurity.
The structural similarity of these isomers makes their separation challenging, as they often exhibit comparable physical properties.[3] This guide will focus on chromatographic and recrystallization techniques to effectively separate these two compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary isomeric impurity I should be concerned about?
A1: The most common isomeric impurity is 4-Acetoxy-3',5'-dichlorobenzophenone. This arises from the Friedel-Crafts acylation step, where the incoming acyl group is directed to both the ortho and para positions of the starting phenol or anisole.
Q2: Why are these isomers so difficult to separate?
A2: Positional isomers often have very similar physical properties, such as polarity and solubility, which are the basis for most common purification techniques.[3] The difference in the position of the acetoxy group from ortho to para results in only subtle changes in the overall molecule, making separation by standard methods challenging.
Q3: Can I use the precursor hydroxy-isomers to my advantage for separation?
A3: Yes, this is an excellent strategy. The ortho-hydroxy and para-hydroxy precursors have more distinct physical properties than their acetylated counterparts. The ortho-hydroxy isomer can form an intramolecular hydrogen bond, which decreases its polarity and boiling point compared to the para-hydroxy isomer that forms intermolecular hydrogen bonds.[4][5][6] This difference can be exploited for easier separation by chromatography or distillation before the acetylation step.
Q4: What analytical techniques are recommended to monitor the purity of my product?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of your purification. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity assessment due to its high resolution and sensitivity.
Troubleshooting Guide: Purification by Column Chromatography
Column chromatography is a fundamental technique for separating the desired 2-acetoxy isomer from its para-impurity. The separation relies on the differential adsorption of the isomers to the stationary phase.
Caption: General workflow for purification by column chromatography.
Experimental Protocol: Column Chromatography
-
TLC Method Development:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate.[7]
-
Aim for a solvent system that gives good separation between the two spots (a difference in Rf values of at least 0.2) and an Rf value for the desired product of around 0.3-0.4.
-
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Starting Point) | Hexane:Ethyl Acetate (9:1 to 7:3 v/v) |
| Visualization | UV lamp (254 nm) |
-
Column Packing and Loading:
-
Prepare a slurry of silica gel in the chosen mobile phase and pack it into a glass column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
-
Analysis and Product Isolation:
-
Identify the fractions containing the pure desired product using TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Acetoxy-3',5'-dichlorobenzophenone.
-
Troubleshooting Column Chromatography
Issue 1: The ortho and para isomers are not separating on the column.
-
Cause: The polarity of the mobile phase may be too high, causing both isomers to elute quickly and together.
-
Solution: Decrease the polarity of the mobile phase. Reduce the proportion of the more polar solvent (e.g., ethyl acetate) in your hexane/ethyl acetate mixture.[8] This will increase the interaction of the isomers with the silica gel, allowing for better separation.
Issue 2: The desired product is eluting very slowly or not at all.
-
Cause: The mobile phase is not polar enough to displace the compound from the silica gel.
-
Solution: Gradually increase the polarity of the mobile phase. You can do this by preparing a series of solvent mixtures with increasing concentrations of the polar component and applying them sequentially (a step gradient).
Issue 3: The collected fractions are still a mixture of both isomers.
-
Cause: The column may be overloaded, or the separation efficiency is low.
-
Solution:
-
Reduce the load: Use a smaller amount of crude product relative to the amount of silica gel. A general rule of thumb is a 1:30 to 1:50 ratio of crude product to silica gel by weight.
-
Improve packing: Ensure the column is packed uniformly without any air bubbles or cracks.
-
Optimize the solvent system: A fine-tuning of the mobile phase composition based on further TLC trials might be necessary to maximize the separation factor between the two isomers.
-
Troubleshooting Guide: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent can be found. The principle relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures.
Experimental Protocol: Recrystallization
-
Solvent Screening:
-
In separate small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, hexane, ethyl acetate, toluene, and mixtures thereof).[9][10]
-
An ideal solvent will dissolve the compound when hot but not when cold. The isomeric impurity should either be much more soluble or much less soluble in the chosen solvent.
-
| Solvent/Mixture | Rationale |
| Ethanol/Water | A common choice for moderately polar compounds. |
| Hexane/Ethyl Acetate | A non-polar/polar mixture that can be fine-tuned. |
| Toluene | Can be effective for aromatic compounds. |
-
Recrystallization Procedure:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly.
-
Troubleshooting Recrystallization
Issue 1: No crystals form upon cooling.
-
Cause: The solution may not be saturated, or the concentration of the desired product is too low.
-
Solution:
-
Evaporate some solvent: Gently heat the solution to boil off some of the solvent to increase the concentration of your compound.
-
Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal of the pure compound, if available, is also very effective.
-
Issue 2: The product "oils out" instead of forming crystals.
-
Cause: The compound's solubility decreases too rapidly upon cooling, or the melting point of the solid is lower than the temperature of the solution. This can be exacerbated by the presence of impurities that depress the melting point.[3]
-
Solution:
-
Use a lower-boiling solvent or a solvent mixture: This can help to ensure that the solution temperature is below the melting point of your compound as it becomes saturated.
-
Slower cooling: Allow the solution to cool more slowly to give the molecules time to arrange into a crystal lattice. Insulating the flask can help.
-
Re-dissolve and add more solvent: If the product oils out, reheat the solution to redissolve the oil, add a bit more solvent, and then allow it to cool more slowly.
-
Issue 3: The purity of the product does not improve significantly after recrystallization.
-
Cause: The chosen solvent does not effectively differentiate between the desired product and the isomeric impurity. They may have very similar solubilities or co-crystallize.
-
Solution:
-
Screen for a new solvent: A different solvent or solvent mixture is needed. A two-solvent system (one in which the compound is soluble and one in which it is not) can sometimes provide better selectivity.
-
Consider a different purification technique: If recrystallization is ineffective, column chromatography or preparative HPLC may be necessary.
-
Troubleshooting Guide: Purity Analysis by HPLC
HPLC is the gold standard for determining the purity of your final product. A well-developed method can resolve the 2-acetoxy and 4-acetoxy isomers.
Experimental Protocol: HPLC Analysis
This protocol provides a starting point for method development. Optimization will likely be required.
| Parameter | Recommendation |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm[8][11] |
| Mobile Phase | Acetonitrile (ACN) and Water (or a buffer like 20 mM potassium phosphate, pH 2.5)[8][11] |
| Elution | Isocratic, e.g., 60:40 ACN:Water[8][11] |
| Flow Rate | 1.0 mL/min[8] |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Troubleshooting HPLC Analysis
Issue: The peaks for the two isomers are not well-resolved (Resolution < 1.5).
-
Cause: The chromatographic conditions are not optimal for separating these closely related isomers.
-
Solution:
-
Adjust mobile phase strength: Decrease the percentage of acetonitrile in the mobile phase. This will increase the retention times of both peaks and may improve their separation.[8]
-
Change the organic modifier: Sometimes, switching from acetonitrile to methanol can alter the selectivity of the separation due to different interactions with the analytes and the stationary phase.
-
Consider a different column: If a C18 column does not provide sufficient resolution, a phenyl-hexyl or pentafluorophenyl (PFP) column can offer different selectivity based on π-π interactions, which can be effective for separating aromatic isomers.[8][11]
-
Implement a gradient: If an isocratic method is insufficient, a shallow gradient of the organic modifier might be necessary to resolve the peaks.
-
Caption: Decision-making workflow for troubleshooting poor HPLC peak resolution.
References
-
Study.com. (n.d.). What is the difference between ortho-hydroxyacetophenone and para-hydroxyacetophenone?. [Link]
-
University of Calgary. (n.d.). Ch24 : Phenols. [Link]
-
Study.com. (n.d.). Discuss the polarity of a para-nitrophenol and ortho-nitrophenol. From where does the difference come?. [Link]
-
Brainly. (2019). [FREE] Based on an analysis of polarity (using only dipole moments and electronegativities), which compound would. [Link]
-
ResearchGate. (2025). Competition between Intra- and Intermolecular Hydrogen Bonding: Effect on para/ortho Adsorptive Selectivity for Substituted Phenols | Request PDF. [Link]
-
National Institute of Standards and Technology. (2000). Competition Between Intra-and Inter-Molecular Hydrogen Bonding: Effect on Para/Ortho Adsorptive Selectivity for Substituted Phenols. [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Hydroxyacetophenone on Newcrom R1 HPLC column. [Link]
-
Sci-Hub. (2004). The intramolecular hydrogen bond in ortho-hydroxy acetophenones. [Link]
-
Quora. (2017). Why are ortho-nitrophenol and para-nitrophenol more acidic than phenol?. [Link]
-
Brainly. (2023). [FREE] Given that the TLC conditions are identical, explain why the two hydroxyacetophenone isomers have different. [Link]
-
Chemistry LibreTexts. (2023). Acidity of Substituted Phenols. [Link]
- Google Patents. (n.d.). CN102093189B - Method for preparing o-hydroxyacetophenone and p-hydroxyacetophenone.
-
ResearchGate. (2025). (PDF) Conformations of substituted benzophenones. [Link]
-
Chemistry LibreTexts. (2023). Acidity of Substituted Phenols. [Link]
-
Chegg. (2020). Solved REPORT FORM: THIN-LAYER CHROMATOGRAPHY TLC Analysis. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
- Google Patents. (n.d.). CN106916060B - Preparation method of high-purity p-hydroxyacetophenone.
-
Reddit. (2023). Go-to recrystallization solvent mixtures : r/Chempros. [Link]
-
University of Rochester. (n.d.). Purification: How To. [Link]
-
Chegg. (2019). Solved TLC 1. Consider a mixture of ortho- and. [Link]
- Google Patents. (n.d.).
-
Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? : r/OrganicChemistry. [Link]
-
Chrom Tech, Inc. (2025). Exploring HPLC Separation Techniques. [Link]
- Google Patents. (n.d.).
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
-
Organic Syntheses. (n.d.). 2,5-dihydroxyacetophenone. [Link]
-
Chemistry Steps. (n.d.). Ortho Para and Meta in Disubstituted Benzenes. [Link]
-
Chemistry For Everyone. (2025). What Do Ortho, Meta, And Para Mean? - Chemistry For Everyone. [Link]
-
Reddit. (2020). Ortho vs Para intermediate stability question for substitution on an already substituted benzene : r/chemhelp. [Link]
Sources
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- 2. Ortho Para and Meta in Disubstituted Benzenes - Chemistry Steps [chemistrysteps.com]
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- 5. researchgate.net [researchgate.net]
- 6. Competition Between Intra-and Inter-Molecular Hydrogen Bonding: Effect on Para/Ortho Adsorptive Selectivity for Substituted Phenols | NIST [nist.gov]
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- 9. reddit.com [reddit.com]
- 10. Purification [chem.rochester.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Preventing polyacylation in the synthesis of dichlorobenzophenones.
Technical Support Center: Synthesis of Dichlorobenzophenones
Welcome to the technical support center for the synthesis of dichlorobenzophenones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Friedel-Crafts acylation for preparing dichlorobenzophenones. Our focus is to provide in-depth, field-proven insights to help you achieve high-yield, high-purity products while troubleshooting common experimental hurdles, particularly the prevention of unwanted side reactions that can be mistaken for or lead to polyacylation.
Troubleshooting Guide: Preventing Polyacylation and Other Side Reactions
This section addresses specific issues you might encounter during the synthesis of dichlorobenzophenones via Friedel-Crafts acylation. The question-and-answer format is designed to provide direct solutions to common experimental challenges.
Question 1: My reaction is producing a significant amount of what appears to be a diacylated product. How can I prevent this?
Answer: While Friedel-Crafts acylation is generally self-limiting due to the deactivating nature of the resulting ketone, polyacylation can occur under certain conditions.[1][2][3] The primary reason is that the ketone product forms a complex with the Lewis acid catalyst (e.g., AlCl₃), which deactivates the aromatic ring towards further electrophilic attack.[4] However, if the reaction conditions are too harsh or the stoichiometry is incorrect, side reactions can occur.
Causality and Solution:
-
Excess Acylating Agent or Catalyst: Using a significant excess of the chlorobenzoyl chloride or the Lewis acid catalyst can sometimes force a second acylation, especially at elevated temperatures. The ketone-catalyst complex is key to deactivation; an excess of fresh, highly reactive acylium ions might overcome this barrier.
-
Solution: Strictly adhere to the recommended stoichiometry. A slight excess of the dichlorobenzene substrate can be beneficial to ensure the complete consumption of the acylating agent. A typical molar ratio is 1.0 equivalent of chlorobenzoyl chloride to 1.0-1.2 equivalents of chlorobenzene and 1.1-1.5 equivalents of AlCl₃.[5]
-
High Reaction Temperature: Elevated temperatures increase the reaction rate and can provide enough energy to overcome the deactivation barrier of the mono-acylated product.
-
Solution: Maintain a controlled temperature throughout the reaction. For many dichlorobenzophenone syntheses using AlCl₃, the initial addition of reagents should be carried out at low temperatures (0-5 °C) to manage the exothermic reaction.[6][7] The reaction can then be allowed to proceed at room temperature.[6][8]
Question 2: I am observing multiple spots on my TLC plate, and I'm not sure if it's polyacylation or other isomers. How can I improve the selectivity of my reaction?
Answer: The formation of multiple products is a common challenge and is often due to the formation of different positional isomers rather than polyacylation. For example, in the acylation of chlorobenzene, the chlorine atom is an ortho-, para-director, leading to a mixture of isomers.[7]
Causality and Solution:
-
Isomer Formation: The electrophilic attack of the acylium ion on dichlorobenzene can occur at different positions, leading to isomers (e.g., 2,4'-, 3,4'-, or 4,4'-dichlorobenzophenone). The ratio of these isomers is influenced by steric hindrance and the electronic effects of the chlorine substituents.
-
Solution:
-
Choice of Catalyst: While AlCl₃ is a powerful catalyst, it may not always provide the best selectivity. Solid acid catalysts like zeolites (e.g., H-Beta) can offer higher selectivity for the para-isomer due to their shape-selective pores.[5]
-
Solvent Effects: The choice of solvent can significantly influence the isomer ratio. Non-polar solvents like carbon disulfide or halogenated hydrocarbons are common.[9][10] Polar solvents like nitrobenzene can alter the solubility of the intermediate complexes and affect the product distribution.[9][11] Experimenting with different solvents may be necessary to optimize for your desired isomer.
-
Question 3: My reaction yield is very low, and I suspect the catalyst is being deactivated. What could be the cause?
Answer: Low yields are often traced back to catalyst deactivation, which is frequently caused by the presence of moisture or other nucleophilic impurities in the reaction system.
Causality and Solution:
-
Moisture: Lewis acids like AlCl₃ are extremely sensitive to moisture and will react vigorously with water.[1] This hydrolysis deactivates the catalyst and can also hydrolyze the acyl chloride starting material.
-
Solution: Ensure all glassware is thoroughly dried before use, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[5][7] Use anhydrous solvents and ensure the starting materials are free of water.
-
Impure Reagents: Impurities in the dichlorobenzene or chlorobenzoyl chloride can also react with the catalyst.
-
Solution: Use high-purity, anhydrous reagents. If necessary, distill the liquid starting materials before use.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason that Friedel-Crafts acylation is less prone to poly-substitution than Friedel-Crafts alkylation?
A1: The key difference lies in the electronic nature of the group being added to the aromatic ring. In Friedel-Crafts alkylation, an alkyl group is added, which is an electron-donating group. This activates the ring, making it more susceptible to further alkylation, often leading to polyalkylation. In contrast, Friedel-Crafts acylation adds an acyl group (-COR), which is an electron-withdrawing group. This deactivates the aromatic ring, making it less reactive towards further electrophilic attack and thus preventing polyacylation under typical conditions.[2]
Q2: Can I use a catalytic amount of AlCl₃ for my dichlorobenzophenone synthesis?
A2: No, a stoichiometric amount of the Lewis acid catalyst is typically required in Friedel-Crafts acylation.[3] This is because the ketone product is a moderate Lewis base and forms a stable complex with the AlCl₃.[4] This complexation effectively removes the catalyst from the reaction cycle. The catalyst is regenerated during the aqueous workup step when the complex is destroyed.[4]
Q3: Are there "greener" alternatives to traditional Lewis acids like AlCl₃?
A3: Yes, there is growing interest in more environmentally friendly catalysts. Solid acid catalysts like zeolites are a promising option as they are reusable and can be easily separated from the reaction mixture by filtration.[5] Additionally, deep eutectic solvents, such as a mixture of choline chloride and zinc chloride, have been shown to act as both a solvent and a catalyst, offering a recyclable and moisture-stable alternative.[12]
Q4: How do I choose the correct dichlorobenzene and chlorobenzoyl chloride isomers for my desired product?
A4: The structure of your final dichlorobenzophenone product is directly determined by the starting materials. For example, to synthesize 4,4'-dichlorobenzophenone, you would typically react chlorobenzene with 4-chlorobenzoyl chloride.[13] To synthesize 2,4'-dichlorobenzophenone, you would react chlorobenzene with 2-chlorobenzoyl chloride.[6]
Visualizing the Reaction: Preventing Polyacylation
The following diagram illustrates the desired mono-acylation pathway and the generally disfavored poly-acylation pathway.
Sources
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. science-revision.co.uk [science-revision.co.uk]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. studysmarter.co.uk [studysmarter.co.uk]
- 11. Which of the following is used as a solvent in the Friedel-Crafts reaction :- [allen.in]
- 12. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. 4,4'-Dichlorobenzophenone - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 2-Acetoxy-3',5'-dichlorobenzophenone
Welcome to the dedicated technical resource for optimizing the purity of 2-Acetoxy-3',5'-dichlorobenzophenone. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common purification challenges and enhance final product quality. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered during the purification of 2-Acetoxy-3',5'-dichlorobenzophenone.
Q1: My final product has a low and broad melting point. What does this indicate?
A low and broad melting point is a classic sign of impurities. Pure crystalline solids typically have a sharp melting point (a range of 1-2°C). The presence of impurities disrupts the crystal lattice, requiring less energy to break it down, which results in a depression and broadening of the melting point range. This is a direct consequence of the colligative property known as melting point depression.
Q2: Thin Layer Chromatography (TLC) of my product shows multiple spots. How do I interpret this?
Multiple spots on a TLC plate indicate a mixture of compounds. In the context of your product, you likely have:
-
The Desired Product: The main, and ideally darkest, spot.
-
Unreacted Starting Material: Often, this is the precursor 2-hydroxy-3',5'-dichlorobenzophenone. This phenolic starting material is typically more polar than the acetylated product and will have a lower Rf value (it will travel a shorter distance up the plate).
-
By-products: These can be other isomers or products from side reactions. Their polarity, and thus Rf value, can vary.
To confirm the identity of the spots, you can perform a "co-spot" by spotting your starting material, your product mixture, and a mix of both in separate lanes on the same TLC plate.
Q3: My NMR spectrum shows unexpected peaks, particularly a broad singlet downfield. What is this?
A broad singlet in the downfield region of a proton NMR spectrum (typically >9 ppm) is often indicative of a phenolic proton (-OH). This strongly suggests the presence of unreacted 2-hydroxy-3',5'-dichlorobenzophenone as an impurity. The desired acetoxy-ester product will not have this peak but will show a characteristic singlet for the acetyl methyl group (-OCOCH₃ ) around 2.0-2.3 ppm.
Q4: I tried recrystallizing my product, but it either "oiled out" or the purity didn't improve. What should I do next?
"Oiling out" occurs when a compound melts in the hot solvent rather than dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point. This often happens if the wrong solvent is used or if the compound is highly impure. If recrystallization fails, it is a strong indicator that you should employ a more powerful purification technique. Flash column chromatography is the logical next step as it separates compounds based on their differential adsorption to a stationary phase, offering much higher resolution for difficult-to-separate mixtures.
In-Depth Troubleshooting Guide
This section provides structured solutions to specific purification challenges.
Problem: Persistent Contamination with Starting Material
The most common impurity in the synthesis of 2-Acetoxy-3',5'-dichlorobenzophenone is the unreacted phenolic precursor, 2-hydroxy-3',5'-dichlorobenzophenone. This occurs due to incomplete acylation.
Root Cause Analysis: The phenolic proton of the starting material is acidic, whereas the final ester product is neutral. This difference in chemical properties is the key to their separation.
Solution: Liquid-Liquid Extraction (Aqueous Wash)
A simple and effective method to remove acidic impurities is to wash an organic solution of the crude product with a mild aqueous base. The base will deprotonate the acidic phenol, forming a water-soluble salt that partitions into the aqueous layer, while the neutral ester remains in the organic layer.
Workflow Diagram: Removal of Acidic Impurities
Caption: Workflow for removing acidic phenolic impurities via basic wash.
Step-by-Step Protocol: Basic Aqueous Wash
-
Dissolve the crude product in a suitable organic solvent in which the product is soluble but immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and invert it gently. Crucially, vent the funnel frequently by opening the stopcock to release carbon dioxide gas that may form.
-
Shake the funnel more vigorously for 1-2 minutes, with periodic venting.
-
Allow the layers to separate completely. The organic layer contains your desired product, and the aqueous layer contains the deprotonated phenolic impurity.
-
Drain the lower (aqueous) layer and discard it.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drain the organic layer into a clean flask and dry it over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter away the drying agent and concentrate the organic solvent in vacuo to yield the purified product.
Problem: Multiple Neutral Impurities or Isomers Present
If TLC analysis after a basic wash still shows multiple spots with close Rf values, these are likely neutral by-products that cannot be removed by simple extraction. In this case, flash column chromatography is the most effective technique.
Root Cause Analysis: These impurities have similar polarities to the desired product, making them difficult to separate by crystallization. Chromatography excels at separating compounds with subtle differences in their affinity for a stationary phase.
Solution: Flash Column Chromatography
This technique uses pressure to force a solvent (mobile phase) through a column packed with a solid adsorbent (stationary phase, typically silica gel). Compounds in the mixture separate based on their polarity; less polar compounds travel down the column faster, while more polar compounds are retained longer.
Impurity Profile vs. Purification Method
Caption: Matching impurity type to the most effective purification method.
Step-by-Step Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system gives the desired product an Rf value of approximately 0.3-0.4 and separates it well from all impurities. A common starting point for compounds like this is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen mobile phase. Ensure there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly stronger solvent if solubility is an issue) and load it carefully onto the top of the silica bed. Alternatively, for better resolution, pre-adsorb the compound onto a small amount of silica gel (dry loading).
-
Elution: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the final, high-purity product.
Data Table: Recommended TLC & Column Chromatography Solvent Systems
| Polarity | Solvent System (Hexane:Ethyl Acetate) | Application Notes |
| Low | 95:5 to 90:10 | Good for eluting very non-polar impurities first. |
| Medium | 85:15 to 80:20 | Often the "sweet spot" for eluting the desired product. |
| High | 70:30 | Useful if the product is more polar or to flush out highly polar impurities. |
Final Purity Assessment
After any purification procedure, it is critical to verify the purity of the final compound. A combination of the following methods provides a comprehensive assessment:
-
TLC: The purified product should appear as a single spot.
-
Melting Point: A sharp melting point range (1-2°C) indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): The spectra should be clean, with all peaks accounted for and integrated correctly, and no signals corresponding to starting materials or solvents.
-
HPLC/GC-MS: For quantitative purity analysis, these chromatographic techniques can provide a precise percentage purity.
By methodically applying these troubleshooting steps and purification protocols, you can effectively address the common challenges associated with purifying 2-Acetoxy-3',5'-dichlorobenzophenone and achieve the high level of purity required for your research and development applications.
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
Technical Support Center: Acetylation of Hindered Dichlorobenzophenones
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges with the acetylation of hindered dichlorobenzophenone substrates. Here, we move beyond standard protocols to address the nuanced interplay of electronic effects and steric hindrance that makes this transformation particularly demanding.
Introduction: Why is Acetylating a Dichlorobenzophenone so Challenging?
The direct acetylation of a dichlorobenzophenone framework via electrophilic aromatic substitution, such as the Friedel-Crafts reaction, is an inherently difficult transformation. Success in this area requires a deep understanding of the substrate's electronic and steric properties.
The primary obstacle is severe electronic deactivation of the aromatic rings. The central carbonyl group acts as a powerful electron-withdrawing group through resonance and inductive effects, pulling electron density out of both phenyl rings. This effect is compounded by the inductive electron-withdrawing nature of the two chlorine atoms. The result is a substrate that is highly resistant to attack by the electrophilic acylium ion generated in typical Friedel-Crafts reactions.[1][2][3][4] Furthermore, the substitution pattern of the chlorine atoms and the non-planar, bulky nature of the benzophenone structure can introduce significant steric hindrance, blocking potential sites of reaction.[5][6]
This guide provides a structured approach to troubleshooting these challenges, offering both explanations for common failures and potential pathways to success.
Troubleshooting Guide: Common Issues & Strategic Solutions
This section is formatted to address specific experimental failures. Each issue is analyzed from a mechanistic standpoint, followed by actionable troubleshooting steps.
Issue 1: No Reaction or Trace Conversion
You've subjected your dichlorobenzophenone to standard Friedel-Crafts acetylation conditions (e.g., acetyl chloride, AlCl₃, in a non-polar solvent), and analysis (TLC, GC-MS, NMR) shows only unreacted starting material.
Root Cause Analysis:
This outcome is the most common and is almost certainly due to the profound deactivation of the aromatic rings. The energy barrier for the electrophile to attack the electron-poor rings is too high for standard conditions to overcome. The Lewis acid catalyst (AlCl₃) will preferentially coordinate to the most Lewis basic site—the carbonyl oxygen of the benzophenone—which further enhances the deactivation of the entire molecule.[2]
Troubleshooting Workflow:
Troubleshooting workflow for low conversion.
Detailed Solutions:
-
Drastically Increase Catalyst Loading: In acylation of deactivated substrates, the Lewis acid is not a true catalyst but a stoichiometric reagent. Since the product ketone complexes with AlCl₃, you need at least one equivalent to drive the reaction.[2] For a deactivated substrate like dichlorobenzophenone, this complexation is even more pronounced.
-
Action: Increase the AlCl₃ loading incrementally, starting from 2.5 equivalents up to 4.0 equivalents relative to the dichlorobenzophenone. This ensures enough free catalyst is available to generate the acylium ion.
-
-
Elevate Reaction Temperature & Use High-Boiling Solvents: To overcome the high activation energy, more thermal energy is required.
-
Action: Switch from common solvents like dichloromethane (DCM) to higher-boiling point solvents such as 1,2-dichloroethane (DCE) or nitrobenzene and increase the temperature to reflux. Nitrobenzene can be particularly effective as it helps to dissolve the AlCl₃ complexes.[7]
-
Caution: High temperatures can lead to decomposition and side reactions. Monitor the reaction closely for the appearance of charring or multiple new spots on TLC.
-
-
Employ a Stronger Lewis or Brønsted Acid Catalyst: If AlCl₃ is insufficient, a more potent catalyst may be necessary.
-
Action: Consider using trifluoromethanesulfonic acid (TfOH) or its anhydride (Tf₂O). These are extremely powerful Brønsted acids capable of activating acylating agents and protonating even highly deactivated rings, making them more susceptible to electrophilic attack.
-
Issue 2: Formation of a Complex Mixture of Products
Your reaction proceeds, but instead of a clean product, you observe multiple spots on TLC and a complex NMR spectrum, making purification impossible.
Root Cause Analysis:
Forcing conditions (high temperature, strong acids) can lead to a loss of regioselectivity and promote side reactions. The directing effects of the two chlorine atoms and the benzoyl group can lead to a mixture of constitutional isomers. Furthermore, at high temperatures, side reactions like dehalogenation, rearrangement, or sulfonation (if sulfuric acid is used) can occur. The benzoylation of p-dichlorobenzene, for example, is known to produce rearrangement and dechlorobenzoylation products under forcing conditions.[7]
Solutions:
-
Optimize Temperature and Reaction Time: Do not simply run the reaction at the highest possible temperature.
-
Action: Set up a matrix of experiments at different temperatures (e.g., 60 °C, 80 °C, 100 °C) and monitor them over time. There may be a "sweet spot" where the desired product forms faster than the byproducts.
-
-
Re-evaluate Catalyst Choice: While stronger is often needed for reactivity, it can be detrimental to selectivity.
-
Action: If triflic acid gives a complex mixture, revert to a less aggressive Lewis acid like AlCl₃ or even FeCl₃ and focus on optimizing temperature and stoichiometry first.
-
-
Consider Alternative Synthetic Routes: Direct acetylation may not be the most viable path.
-
Action: Explore modern cross-coupling or C-H activation strategies. While outside the scope of traditional Friedel-Crafts chemistry, methods involving palladium catalysis can offer unparalleled regioselectivity and functional group tolerance, potentially bypassing the challenges of electrophilic substitution on a deactivated core.[8][9][10]
-
Frequently Asked Questions (FAQs)
Q1: Which of the two aromatic rings on the dichlorobenzophenone is more likely to be acetylated?
The reactivity of each ring depends on the specific substitution pattern (e.g., 2,4'- vs. 3,4'-dichlorobenzophenone). The ring that is less deactivated will react preferentially. As a general rule:
-
Carbonyl Deactivation: The benzoyl group deactivates both rings.
-
Chlorine Deactivation: Chlorine atoms are deactivating but are ortho, para-directing. You must analyze the combined electronic effects. For example, in 2,4'-dichlorobenzophenone, the ring with the chlorine at the 4'-position is generally less sterically hindered and its electronics will dictate the most likely (or least unfavorable) sites of attack. A detailed analysis of resonance structures is required to predict the most likely, albeit still very challenging, reaction site.
Q2: Can I use a milder catalyst like anhydrous FeCl₃ or ZnCl₂?
For a substrate this deactivated, it is highly unlikely that milder Lewis acids will be effective.[11] These catalysts are typically reserved for activated or moderately activated aromatic substrates.[12] Using them here would almost certainly result in no reaction.
Q3: Why can't I just use a large excess of the aromatic substrate, like in Friedel-Crafts alkylation, to improve the reaction?
In this case, the dichlorobenzophenone is the substrate, not the solvent or a reagent used in excess. This strategy is used in alkylation to prevent polyalkylation of a reactive substrate like benzene.[13] Here, the problem is not polysubstitution but the fundamental lack of reactivity of the substrate itself.
Q4: My dichlorobenzophenone starting material is a solid. Will this affect the reaction?
Yes, solubility can be a significant issue.
-
Action: Ensure your substrate is fully dissolved in the chosen solvent before adding the catalyst. As mentioned, high-boiling solvents like nitrobenzene can be advantageous for their ability to dissolve the reaction components and the resulting catalyst-product complexes.[7] Poor solubility of the starting material or any intermediate complexes will lead to a heterogeneous mixture and drastically reduce reaction rates and yields.
Q5: Are there any "green" or solvent-free options for this reaction?
While there is significant research into using solid acid catalysts like zeolites for Friedel-Crafts acylations, these methods are typically effective only for activated arenes.[14][15] Given the extreme deactivation of dichlorobenzophenones, it is improbable that current solid-acid catalyst technology would be sufficient to promote this reaction under solvent-free conditions. The forcing conditions required are generally incompatible with greener approaches.
Data Summary & Catalyst Comparison
While specific data for the acetylation of dichlorobenzophenones is scarce due to the reaction's difficulty, we can extrapolate from data on the acylation of other deactivated substrates.
| Catalyst System | Relative Strength | Typical Substrates | Suitability for Dichlorobenzophenones | Key Considerations |
| FeCl₃, ZnCl₂ | Mild | Activated Arenes (Phenols, Anisoles) | Very Low | Unlikely to overcome the high activation barrier.[11] |
| AlCl₃ | Strong | Benzene, Halobenzenes | Low to Moderate | Requires stoichiometric excess (>2 eq) and high temperatures.[14][16] |
| Zeolites (H-Beta) | Moderate (Shape-Selective) | Activated Arenes | Very Low | Primarily used for activated systems; unlikely to be effective.[14][15] |
| TfOH, Tf₂O | Very Strong | Deactivated Arenes | Moderate to High | Offers the highest chance of success but with a significant risk of low selectivity and side reactions. |
Concluding Remarks
The acetylation of hindered dichlorobenzophenones represents a significant synthetic challenge that pushes the limits of classical electrophilic aromatic substitution. Success is not guaranteed and requires a departure from standard protocols. A systematic approach that focuses on overcoming the severe electronic deactivation of the substrate through the use of potent catalysts and forcing conditions is paramount. However, researchers must be prepared for potential side reactions and complex product mixtures. For syntheses where high purity and predictable regiochemistry are essential, exploring modern, catalyst-driven C-H functionalization strategies may ultimately prove to be a more fruitful endeavor.
References
- BenchChem. (2025).
- Deacylative Transformations of Ketones via Aromatization-Promoted C−C Bond Activ
- Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acylating Agents in Presence of Soli. (n.d.).
- BenchChem. (2025). A Comparative Guide to Catalysts for the Friedel-Crafts Synthesis of Dichlorobenzophenones.
- MDPI. (n.d.). Pd(II)
- BenchChem. (2025). Troubleshooting low yields in Friedel-Crafts reactions using FeCl3·6H2O.
-
Goodman, P. A., & Gore, P. H. (1968). The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. Journal of the Chemical Society C: Organic, 966. [Link]
- Sci-Hub. (n.d.).
- ACS. (n.d.). Acylation of Arenes via Catalytic C-H Bond Functionalization and Aerobic Alcohol Oxidation (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund).
- ResearchGate. (2010).
-
Narayanan, K. V., Selvarajan, R., & Swaminathan, S. (1968). Stereochemistry of hindered benzophenones: synthesis and resolution of 3-carboxymethyl-2,2′,4,4′,6,6′-hexamethyl-3′-nitrobenzophenone. Journal of the Chemical Society C: Organic, 540. [Link]
- Master Organic Chemistry. (2018). EAS Reactions (3)
- Scribd. (n.d.).
- Google Patents. (2009). US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone.
- Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions.
- Royal Society of Chemistry. (n.d.).
- BenchChem. (2025).
- Chegg.com. (2022). Solved Chem 2325 Friedel Crafts Experiment Introduction.
- Andonian, A. (n.d.).
- Wikipedia. (n.d.).
- Sci-Hub. (n.d.). The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV.
- PubMed. (2015). Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects.
- Understanding the regioselectivity and reactivity of Friedel–Crafts benzoyl
Sources
- 1. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Solved Chem 2325 Friedel Crafts Experiment Introduction | Chegg.com [chegg.com]
- 4. Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereochemistry of hindered benzophenones: synthesis and resolution of 3-carboxymethyl-2,2′,4,4′,6,6′-hexamethyl-3′-nitrobenzophenone - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Sci-Hub. Palladium-Catalyzed Acetylation of Arenes / Organic Letters, 2014 [sci-hub.box]
- 10. Report: Acylation of Arenes via Catalytic C-H Bond Functionalization and Aerobic Alcohol Oxidation (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ijcps.org [ijcps.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
Technical Support Center: Synthesis of 2-Acetoxy-3',5'-dichlorobenzophenone
Welcome to the technical support center for the synthesis of 2-Acetoxy-3',5'-dichlorobenzophenone. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during this specific O-acetylation reaction. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our goal is to help you diagnose issues, understand the underlying mechanisms, and implement effective solutions to optimize your synthesis.
Troubleshooting Guide: Isolating and Resolving Side Reactions
This section addresses specific, observable problems you might encounter during the synthesis and purification of 2-Acetoxy-3',5'-dichlorobenzophenone from its precursor, 2-hydroxy-3',5'-dichlorobenzophenone.
Q1: My reaction is complete by TLC, but the final product yield is low after workup and purification. What are the likely causes?
A1: Low isolated yield despite complete conversion is a common issue that often points to unintended product loss or degradation during the workup and purification stages.
Several factors can contribute to this problem:
-
Product Hydrolysis: The most frequent cause is the hydrolysis of the acetate ester back to the starting phenol, 2-hydroxy-3',5'-dichlorobenzophenone. This can occur if the product is exposed to acidic or basic conditions for prolonged periods, especially in the presence of water and at elevated temperatures. The ester linkage is susceptible to cleavage under these conditions.
-
Solution: During the aqueous workup, ensure you neutralize the reaction mixture promptly and avoid letting it sit in highly acidic or basic solutions. Use of a buffered wash (e.g., saturated sodium bicarbonate solution followed by a brine wash) is recommended. When extracting your product, perform the extractions efficiently to minimize contact time with the aqueous phase.
-
-
Emulsion Formation: The biphasic nature of the workup (organic solvent and water) can sometimes lead to stable emulsions, trapping the product and making separation difficult.
-
Solution: To break emulsions, try adding a small amount of brine (saturated NaCl solution) or gently warming the mixture. In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.
-
-
Loss During Purification:
-
Crystallization: If you are purifying by recrystallization, you may be losing a significant amount of product to the mother liquor. Ensure you have selected an optimal solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below. Cooling the solution slowly can improve crystal formation and yield.
-
Chromatography: While effective for purification, column chromatography can lead to yield loss if the product streaks on the column or if an inappropriate solvent system is used. The silica gel itself is slightly acidic and can sometimes cause hydrolysis of sensitive compounds if the elution takes too long.
-
Solution: Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.5-1% in the eluent) to prevent on-column degradation.
-
Q2: I've isolated my product, but NMR analysis shows significant impurities. What are these unexpected peaks, and how did they form?
A2: The presence of impurities often indicates competing side reactions during the acetylation step. The most common side products in this synthesis are the starting material and isomers resulting from an intramolecular rearrangement.
The primary reaction is the desired O-acylation. However, two key side reactions can occur: incomplete reaction leading to residual starting material, and the Fries rearrangement, which results in C-acylation.
Table 1: Common Impurities and Their Identification
| Impurity Name | Formation Mechanism | Key Analytical Signatures (¹H NMR) |
| 2-hydroxy-3',5'-dichlorobenzophenone | Incomplete reaction or product hydrolysis. | Presence of a broad phenolic -OH peak (often >10 ppm), absence of the acetate methyl singlet. |
| 3-acetyl-2-hydroxy-3',5'-dichlorobenzophenone | Fries Rearrangement (ortho-isomer).[1][2] | Absence of the product's acetate singlet (~2.2 ppm), appearance of a new acetyl methyl singlet (~2.6 ppm), and a significant downfield shift of the phenolic -OH due to strong intramolecular hydrogen bonding. |
| 5-acetyl-2-hydroxy-3',5'-dichlorobenzophenone | Fries Rearrangement (para-isomer).[1][2] | Similar to the ortho-isomer but with different aromatic region splitting patterns. The phenolic -OH signal will also be present. |
Preventing the Fries Rearrangement: The Fries rearrangement is an intramolecular reaction that converts a phenolic ester to a hydroxy aryl ketone, typically catalyzed by Lewis acids (like AlCl₃) or high temperatures.[1][2] Although you are not intentionally using a Lewis acid for the acetylation, trace metal impurities or localized heating can promote this side reaction.
-
Optimal Conditions: To avoid this, perform the acetylation under mild, base-catalyzed conditions. Using acetic anhydride with a base like pyridine or triethylamine at room temperature or slightly elevated temperatures (0-50°C) is generally effective.[3] These conditions favor the kinetically controlled O-acylation over the thermodynamically favored C-acylation (Fries rearrangement).
Frequently Asked Questions (FAQs)
Q3: What is the mechanistic difference between the desired O-acylation and the Fries rearrangement side reaction?
A3: The two pathways are mechanistically distinct and compete with each other.
-
O-Acylation (Desired Reaction): This is a nucleophilic acyl substitution. The phenoxide ion (formed by deprotonation of the phenol by a base) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride). This is typically a fast and kinetically favored process under basic conditions.
-
Fries Rearrangement (Side Reaction): This is an electrophilic aromatic substitution reaction.[1] It involves the migration of the acyl group from the phenolic oxygen to the aromatic ring. The reaction can proceed through an intermolecular or intramolecular mechanism, often involving the formation of an acylium ion intermediate, especially in the presence of a Lewis acid.[2] This pathway is generally slower but thermodynamically more stable.
Q4: Should I use acetic anhydride or acetyl chloride as my acetylating agent?
A4: Both are effective, but they have different practical considerations.
-
Acetyl Chloride: It is generally more reactive than acetic anhydride. However, the reaction produces hydrochloric acid (HCl) as a byproduct. The HCl must be scavenged by a stoichiometric amount of base (like pyridine or triethylamine) to prevent it from protonating the starting material and stopping the reaction. The resulting hydrochloride salts can sometimes complicate the workup.
-
Acetic Anhydride: This is a very common and often preferred reagent. It is less volatile and corrosive than acetyl chloride. The byproduct is acetic acid, which is less aggressive than HCl and can be easily removed during the aqueous workup.[4] It generally provides cleaner reactions for this type of transformation.
Q5: How can I set up a robust protocol to minimize side reactions from the start?
A5: A well-designed protocol is key to a successful synthesis. The following procedure incorporates best practices to favor the desired O-acylation.
Optimized Experimental Protocol
Objective: To synthesize 2-Acetoxy-3',5'-dichlorobenzophenone with high purity by minimizing hydrolysis and Fries rearrangement side reactions.
Materials:
-
2-hydroxy-3',5'-dichlorobenzophenone
-
Acetic Anhydride (Ac₂O)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-hydroxy-3',5'-dichlorobenzophenone (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M concentration).
-
Add anhydrous pyridine (1.5 eq) to the solution. Rationale: Pyridine acts as a nucleophilic catalyst and a base to neutralize the acetic acid byproduct.
-
Cool the flask to 0°C in an ice bath.
-
-
Addition of Acetylating Agent:
-
Slowly add acetic anhydride (1.2 eq) to the stirred solution dropwise via a syringe. Rationale: Slow addition at low temperature helps to control the exotherm of the reaction and prevent potential side reactions.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 4:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates completion. Rationale: Over-extending the reaction time, even at room temperature, can slightly increase the risk of side reactions.
-
-
Workup and Quenching:
-
Once the reaction is complete, cool the mixture again in an ice bath and slowly add 1 M HCl to quench the reaction and neutralize the excess pyridine.
-
Transfer the mixture to a separatory funnel and add more DCM if necessary.
-
Wash the organic layer sequentially with:
-
1 M HCl (2x) to remove pyridine.
-
Water (1x).
-
Saturated NaHCO₃ solution (2x) to remove acetic acid.
-
Brine (1x) to remove residual water.
-
-
Rationale: A thorough and systematic washing procedure is critical for removing byproducts and catalysts, which simplifies purification.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization (e.g., from ethanol or an isopropanol/water mixture) or by flash column chromatography on silica gel if necessary.
-
References
-
Harrowven, D. C., & Sutton, B. J. (2008). The Fries Rearrangement. In Name Reactions in Heterocyclic Chemistry II (pp. 143-162). John Wiley & Sons, Inc. [Link]
-
Gore, P. H. (1955). The Friedel-Crafts Acylation Reaction. Chemical Reviews, 55(2), 229-281. [Link]
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons, Inc. [Link]
-
Fries, K., & Finck, G. (1908). Über Homologe des p-Kresol-o-carbonsäure-lactons. Berichte der deutschen chemischen Gesellschaft, 41(3), 4271-4284. [Link]
-
University of Calgary. (n.d.). Acylation of Phenols. Department of Chemistry. Retrieved from [Link]
-
Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]
-
Blatt, A. H. (1942). The Fries Reaction. Chemical Reviews, 27(3), 413-438. [Link]
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]
-
Lugemwa, F., Shaikh, K., & Hochstedt, E. (2013). Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. International Journal of Organic Chemistry, 3(4), 223-228. [Link]
Sources
Technical Support Center: HPLC Method Development for 2-Acetoxy-3',5'-dichlorobenzophenone
Welcome to the technical support center for the HPLC analysis of 2-Acetoxy-3',5'-dichlorobenzophenone. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance and troubleshooting solutions. As your dedicated application scientist, my goal is to equip you with the foundational knowledge and practical insights necessary to develop a robust and reliable HPLC method for this specific analyte. We will delve into the "why" behind the "how," ensuring a thorough understanding of the chromatographic principles at play.
Understanding the Analyte: 2-Acetoxy-3',5'-dichlorobenzophenone
Structure:
-
Benzophenone Core: Provides a rigid, UV-active chromophore.
-
Dichloro Substitution: The two chlorine atoms significantly increase the molecule's hydrophobicity.
-
Acetoxy Group: An ester functional group that adds a degree of polarity and can be susceptible to hydrolysis under certain pH conditions.
Estimated Physicochemical Properties:
| Property | Estimated Value/Characteristic | Rationale and Chromatographic Implication |
| Molecular Weight | ~309.14 g/mol | Based on the molecular formula C15H10Cl2O3. This moderate molecular weight is well-suited for standard reversed-phase HPLC. |
| Polarity | Non-polar / Hydrophobic | The dichlorinated benzophenone structure dominates the molecule's character. Expect strong retention on reversed-phase columns. |
| logP (Octanol-Water Partition Coefficient) | 4.0 - 5.0 | Estimated based on related dichlorobenzophenone structures which have logP values around 4.4 to 4.9.[1][2] This high logP confirms the hydrophobic nature, necessitating a strong organic mobile phase for elution. |
| pKa (Acid Dissociation Constant) | Not Applicable (in the typical HPLC pH range) | The acetoxy (ester) group is not readily ionizable. Therefore, mobile phase pH adjustments are less about controlling ionization and more about preventing degradation. The primary concern is the potential for hydrolysis of the ester linkage at pH extremes (<2 or >8).[3][4] |
| UV Absorbance (λmax) | ~254 - 265 nm | Benzophenone and its chlorinated derivatives typically exhibit strong absorbance in this range.[5][6] A photodiode array (PDA) detector is recommended to determine the optimal wavelength experimentally. |
HPLC Method Development Workflow
Developing a robust HPLC method is a systematic process. The following workflow provides a logical progression from initial setup to a fully optimized method.
Caption: A systematic workflow for HPLC method development.
Recommended Starting Method Protocol
This protocol serves as a robust starting point for your method development. Adjustments should be made based on your specific instrumentation and experimental observations.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh and dissolve a reference standard of 2-Acetoxy-3',5'-dichlorobenzophenone in a suitable solvent.
-
Rationale: Due to its high hydrophobicity, a 50:50 mixture of acetonitrile and water or pure acetonitrile is a good starting diluent. The sample solvent should ideally match the initial mobile phase conditions to ensure good peak shape.
-
Filter the sample through a 0.45 µm or 0.22 µm syringe filter before injection to protect the column from particulate matter.[7]
-
-
HPLC System and Conditions:
| Parameter | Recommended Condition | Justification and Expertise |
| Column | C18 or Phenyl-Hexyl, 150 x 4.6 mm, 5 µm | A C18 column is a workhorse for reversed-phase chromatography and a good first choice. A Phenyl-Hexyl phase can offer alternative selectivity for aromatic compounds through π-π interactions, which may be beneficial for separating related impurities.[8][9][10] |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier helps to ensure sharp, symmetrical peaks by minimizing interactions with any active sites on the silica support.[4] It is also compatible with mass spectrometry detection. |
| Mobile Phase B | Acetonitrile (ACN) | ACN is often preferred over methanol for aromatic compounds as it can provide better peak shape and lower backpressure. |
| Gradient Program (Scouting) | 0-20 min: 50% to 95% B20-25 min: Hold at 95% B25-26 min: 95% to 50% B26-30 min: Hold at 50% B | A broad gradient is essential to determine the elution strength required for the analyte and any related impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency. |
| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on analyte concentration and sensitivity requirements. |
| Detection | UV at 254 nm or PDA (200-400 nm) | 254 nm is a common wavelength for aromatic compounds. A PDA detector is highly recommended to confirm the peak purity and identify the absorbance maximum for optimal sensitivity. |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the analysis of 2-Acetoxy-3',5'-dichlorobenzophenone in a question-and-answer format.
Question 1: My peak is exhibiting significant tailing. What are the likely causes and how can I fix it?
Answer:
Peak tailing is a common issue, often indicating secondary, undesirable interactions between the analyte and the stationary phase, or issues with the HPLC system itself.[7]
-
Cause A: Secondary Silanol Interactions: Even with modern end-capped columns, some free silanol groups may exist on the silica surface. These can interact with polar moieties in your analyte, causing tailing.
-
Solution: Ensure your mobile phase is sufficiently acidic. Using 0.1% formic or phosphoric acid will protonate the silanol groups, minimizing these secondary interactions. If tailing persists, you could consider a column with a different bonding chemistry, such as an embedded polar group column, which provides better shielding of the silica surface.[11]
-
-
Cause B: Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing peaks.
-
Solution: Dilute your sample and reinject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.
-
-
Cause C: Column Contamination or Void: Accumulation of strongly retained sample components or particulate matter on the column inlet frit can distort the flow path. A void at the column inlet can have a similar effect.[7]
-
Solution: First, try reversing and flushing the column (check the manufacturer's instructions to ensure the column is reversible). If this doesn't resolve the issue, and the problem persists with a new column, consider implementing a guard column to protect the analytical column.[11]
-
Question 2: The retention time of my analyte is drifting between injections. What should I investigate?
Answer:
Retention time instability points to a lack of equilibrium in the system or changes in the mobile phase composition or flow rate.[12]
-
Cause A: Insufficient Column Equilibration: This is common when changing mobile phase composition or after starting up the system.
-
Solution: Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before the first injection. For a 150 x 4.6 mm column at 1.0 mL/min, this equates to roughly 20-30 minutes.
-
-
Cause B: Mobile Phase Issues:
-
Composition Change: If using a gradient mixer, ensure it is functioning correctly. Inaccurate mixing can lead to retention shifts. Outgassing of the mobile phase can also alter its composition.
-
Solution: Degas your mobile phases thoroughly using an online degasser, sonication, or helium sparging. To check the pump's proportioning, you can run a diagnostic test or manually prepare a premixed mobile phase and run it isocratically to see if the retention time stabilizes.[11]
-
-
Cause C: Temperature Fluctuations: The viscosity of the mobile phase, and therefore the retention time, is sensitive to temperature changes.
-
Solution: Use a thermostatted column compartment and ensure the laboratory ambient temperature is stable.
-
Question 3: I'm seeing a broader peak than expected, leading to poor efficiency. How can I sharpen it?
Answer:
Broad peaks can be caused by a variety of factors related to the method parameters and system setup.
-
Cause A: High Extra-Column Volume: Excessive tubing length or large internal diameter tubing between the injector, column, and detector can cause band broadening.
-
Solution: Minimize the length and internal diameter of all connecting tubing. Ensure you are using the appropriate flow cell for your column size and flow rate.
-
-
Cause B: Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause the sample band to spread before it reaches the column, resulting in a broad peak.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume.
-
-
Cause C: Sub-optimal Flow Rate: The flow rate affects the efficiency of the separation.
-
Solution: Perform a flow rate study (e.g., testing 0.8, 1.0, and 1.2 mL/min) to find the optimal balance between analysis time and peak efficiency (narrowest peak).
-
Question 4: I am concerned about the stability of the acetoxy group. How can I ensure the analyte is not degrading during analysis?
Answer:
Ester hydrolysis is a valid concern, particularly at pH extremes.
-
Solution: Maintain the mobile phase pH within a stable range, typically between 2.5 and 7.5 for silica-based columns.[3] The recommended starting condition of 0.1% formic acid (pH ~2.7) is generally safe. Avoid highly basic mobile phases (pH > 8) as they will rapidly hydrolyze the ester. To confirm stability, you can collect the peak fraction and analyze it by mass spectrometry to ensure the molecular weight corresponds to the intact molecule. You can also perform forced degradation studies (e.g., by treating the sample with acid or base) to identify the peak corresponding to the hydrolyzed product (the corresponding phenol) and ensure it is not present in your standard injections.
Logical Troubleshooting Flow
When encountering a problem, a logical, step-by-step approach is crucial. The following diagram outlines a general troubleshooting strategy.
Sources
- 1. 2,4'-Dichlorobenzophenone | C13H8Cl2O | CID 66558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,4'-Dichlorobenzophenone | C13H8Cl2O | CID 7034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. moravek.com [moravek.com]
- 4. agilent.com [agilent.com]
- 5. 4,4'-Dichlorobenzophenone [webbook.nist.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 9. chromtech.net.au [chromtech.net.au]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
Technical Support Center: Overcoming Solubility Challenges of 2-Acetoxy-3',5'-dichlorobenzophenone
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility issues with 2-Acetoxy-3',5'-dichlorobenzophenone. As a Senior Application Scientist, my goal is to equip you with both the theoretical understanding and practical methodologies to effectively handle this compound in your experimental workflows.
Introduction to 2-Acetoxy-3',5'-dichlorobenzophenone and its Solubility Profile
This technical support center is designed to provide a systematic approach to addressing and overcoming these anticipated solubility challenges.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that may arise when working with 2-Acetoxy-3',5'-dichlorobenzophenone.
Q1: What is the expected solubility of 2-Acetoxy-3',5'-dichlorobenzophenone in common laboratory solvents?
A1: Based on its chemical structure—a halogenated aromatic ketone with an ester functional group—2-Acetoxy-3',5'-dichlorobenzophenone is expected to be practically insoluble in water. Its solubility will be significantly better in organic solvents. A good starting point for solubility testing would be polar aprotic solvents such as acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), as well as chlorinated solvents like dichloromethane and chloroform. Alcohols like methanol and ethanol may also be effective.[3]
Q2: I dissolved the compound in a solvent, but it crashed out of solution upon standing or when I added an aqueous buffer. What is happening?
A2: This phenomenon, known as precipitation or "crashing out," is common when working with poorly soluble compounds. It typically occurs due to a change in the solvent composition that lowers the solubility of the compound. For example, if you dissolve the compound in a water-miscible organic solvent like DMSO and then add an aqueous buffer, the overall polarity of the solvent system increases, leading to the precipitation of the non-polar compound.
Q3: Can I heat the solvent to dissolve more of the compound?
A3: Gently heating the solvent can increase the solubility of many compounds, including those similar to 2-Acetoxy-3',5'-dichlorobenzophenone. However, it is crucial to consider the thermal stability of the compound. The acetoxy group could potentially be hydrolyzed, especially in the presence of acidic or basic impurities, if heated for extended periods. Therefore, use the minimum effective temperature and duration.
Q4: Are there any chemical modifications I can make to the compound to improve its solubility?
A4: While derivatization is a strategy to alter solubility, it is often not feasible if the parent compound is the subject of the study. The acetoxy group can be hydrolyzed to a hydroxyl group, which may slightly increase aqueous solubility, but this would fundamentally change the molecule you are working with.[1]
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
This section provides a systematic workflow for tackling solubility issues with 2-Acetoxy-3',5'-dichlorobenzophenone.
Step 1: Initial Solvent Screening
The first step is to perform a systematic solvent screening to identify a suitable solvent or solvent system. This should be done on a small scale to conserve your compound.
Experimental Protocol: Small-Scale Solubility Testing
-
Weigh out a small, precise amount of 2-Acetoxy-3',5'-dichlorobenzophenone (e.g., 1 mg) into several small vials.
-
To each vial, add a measured volume of a single solvent (e.g., 100 µL) from the list of suggested solvents in the table below.
-
Vortex the vials at room temperature for 1-2 minutes.
-
Visually inspect for complete dissolution. If the compound dissolves, it is soluble at that concentration (in this example, 10 mg/mL).
-
If not fully dissolved, add another measured volume of the solvent and repeat the process until the compound dissolves or it becomes apparent that it is poorly soluble.
-
Record your observations in a table similar to the one below.
Table 1: Solvent Screening for 2-Acetoxy-3',5'-dichlorobenzophenone
| Solvent Category | Solvent | Expected Solubility | Observations |
| Polar Aprotic | Acetone | High | |
| Acetonitrile | Moderate to High | ||
| Dimethylformamide (DMF) | High | ||
| Dimethyl Sulfoxide (DMSO) | High | ||
| Polar Protic | Methanol | Moderate | |
| Ethanol | Moderate | ||
| Non-Polar | Toluene | Low to Moderate | |
| Hexane | Low | ||
| Chlorinated | Dichloromethane (DCM) | High | |
| Chloroform | High | ||
| Aqueous | Water | Insoluble |
Step 2: Enhancing Solubility with Advanced Techniques
If a single solvent is not sufficient or suitable for your downstream application, several techniques can be employed to enhance solubility.
This technique involves using a mixture of solvents to achieve a desired polarity and solubilizing power.[4] For example, if your final application requires an aqueous buffer, you can first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF and then slowly add the aqueous buffer while vortexing.
Experimental Protocol: Co-solvency Method
-
Dissolve 2-Acetoxy-3',5'-dichlorobenzophenone in a small volume of a suitable water-miscible organic solvent (e.g., DMSO) to create a concentrated stock solution.
-
While vigorously stirring or vortexing, slowly add the stock solution dropwise to your aqueous buffer.
-
Observe for any signs of precipitation. If precipitation occurs, you may need to adjust the ratio of the organic solvent to the aqueous buffer or try a different co-solvent.
Surfactants can increase the solubility of hydrophobic compounds in aqueous solutions by forming micelles that encapsulate the compound.[5] Common laboratory surfactants include Tween-80 and Triton X-100.
Experimental Protocol: Surfactant-Mediated Solubilization
-
Prepare a stock solution of a surfactant (e.g., 10% Tween-80 in water).
-
Add a small amount of the surfactant stock solution to your aqueous buffer to achieve a final concentration typically between 0.01% and 0.1%.
-
Attempt to dissolve 2-Acetoxy-3',5'-dichlorobenzophenone directly in the surfactant-containing buffer, or add a concentrated stock solution (in a minimal amount of organic solvent) to the buffer.
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.[6]
Experimental Protocol: Cyclodextrin-Based Solubilization
-
Prepare a solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in your aqueous buffer.
-
Add the 2-Acetoxy-3',5'-dichlorobenzophenone to the cyclodextrin solution.
-
Stir or sonicate the mixture to facilitate the formation of the inclusion complex.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process for addressing solubility issues with 2-Acetoxy-3',5'-dichlorobenzophenone.
Caption: A decision tree for troubleshooting the solubility of 2-Acetoxy-3',5'-dichlorobenzophenone.
Mechanism of Co-solvency
The diagram below illustrates how a co-solvent system can enhance the solubility of a hydrophobic compound.
Caption: Mechanism of co-solvency for enhancing solubility.
References
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
-
World Journal of Biology and Pharmaceutical and Health Sciences. (2023-03-13). Solubility enhancement techniques: A comprehensive review. [Link]
-
Journal of Drug Delivery and Therapeutics. (2019-06-30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]
-
International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]
-
Hindawi. (2012-07-05). Drug Solubility: Importance and Enhancement Techniques. [Link]
-
Chemistry Stack Exchange. (2016-10-05). How are solvents chosen in organic reactions?. [Link]
-
Royal Society of Chemistry. (2018-08-06). A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents. [Link]
-
Royal Society of Chemistry. (2018-08-06). A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents. [Link]
-
ResearchGate. Properties of aromatic ketones and other solvents. [Link]
-
ResearchGate. (2018-08-10). A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents. [Link]
-
PubChem. 4-Acetoxy-3',4'-dichlorobenzophenone | C15H10Cl2O3 | CID 24723041. [Link]
-
National Institutes of Health. (2017-04-06). A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone. [Link]
-
PubChem. 2-Amino-2',5-dichlorobenzophenone | C13H9Cl2NO | CID 18069. [Link]
-
PubChem. 2,4'-Dichlorobenzophenone | C13H8Cl2O | CID 66558. [Link]
-
PubChem. 2,5-Dichlorobenzophenone | C13H8Cl2O | CID 458188. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Confirming the Structure of 2-Acetoxy-3',5'-dichlorobenzophenone by ¹H NMR
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of drug discovery and chemical synthesis, the unambiguous confirmation of a molecule's structure is not just a procedural step, but the very foundation of reliable and reproducible science. For a novel compound like 2-Acetoxy-3',5'-dichlorobenzophenone, a scaffold with potential pharmaceutical applications, rigorous structural elucidation is paramount. This guide provides an in-depth, experience-driven approach to confirming its structure using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, while also offering a comparative analysis with other key analytical techniques.
The Primacy of ¹H NMR: Your First and Most Powerful Tool
While a multi-technique approach is the gold standard for structural confirmation, ¹H NMR spectroscopy is invariably the first and most informative experiment performed on a newly synthesized organic molecule.[1][2] Its power lies in its ability to provide a detailed picture of the proton environments within a molecule, revealing crucial information about the number of different types of protons, their electronic surroundings, and their connectivity to neighboring atoms.[1][2][3] For a molecule with the complexity of 2-Acetoxy-3',5'-dichlorobenzophenone, with its distinct aromatic and aliphatic regions, ¹H NMR offers a rapid and comprehensive initial assessment of its structural integrity.
Before the Magnet: Predicting the ¹H NMR Spectrum
A key aspect of expert ¹H NMR analysis is the ability to predict the spectrum of a target molecule. This predictive exercise not only aids in the final interpretation but also helps in identifying potential impurities or side products. Let's dissect the expected ¹H NMR signals for 2-Acetoxy-3',5'-dichlorobenzophenone.
Molecular Structure of 2-Acetoxy-3',5'-dichlorobenzophenone
Caption: Structure of 2-Acetoxy-3',5'-dichlorobenzophenone.
Predicted ¹H NMR Signals:
| Proton Environment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| Acetoxy methyl (CH₃) | ~2.1 - 2.4 | Singlet (s) | 3H | Protons of the methyl group are deshielded by the adjacent carbonyl of the ester. |
| Aromatic Protons (Ring A - Acetoxy-substituted) | ~7.2 - 7.8 | Multiplets (m) | 4H | Protons on the phenyl ring attached to the acetoxy group will exhibit complex splitting patterns due to ortho, meta, and para coupling. |
| Aromatic Protons (Ring B - Dichloro-substituted) | ~7.4 - 7.7 | Multiplets (m) | 3H | The two chlorine atoms will influence the chemical shifts of the remaining three protons on this ring, leading to distinct signals. |
The Experimental Workflow: A Blueprint for High-Quality Data
The integrity of your structural confirmation hinges on the quality of the acquired NMR data. The following is a robust, field-tested protocol for obtaining a high-resolution ¹H NMR spectrum.
1. Meticulous Sample Preparation:
-
Analyte Purity: Begin with a highly pure sample (>98%) of 2-Acetoxy-3',5'-dichlorobenzophenone to avoid misleading signals from impurities.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent choice for this compound due to its ability to dissolve a wide range of organic molecules and its single, well-characterized residual solvent peak.[4]
-
Optimal Concentration: Dissolve 5-25 mg of the compound in 0.6-0.7 mL of CDCl₃.[4][5][6] This concentration range provides a good signal-to-noise ratio without causing issues with line broadening or shimming.[4]
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm.[1] Most commercially available deuterated solvents contain TMS.
2. Instrument Setup and Data Acquisition:
-
Spectrometer Choice: A 400 MHz or higher field NMR spectrometer is recommended to achieve optimal signal dispersion, which is particularly important for resolving the complex aromatic region.
-
Shimming for Homogeneity: Precise shimming of the magnetic field is critical for obtaining sharp, symmetrical peaks. Automated shimming routines are generally sufficient, but manual adjustments may be necessary for challenging samples.
-
Key Acquisition Parameters:
-
Pulse Sequence: A standard 30-degree pulse ('zg30' on Bruker systems) is often used for routine ¹H NMR.[7]
-
Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.[8]
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans ensures that the protons have fully relaxed, allowing for accurate integration.
-
Acquisition Time (aq): An acquisition time of 2-4 seconds is generally sufficient to capture the free induction decay (FID) and ensure good digital resolution.[7][8]
-
Spectral Width (sw): A spectral width of -2 to 12 ppm is a standard range that will encompass all the expected proton signals.[9]
-
Caption: A streamlined workflow for ¹H NMR analysis.
Interpreting the Data: From Spectrum to Structure
The moment of truth arrives with the analysis of the acquired spectrum. A systematic comparison of the experimental data with our predictions is the key to confirming the structure.
Hypothetical Experimental ¹H NMR Data for 2-Acetoxy-3',5'-dichlorobenzophenone (400 MHz, CDCl₃):
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | 2.18 | s | 3H | Acetoxy CH₃ |
| 2 | 7.25 - 7.35 | m | 2H | Aromatic Protons |
| 3 | 7.40 - 7.50 | m | 2H | Aromatic Protons |
| 4 | 7.55 - 7.65 | m | 3H | Aromatic Protons |
The close agreement between the predicted and hypothetical experimental data provides strong evidence for the successful synthesis of 2-Acetoxy-3',5'-dichlorobenzophenone. The singlet at 2.18 ppm with an integration of 3H is characteristic of the acetoxy methyl group. The complex multiplets in the aromatic region, integrating to a total of 7H, are consistent with the two substituted phenyl rings.
A Holistic Approach: The Power of Corroborative Data
While ¹H NMR is a formidable tool, a truly irrefutable structural confirmation is best achieved by integrating data from multiple analytical techniques.[10][11]
-
¹³C NMR Spectroscopy: This technique provides a carbon count and information about the chemical environment of each carbon atom, complementing the ¹H NMR data by confirming the carbon backbone of the molecule.[3]
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, a critical piece of data for confirming the molecular formula. High-resolution mass spectrometry (HRMS) can provide an exact mass, further solidifying the elemental composition.[10]
-
Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the presence of specific functional groups. For our target molecule, we would expect to see strong C=O stretching vibrations for both the ketone and the ester functionalities.
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A Comparative Guide to 2-Acetoxy-3',5'-dichlorobenzophenone and Other Acylated Benzophenones in Drug Discovery
The benzophenone core, a diphenyl ketone structure, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives exhibit a vast array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1] The versatility of this scaffold allows for systematic chemical modifications to optimize its pharmacological profile. This guide provides an in-depth comparison of 2-Acetoxy-3',5'-dichlorobenzophenone against other acylated benzophenones, focusing on the structure-activity relationships, comparative biological performance, and the experimental methodologies crucial for their evaluation.
The Significance of Acylation and Halogenation: A Structure-Activity Relationship (SAR) Perspective
The therapeutic potential of a benzophenone derivative is profoundly influenced by the nature and position of its substituents. Acylation and halogenation are two key strategies employed to modulate the bioactivity of this scaffold.
Halogenation: The introduction of halogen atoms like chlorine or fluorine to the phenyl rings is a critical determinant of potency.[1] Dichlorination, as seen in the subject compound, often enhances the biological activity. This is attributed to the formation of halogen bonds, which can increase the binding affinity of the molecule to its target proteins.[1] Specifically, chloro moieties have been associated with potent anti-inflammatory and antiproliferative activities.[2]
Acylation: The acetoxy group (-OCOCH₃) at the 2-position, which defines 2-acetoxy-3',5'-dichlorobenzophenone, is an ester functionality. In drug design, such groups can serve multiple purposes. They can act as a prodrug moiety, improving the pharmacokinetic properties of the parent compound (e.g., a hydroxybenzophenone). Upon in vivo hydrolysis by esterase enzymes, the active hydroxyl compound is released. Furthermore, the nature of the acyl group itself can influence target binding and overall efficacy.
The interplay between the positions of these substituents is crucial. For instance, substitutions at the para position of the benzoyl ring have been shown to yield significant activity in various assays.[2]
Caption: Key structure-activity relationships of acylated benzophenones.
Comparative Biological Activity: A Data-Driven Analysis
The true measure of a compound's potential lies in its performance in validated biological assays. While direct comparative data for 2-Acetoxy-3',5'-dichlorobenzophenone is specific to its intended application, we can infer its potential by examining structurally related dichlorinated and acylated benzophenones across several key therapeutic areas.
Anticonvulsant Activity
Dichlorinated benzophenone derivatives are notable as key intermediates in the synthesis of benzodiazepines, a class of drugs with significant anticonvulsant, anxiolytic, and hypnotic effects.[3] The evaluation of novel benzophenone analogs often involves screening for their ability to protect against chemically or electrically induced seizures.
| Compound Type | Modification | Assay | ED₅₀ (mg/kg, i.p.) | Reference |
| Triazolyl-benzophenone | Dimethylamino substitution | vs. Thiosemicarbazide | 0.02 | [3] |
| Triazolyl-benzophenone | Diethylamino substitution | vs. Thiosemicarbazide | 0.1 | [3] |
| Triazolyl-benzophenone | Piperidino substitution | vs. Thiosemicarbazide | 0.05 | [3] |
| Triazolyl-benzophenone | Dimethylamino substitution | vs. Pentylenetetrazole | 2.0 | [3] |
| Diazepam (Reference) | - | vs. Thiosemicarbazide | 1.0 | [3] |
| Pyrrolidine-2,5-dione | 2-chlorophenyl substitution | MES Test | 68.30 | [4] |
| Valproic Acid (Reference) | - | MES Test | 252.74 | [4] |
ED₅₀ (Median Effective Dose): The dose that produces a therapeutic effect in 50% of the population. MES (Maximal Electroshock) Test: A primary screening model for generalized tonic-clonic seizures.
The data strongly suggest that modifications to the benzophenone core, particularly the introduction of nitrogen-containing heterocycles (which can be considered analogs of acylated structures), lead to potent anticonvulsant activity, often surpassing reference drugs.[3] The dichlorinated phenyl ring is a common feature in these highly active compounds.
Anti-inflammatory Activity
Acylated benzophenones have been investigated for their ability to inhibit key inflammatory mediators. The anti-inflammatory effects are often evaluated using in vivo models like the carrageenan-induced paw edema test or the croton oil-induced ear edema model.[2][5]
| Compound Type | Key Substituents | Assay | Activity/IC₅₀ | Reference |
| Benzophenone Derivative | meta-Chloro | Carrageenan-induced edema | Most effective in series | [2] |
| Benzoyloxy Benzophenone | para-Chloro | Rat paw edema inhibition | More potent than standard | [2] |
| Benzophenone Derivative | para-Fluoro | IL-6 Inhibition | 0.19 µM | [2] |
| Thiazole Hybrid | Varied substitutions | Croton oil-induced ear edema | Significant edema inhibition | [5] |
IC₅₀ (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro.
The presence of a chloro group, particularly at the meta or para position, is consistently linked to potent anti-inflammatory activity.[2] This highlights the potential of 2-Acetoxy-3',5'-dichlorobenzophenone within this therapeutic class.
Anticancer Activity
The benzophenone scaffold is a fertile ground for the development of novel anticancer agents.[1] Halogenation is a well-documented strategy to significantly boost the cytotoxic effects of these compounds against various cancer cell lines.[1]
| Compound | Modifications | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 1 | - | SMMC-7721 | 0.26 | [6] |
| Compound 1 | - | HL-60 | 0.48 | [6] |
| Compound 45 | Stavudine linkage | SMMC-7721 | 0.82 | [1] |
| Compound 16j | Diketopiperazine linkage | HT-29 | 0.0005 | [1] |
| Unnamed Analog | 2-hydroxybenzophenone | MDA-MB-231 | 12.09 | [1] |
The data indicates that while the basic benzophenone structure has activity, hybridization with other pharmacologically active groups can lead to exceptionally potent compounds with nanomolar efficacy.[1] The dichlorinated structure of 2-acetoxy-3',5'-dichlorobenzophenone makes it a promising candidate for further exploration in this area.
Experimental Protocols: Ensuring Methodological Rigor
The trustworthiness of comparative data hinges on the validity of the experimental protocols used. Below are detailed, step-by-step methodologies for key assays used to evaluate acylated benzophenones.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay is a standard for assessing the metabolic activity of cells and, by extension, the cytotoxic potential of a compound.[1]
-
Cell Seeding: Plate cancer cells (e.g., A549, HeLa) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[1][7]
-
Compound Treatment: Prepare serial dilutions of the test benzophenones in culture medium. Treat the cells with these various concentrations and incubate for 48 to 72 hours.[1]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[1]
-
Formazan Solubilization: Carefully remove the culture medium and add Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentrations and fitting the data to a dose-response curve.[1]
Protocol 2: Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)
The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.[4][8]
-
Animal Preparation: Use adult mice (e.g., DBA/2 strain) acclimatized to the laboratory environment.
-
Compound Administration: Administer the test compound intraperitoneally (i.p.) at various doses. A control group receives the vehicle. Allow for a 30-60 minute absorption period.
-
Induction of Seizure: Deliver a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes.
-
Observation: Observe the mice for the presence or absence of a tonic hind-limb extension seizure. The absence of this response indicates protection.
-
ED₅₀ Determination: The median effective dose (ED₅₀), the dose required to protect 50% of the animals from the seizure, is calculated using probit analysis.[8][9]
Caption: A typical workflow for the preclinical evaluation of novel benzophenone analogs.[3]
Synthesis of the Dichlorobenzophenone Core
The foundational structure for compounds like 2-Acetoxy-3',5'-dichlorobenzophenone is typically synthesized via a Friedel-Crafts acylation reaction.[10][11] This classic electrophilic aromatic substitution reaction provides a robust method for creating the diaryl ketone core.
-
Reaction Setup: 1,4-dichlorobenzene is reacted with an aroyl halide (e.g., benzoyl chloride) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[10]
-
Catalyst Stoichiometry: A key aspect of this synthesis is using at least 1.5 mole equivalents of the Lewis acid catalyst per mole of the aroyl halide to achieve good yields.[10]
-
Reaction Conditions: The mixture is typically heated to drive the reaction to completion.
-
Workup and Purification: The reaction is quenched by pouring it into an ice/water mixture. The resulting solid is collected, dissolved in an organic solvent like toluene, washed, and dried. The final product, 2,5-dichlorobenzophenone, is then purified by recrystallization.[10]
Following the synthesis of the 2,5-dichlorobenzophenone core, subsequent functionalization steps, such as nitration followed by reduction to an amine, and then acylation, would be performed to yield 2-Acetoxy-3',5'-dichlorobenzophenone.
Conclusion and Future Directions
The evidence strongly supports the benzophenone scaffold, particularly when functionalized with halogens and acyl groups, as a highly promising platform for drug discovery. 2-Acetoxy-3',5'-dichlorobenzophenone, by virtue of its structural features, is positioned as a compelling candidate for investigation across multiple therapeutic domains, most notably as an anticonvulsant, anti-inflammatory, and anticancer agent.
The acetoxy group offers the strategic advantage of a potential prodrug, which could enhance the pharmacokinetic profile of the corresponding 2-hydroxy-3',5'-dichlorobenzophenone. Future research should focus on direct comparative studies of this compound against its hydroxylated parent and other acylated analogs to precisely quantify the benefits of the acetoxy moiety. Furthermore, exploring its mechanism of action, whether through modulation of GABA-A receptors, inhibition of tubulin polymerization, or other pathways, will be critical in advancing this and related compounds toward clinical development.[1][3]
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A Comparative Guide to the Reactivity of Dichlorobenzophenone Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and drug discovery, dichlorobenzophenones serve as versatile scaffolds and key intermediates. The seemingly subtle variation in the position of the two chlorine atoms on the benzophenone framework can lead to significant differences in chemical reactivity. A thorough understanding of these isomeric effects is paramount for optimizing reaction conditions, predicting product distributions, and ultimately, accelerating the development of novel chemical entities.
This in-depth technical guide provides a comparative analysis of the reactivity of dichlorobenzophenone isomers. Rather than a mere compilation of data, this guide delves into the fundamental electronic and steric factors that govern their behavior in key chemical transformations. We will explore their relative reactivity in nucleophilic aromatic substitution, carbonyl group reduction, and electrophilic aromatic substitution. Each section will be grounded in the principles of physical organic chemistry and supplemented with detailed experimental protocols to enable researchers to validate these principles in their own laboratories.
The Isomers: A Landscape of Varying Steric and Electronic Profiles
The dichlorobenzophenone family encompasses several isomers, with the most commonly encountered being the 2,2'-, 3,3'-, 4,4'-, 2,4'-, and 3,4'-disubstituted analogues. The position of the electron-withdrawing chlorine atoms and the steric hindrance they impose create distinct chemical environments, thereby dictating their reactivity.
| Isomer | Structure | Key Features |
| 2,2'-Dichlorobenzophenone | High steric hindrance around the carbonyl group and the ortho- C-Cl bonds. | |
| 3,3'-Dichlorobenzophenone | Inductive electron-withdrawing effect of chlorine atoms influences the carbonyl reactivity. | |
| 4,4'-Dichlorobenzophenone | Symmetrical structure with chlorine atoms para to the carbonyl group, influencing aromatic ring reactivity.[1] | |
| 2,4'-Dichlorobenzophenone | Asymmetrical, combining the steric effects of an ortho-substituent and the electronic effects of a para-substituent.[2] | |
| 3,4'-Dichlorobenzophenone | Asymmetrical, with both meta and para electronic influences. |
Nucleophilic Aromatic Substitution (SNAr): A Tale of Activation and Steric Hindrance
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of aryl halides.[3][4] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[5] The rate of this reaction is highly sensitive to the electronic nature of the aromatic ring and the position of the leaving group relative to electron-withdrawing substituents.[6][7]
The benzoyl group is a moderate electron-withdrawing group. Therefore, the dichlorobenzophenone isomers are expected to be more reactive towards nucleophilic attack than chlorobenzene itself. The relative reactivity of the isomers will be dictated by the position of the chlorine atoms, which act as leaving groups.
Predicted Order of Reactivity:
Based on the principles of SNAr, the reactivity of the C-Cl bond is enhanced when it is ortho or para to a strong electron-withdrawing group. In dichlorobenzophenones, the carbonyl group serves as this activating group.
-
2,2'- and 2,4'-Dichlorobenzophenone (Ortho C-Cl): The chlorine atoms in the ortho positions are activated by the adjacent carbonyl group. However, the steric hindrance from the other ring and the carbonyl group itself may impede the approach of the nucleophile.
-
4,4'- and 2,4'-Dichlorobenzophenone (Para C-Cl): The chlorine atoms in the para positions are also activated by the carbonyl group through resonance. These positions are sterically more accessible than the ortho positions.
-
3,3'- and 3,4'-Dichlorobenzophenone (Meta C-Cl): The chlorine atoms in the meta positions are the least activated, as the electron-withdrawing effect of the carbonyl group is weakest at this position.
Therefore, a plausible, albeit hypothetical, order of reactivity for a given C-Cl bond towards a nucleophile would be:
Para-C-Cl > Ortho-C-Cl > Meta-C-Cl
This suggests that the 4,4'- and 2,4'- isomers would be the most reactive, while the 3,3'- isomer would be the least reactive. Direct comparative kinetic studies are necessary to confirm this prediction.
Experimental Protocol: Comparative Kinetics of SNAr of Dichlorobenzophenone Isomers
This protocol outlines a method to compare the rates of nucleophilic aromatic substitution for different dichlorobenzophenone isomers using a common nucleophile, such as sodium methoxide. The reaction progress can be monitored by techniques like HPLC or GC.
Materials:
-
Dichlorobenzophenone isomers (2,2'-, 3,3'-, 4,4'-, 2,4'-, 3,4'-)
-
Sodium methoxide solution (freshly prepared in anhydrous methanol)
-
Anhydrous methanol
-
Quenching solution (e.g., dilute HCl)
-
Internal standard (e.g., a stable compound with a distinct retention time)
-
Reaction vials, magnetic stirrer, and a constant temperature bath
Procedure:
-
Standard Solution Preparation: Prepare stock solutions of each dichlorobenzophenone isomer and the internal standard in anhydrous methanol of known concentrations.
-
Reaction Setup: In a series of reaction vials, place a known amount of each dichlorobenzophenone isomer.
-
Initiation of Reaction: Equilibrate the vials at a constant temperature (e.g., 50 °C). To each vial, add a pre-heated solution of sodium methoxide in methanol to initiate the reaction.
-
Sampling and Quenching: At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction by adding it to a vial containing the quenching solution.
-
Analysis: Analyze the quenched samples by HPLC or GC to determine the concentration of the remaining dichlorobenzophenone isomer and the formed product.
-
Data Analysis: Plot the concentration of the reactant versus time to determine the rate of reaction for each isomer.
Caption: Workflow for the comparative kinetic analysis of SNAr reactions.
Carbonyl Group Reduction: The Interplay of Sterics and Electronics
The reduction of the carbonyl group in benzophenones to the corresponding diphenylmethanols is a fundamental transformation. The reactivity of the carbonyl carbon towards nucleophilic attack by a hydride reagent (e.g., from sodium borohydride) is influenced by both electronic and steric factors.
Electronic Effects: The electron-withdrawing chlorine atoms increase the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. The strength of this effect depends on the position of the chlorine atoms.
Steric Effects: Bulky substituents in the ortho positions can hinder the approach of the hydride reagent to the carbonyl carbon, thereby slowing down the reaction rate.
Predicted Order of Reactivity:
-
3,3'-, 4,4'-, and 3,4'-Dichlorobenzophenones: These isomers lack ortho-substituents, minimizing steric hindrance. The electron-withdrawing effect of the chlorine atoms will activate the carbonyl group. The 4,4'- and 3,4'- isomers are expected to be slightly more reactive than the 3,3'- isomer due to the para-activating effect.
-
2,4'-Dichlorobenzophenone: This isomer has one ortho-chlorine, which will introduce some steric hindrance, likely making it less reactive than the isomers without ortho-substituents.
-
2,2'-Dichlorobenzophenone: With two ortho-chlorine atoms, this isomer is expected to be the least reactive due to significant steric hindrance around the carbonyl group.
Therefore, the predicted order of reactivity for the reduction of the carbonyl group is:
4,4'- ≈ 3,4'- > 3,3'- > 2,4'- > 2,2'
Experimental Protocol: Comparative Reduction of Dichlorobenzophenone Isomers with Sodium Borohydride
This protocol provides a method for comparing the relative rates of reduction of dichlorobenzophenone isomers using sodium borohydride.[1][2][8][9][10] The disappearance of the starting material can be monitored by thin-layer chromatography (TLC) or a spectroscopic method.
Materials:
-
Dichlorobenzophenone isomers
-
Sodium borohydride
-
Methanol
-
TLC plates (silica gel)
-
Developing solvent (e.g., hexane/ethyl acetate mixture)
-
UV lamp for visualization
Procedure:
-
Reaction Setup: In separate, identical flasks, dissolve an equimolar amount of each dichlorobenzophenone isomer in methanol.
-
TLC Baseline: Spot each of the starting material solutions on a TLC plate to establish their initial Rf values.
-
Initiation of Reduction: To each flask, add an equimolar amount of sodium borohydride at the same time and start a timer.
-
Monitoring the Reaction: At regular intervals (e.g., every 5 minutes), take a small aliquot from each reaction mixture and spot it on a TLC plate.
-
TLC Development and Visualization: Develop the TLC plates in the chosen solvent system and visualize the spots under a UV lamp.
-
Comparison of Reactivity: The isomer whose spot disappears first is the most reactive. A more quantitative comparison can be made by calculating the percentage conversion at each time point from the spot intensities.
Caption: Workflow for the comparative reduction of dichlorobenzophenone isomers.
Electrophilic Aromatic Substitution: Deactivation and Directing Effects
The benzene rings of dichlorobenzophenone are deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of both the carbonyl group and the chlorine atoms.[11][12][13] The carbonyl group is a meta-director, while the chlorine atoms are ortho, para-directors.[14][15][16] The interplay of these directing effects and the overall deactivation will determine the position and rate of substitution.
Predicted Reactivity and Regioselectivity:
-
Overall Reactivity: All dichlorobenzophenone isomers will be significantly less reactive than benzene. The isomer with the least deactivation will be the most reactive. This is difficult to predict without computational studies, but isomers with chlorine atoms meta to the carbonyl group might be slightly more reactive as the deactivating effects are not as strongly reinforced.
-
Regioselectivity: The site of electrophilic attack will be a complex outcome of the directing effects of the two chlorine atoms and the carbonyl group.
-
In the 4,4'-isomer , substitution will likely occur ortho to the chlorine atoms (and meta to the carbonyl).
-
In the 3,3'-isomer , substitution will be directed ortho and para to the chlorine atoms.
-
In the 2,2'-isomer , the ortho positions are highly hindered, so substitution would likely occur para to the chlorine atoms.
-
The asymmetrical isomers (2,4'- and 3,4'-) will present a more complex regiochemical outcome, with substitution occurring at the positions most activated (or least deactivated) by the combined electronic effects.
-
A systematic study involving the nitration or halogenation of each isomer, followed by careful product analysis, would be required to elucidate the precise regiochemical outcomes and relative reactivities.
Conclusion
The reactivity of dichlorobenzophenone isomers is a nuanced interplay of electronic and steric effects. While general principles of organic chemistry allow for reasoned predictions of their relative reactivity in key transformations, experimental verification remains crucial. The protocols provided in this guide offer a framework for researchers to conduct their own comparative studies, leading to a deeper understanding of these important synthetic intermediates. Such knowledge is invaluable for the rational design of synthetic routes and the efficient development of new molecules in the pharmaceutical and materials science fields.
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Zenodo. REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE. [Link]
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CK-12 Foundation. Electrophilic Substitution Reactions - Haloarenes. [Link]
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National Institutes of Health. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. [Link]
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Michigan State University. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
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A Comparative Guide to GC-MS Analysis for the Identification of 2-Acetoxy-3',5'-dichlorobenzophenone Impurities
This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the robust identification and control of impurities in 2-Acetoxy-3',5'-dichlorobenzophenone. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond standard protocols to explain the fundamental principles and critical decision-making processes that underpin a successful and reliable analytical method. We will explore experimental choices, compare alternative approaches, and provide a self-validating protocol grounded in established scientific and regulatory principles.
The Imperative of Impurity Profiling in Pharmaceutical Development
In pharmaceutical manufacturing, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to its accompanying impurities. Even at trace levels, impurities can impact the safety, efficacy, and stability of the final drug product. Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH), mandate stringent control over these substances.[1] For a compound like 2-Acetoxy-3',5'-dichlorobenzophenone, a potential intermediate in pharmaceutical synthesis, a thorough understanding of its impurity profile is not merely a quality control metric; it is a cornerstone of patient safety and regulatory compliance.
The selection of an analytical technique is therefore a critical decision. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and often ideal choice for analyzing volatile and semi-volatile compounds like benzophenone derivatives.[2][3] Its combination of high-resolution chromatographic separation (GC) and definitive mass-based identification (MS) provides the specificity required for this demanding application.
Understanding the Analyte: Potential Impurities in 2-Acetoxy-3',5'-dichlorobenzophenone
A robust analytical method is built upon a foundational understanding of the target molecule's synthesis and potential degradation pathways. 2-Acetoxy-3',5'-dichlorobenzophenone is typically synthesized via a Friedel-Crafts acylation reaction. This knowledge allows us to anticipate the likely process-related impurities.
Plausible Synthesis Route: Friedel-Crafts acylation of 1,3-dichlorobenzene with 3-acetoxybenzoyl chloride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).
Based on this, we can predict several classes of impurities:
-
Unreacted Starting Materials: 1,3-dichlorobenzene, 3-acetoxybenzoyl chloride.
-
Isomeric By-products: Acylation at different positions of the dichlorobenzene ring, such as 2',4'-dichloro or 3',4'-dichloro isomers.
-
Related Substances: Hydrolysis of the ester group to form 2-Hydroxy-3',5'-dichlorobenzophenone.
-
Residual Solvents: Solvents used during the reaction and workup (e.g., toluene, hexane).[4]
The analytical challenge lies in developing a method capable of separating and identifying these structurally similar compounds.
Strategic Method Development: A Comparative Analysis
The power of GC-MS lies in its modularity. Each component—from the injection port to the mass detector—can be optimized. Here, we compare the critical choices.
The Separation Core: Selecting the GC Column
The GC column is where the separation happens. The choice of stationary phase is paramount.
| Parameter | DB-5 (or equivalent 5% Phenyl-Methylpolysiloxane) | Mid-Polarity Column (e.g., 50% Phenyl-Methylpolysiloxane) | Rationale & Expert Insight |
| Separation Principle | Primarily separates based on boiling point. | Introduces dipole-dipole interactions, enhancing separation of polar analytes. | For benzophenones, which are relatively non-polar, a DB-5 column is an excellent starting point. It provides robust, reproducible separation for the main component and many non-polar impurities. |
| Resolution of Isomers | May co-elute structurally similar isomers with close boiling points. | Can often provide baseline resolution of critical isomeric pairs that are unresolved on a non-polar column. | This is the key trade-off. If isomeric purity is a critical quality attribute, a mid-polarity column is the superior choice, despite potentially longer analysis times. |
| Thermal Stability | High (typically up to 325-350 °C). | Generally lower thermal stability than non-polar columns. | The analyte and its expected impurities are thermally stable enough for either column type, making this a secondary consideration. |
| Recommendation | Ideal for initial screening and methods where isomeric separation is not the primary challenge. | Recommended for validation and release methods where definitive separation of all potential isomers is required. |
Sample Introduction: Injection Technique Comparison
How the sample is introduced to the column dictates sensitivity and accuracy.
| Technique | Split Injection | Splitless Injection | Rationale & Expert Insight |
| Principle | A portion of the injected sample is vented, allowing only a small, defined amount onto the column. | The entire injected sample volume is transferred to the column. | Split injection is used for concentrated samples to avoid overloading the column. For impurity analysis, we are dealing with trace analytes. |
| Sensitivity | Lower. | High. | Splitless injection is the standard for impurity analysis. It ensures that the maximum possible amount of the low-level impurities reaches the detector, which is essential for meeting low detection limits (LOD) and quantitation limits (LOQ).[5] |
| Use Case | Assay of the main component (API). | Trace impurity identification and quantification. | The method must be designed for its intended purpose. A quantitative assay for the main peak might use a split injection, but the impurity profile must be determined using a splitless injection. |
The Identification Engine: MS Detection Mode
The mass spectrometer provides the structural information needed for confident identification.
| Detection Mode | Full Scan | Selected Ion Monitoring (SIM) | Rationale & Expert Insight |
| Principle | The detector scans a wide range of mass-to-charge (m/z) ratios, collecting a complete mass spectrum for every point in the chromatogram. | The detector is programmed to only monitor a few specific, characteristic ions for the target analytes. | Full Scan is indispensable during method development for identifying unknown impurities. The resulting spectra can be matched against libraries (like NIST) for tentative identification. |
| Sensitivity | Good. | Excellent (10-100x more sensitive than Full Scan). | SIM mode dramatically increases the signal-to-noise ratio by focusing the detector's dwell time on ions of interest. This is the preferred mode for quantifying known, low-level impurities against their specified limits. |
| Application | Unknown impurity identification, method development. | Trace-level quantification of known impurities, limit tests. | A comprehensive analysis often uses both. A Full Scan run identifies the impurities present, and a subsequent SIM method is developed and validated for quantifying those specific impurities in routine QC. |
The Analytical Workflow: From Sample to Result
A successful analysis follows a logical and controlled sequence of operations. This workflow ensures reproducibility and minimizes error.
Caption: End-to-end workflow for GC-MS impurity analysis.
A Self-Validating Experimental Protocol
This protocol is designed for the identification and quantification of impurities in 2-Acetoxy-3',5'-dichlorobenzophenone. It incorporates system suitability checks to ensure the validity of each analytical run.
Reagents and Materials
-
Solvent: Acetone or Dichloromethane (GC-MS grade).[2]
-
Sample: 2-Acetoxy-3',5'-dichlorobenzophenone test article.
-
Reference Standards: If available, certified standards of known impurities.
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.[5]
-
Filters: 0.22 µm PTFE syringe filters.
Instrumentation
-
Gas Chromatograph: Agilent 7890B or equivalent, with a split/splitless injector.
-
Mass Spectrometer: Agilent 5977B or equivalent, with an Electron Ionization (EI) source.
-
GC Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or a mid-polarity equivalent for isomer separation.
-
Software: MassHunter, Chromeleon, or equivalent CDS.
Sample Preparation
-
Stock Solution: Accurately weigh approximately 25.0 mg of the sample into a 25 mL volumetric flask.
-
Dissolution: Dissolve and dilute to volume with acetone to achieve a concentration of ~1.0 mg/mL.[6]
-
Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into a clean GC vial.[6] This step is critical to prevent contamination of the injector and column.[5]
GC-MS Method Parameters
| Parameter | Setting | Rationale |
| Injector | Splitless, 280 °C | Ensures complete volatilization and efficient transfer of trace analytes. |
| Injection Volume | 1.0 µL | Standard volume to avoid overloading while maintaining sensitivity. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C @ 15 °C/min, hold 10 min | Provides good separation of early-eluting solvents from later-eluting benzophenone derivatives. |
| MS Source | EI, 230 °C | Standard conditions for reproducible fragmentation. |
| MS Quad | 150 °C | Standard condition. |
| Ionization Energy | 70 eV | Standard energy for creating repeatable fragmentation patterns for library matching. |
| Scan Range | 40 - 500 m/z | Covers the expected mass range of the parent molecule and its likely impurities. |
Data Analysis and Identification
-
Total Ion Chromatogram (TIC): Integrate all peaks above a defined signal-to-noise threshold (e.g., 10:1).
-
Mass Spectral Analysis: For each impurity peak, examine the mass spectrum.
-
Molecular Ion (M⁺): Identify the molecular ion peak.
-
Isotope Pattern: Look for the characteristic isotopic pattern of two chlorine atoms. A compound with two chlorines will exhibit an M⁺ peak, an M+2 peak approximately 65% of M⁺, and an M+4 peak approximately 10% of M⁺.[7][8] This is a definitive indicator of a dichlorinated species.
-
Fragmentation: Analyze the fragmentation pattern. Benzophenones typically show characteristic fragments from cleavage on either side of the carbonyl group.[9] For example, a dichlorobenzoyl fragment and an acetoxyphenyl fragment would be expected.
-
-
Library Search: Compare the experimental spectrum against a commercial mass spectral library (e.g., NIST) for tentative identification.
Method Validation: The Trustworthiness Pillar
A developed method is not complete until it is validated to prove it is suitable for its intended purpose, as outlined in ICH Q2(R1).[10][11][12][13]
Logical Framework for Validation
Caption: Key parameters for analytical method validation per ICH Q2(R1).
-
Specificity: Demonstrated by separating known impurities from the main peak and each other. Spiking studies are used if standards are available.[11]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined by injecting progressively dilute solutions to establish the minimum concentration that can be reliably detected and quantified, respectively.
-
Linearity & Range: A calibration curve is generated using a series of standards at different concentrations to prove the method's response is proportional to the analyte concentration over a defined range.
-
Accuracy & Precision: Accuracy is determined by spike recovery studies. Precision is assessed through repeated injections of the same sample (repeatability) and analysis on different days or by different analysts (intermediate precision).
Alternative and Complementary Techniques
While GC-MS is highly suitable, no single technique is a panacea. A brief comparison with High-Performance Liquid Chromatography (HPLC) is warranted.
| Feature | GC-MS | HPLC with UV/MS Detection (LC-MS) | Verdict for this Application |
| Analyte Suitability | Excellent for volatile and semi-volatile, thermally stable compounds. | Excellent for a wide range of polarities; ideal for non-volatile or thermally labile compounds. | 2-Acetoxy-3',5'-dichlorobenzophenone and its likely impurities are well-suited for GC-MS. |
| Separation Mechanism | Based on boiling point and polarity. | Based on partitioning between mobile and stationary phases; highly versatile. | HPLC can offer different selectivity, potentially resolving isomers that are difficult to separate by GC. |
| Identification Power | Mass spectrometry provides definitive structural information and library matching. | Mass spectrometry provides definitive identification. UV detection provides quantitative data but is not specific. | Both techniques offer excellent identification capabilities when coupled with MS. |
| Primary Advantage | High chromatographic efficiency for volatile compounds; extensive and standardized EI libraries. | Broad applicability; suitable for compounds that require no derivatization. | GC-MS is the more direct and often preferred technique for this specific analyte class. LC-MS serves as a powerful orthogonal technique, valuable for confirming results or analyzing potential non-volatile impurities that would be missed by GC. |
Conclusion
The identification of impurities in pharmaceutical intermediates like 2-Acetoxy-3',5'-dichlorobenzophenone is a task that demands precision, specificity, and reliability. GC-MS stands out as a premier analytical tool for this purpose due to its inherent separating power and definitive identification capabilities. The optimal method employs a splitless injection for maximum sensitivity, a mid-polarity column for resolving critical isomers, and a combination of Full Scan and SIM detection modes for unknown identification and trace quantification, respectively.
This guide has demonstrated that the path from a sample to a reliable result is paved with informed decisions. By understanding the chemistry of the analyte, strategically selecting and optimizing instrumental parameters, and adhering to rigorous validation principles like those in ICH Q2(R1), scientists can develop robust GC-MS methods that ensure product quality and uphold the highest standards of safety and regulatory compliance.
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Sample Preparation Guidelines for GC-MS. University of Massachusetts Chan Medical School. [Link]
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ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]
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Analytical Development for Analysis of Pharmaceuticals in Water Samples by SPE and GC-MS. PubMed. [Link]
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Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. PubMed. [Link]
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Quality Guidelines. International Council for Harmonisation. [Link]
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Development and Validation of a Rapid Method for Identification and Quantitation of Benzophenone and Related 17 Derivatives in Paper and Cardboard Packaging Materials by Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]
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Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. MDPI. [Link]
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Optimization study of GC-MS and IDMS technique for separation of benzophenone and its derivatives from food packaging paper. Bulletin of Applied Sciences. [Link]
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Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. National Institutes of Health (NIH). [Link]
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Identification, synthesis and characterization of potential impurities of Diazepam. Journal of Chemical and Pharmaceutical Research. [Link]
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A Senior Application Scientist's Comparative Guide to Dichlorobenzophenone Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of dichlorobenzophenone (DCBP), a key chemical intermediate and potential impurity in pharmaceutical manufacturing, is paramount for ensuring the quality, safety, and efficacy of drug products.[1][2][3] The selection of a suitable analytical technique is a critical decision that directly impacts research outcomes and regulatory compliance. This guide provides an in-depth comparison of the primary analytical methods employed for dichlorobenzophenone analysis: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
This document is structured to provide not just procedural steps, but the underlying scientific rationale for methodological choices, empowering you to select and implement the most appropriate technique for your specific analytical challenges. All protocols and validation data are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity.[2][3][4][5]
Comparative Analysis of Core Analytical Techniques
The decision to employ HPLC-UV, GC-MS, or LC-MS/MS for dichlorobenzophenone quantification depends on several factors, including the required sensitivity, the complexity of the sample matrix, and analytical throughput.[1][2] A summary of their performance characteristics is presented below.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity with UV absorbance detection.[1][2] | Separation of volatile compounds followed by mass fragmentation-based detection.[1][2] | Separation based on polarity with highly selective detection using mass transitions.[1][2] |
| Sample Volatility | Not required; ideal for non-volatile and thermally labile compounds.[6][7] | Required; compounds must be volatile and thermally stable.[6][7] | Suitable for a wider range of polarities and thermally labile compounds.[8] |
| Derivatization | Not typically required.[6] | May be necessary for polar analytes to enhance volatility.[8] | Generally not required for polar compounds.[8] |
| Linearity (r²) | ≥ 0.999[2] | ≥ 0.995[2] | ≥ 0.998[2] |
| Accuracy (% Recovery) | 98 - 102%[2] | 95 - 105%[2] | 97 - 103%[2] |
| Precision (% RSD) | < 2%[2] | < 5%[2] | < 3%[2] |
| Limit of Detection (LOD) | ~ 0.1 µg/mL[2] | ~ 0.05 µg/mL[2] | ~ 0.01 ng/mL[2] |
| Limit of Quantitation (LOQ) | ~ 0.3 µg/mL | ~ 0.15 µg/mL[2] | ~ 0.03 ng/mL |
| Typical Application | Impurity identification and quantification, analysis of volatile and semi-volatile compounds.[2] | Routine quality control, purity testing, and assays. | Trace-level quantification, analysis of complex matrices. |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely utilized technique for the quantitative analysis of dichlorobenzophenone and its non-volatile impurities.[9] Its reliability and cost-effectiveness make it an ideal choice for routine quality control and purity assessments where high sensitivity is not the primary requirement.[6][8]
Causality Behind Experimental Choices
The selection of a reversed-phase C18 column is based on the non-polar nature of dichlorobenzophenone, promoting effective separation from polar impurities. The mobile phase, a gradient of acetonitrile and water, is chosen to elute the analyte with a good peak shape and resolution.[1] UV detection at 254 nm is selected as it corresponds to a strong absorbance wavelength for the benzophenone chromophore.[9]
Experimental Workflow & Protocol
Caption: Standard workflow for HPLC-UV quantification of dichlorobenzophenone.
Detailed Protocol:
-
Sample Preparation:
-
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.[1]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).[1]
-
Flow Rate: 1.0 mL/min.[9]
-
Injection Volume: 10 µL.[9]
-
Column Temperature: 25 °C.[9]
-
Detection: UV absorbance at 254 nm.[9]
-
-
Analysis:
-
Inject standard solutions to generate a calibration curve.
-
Inject the sample solution.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like dichlorobenzophenone.[9][10][11] It offers high chromatographic resolution and selective mass detection, making it suitable for impurity profiling and trace analysis.[11]
Causality Behind Experimental Choices
The use of a non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is optimal for separating dichlorobenzophenone from other volatile components.[12] The oven temperature program is designed to ensure a good separation of the analyte from any impurities.[9][13] Electron ionization (EI) at 70 eV is a standard condition that provides reproducible fragmentation patterns for library matching and identification.[13] Selected Ion Monitoring (SIM) mode is often employed to enhance sensitivity and selectivity by monitoring characteristic ions of dichlorobenzophenone.[1][10]
Experimental Workflow & Protocol
Caption: Standard workflow for GC-MS analysis of dichlorobenzophenone.
Detailed Protocol:
-
Sample Preparation:
-
Dissolve a known amount of the sample in a suitable volatile solvent like dichloromethane to a final concentration of approximately 100 µg/mL.[9]
-
-
GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Injector: Splitless mode at 250 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 10 minutes.[9]
-
Carrier Gas: Helium at a constant flow rate.[13]
-
MS Detector: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity.[1]
-
Scan Range: m/z 50-350.[9]
-
-
Data Analysis:
-
Identify the main peak corresponding to dichlorobenzophenone based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra with library databases (e.g., NIST).[9]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for trace-level quantification of dichlorobenzophenone, especially in complex matrices, due to its exceptional sensitivity and selectivity.[8][10]
Causality Behind Experimental Choices
The chromatographic separation is similar to HPLC-UV, employing a reversed-phase C18 column. The addition of formic acid or ammonium acetate to the mobile phase is crucial for improving the ionization efficiency of dichlorobenzophenone in the electrospray ionization (ESI) source.[10] Tandem mass spectrometry, specifically in Multiple Reaction Monitoring (MRM) mode, provides high selectivity by monitoring specific precursor-to-product ion transitions, which minimizes interference from the sample matrix.[2]
Experimental Workflow & Protocol
Caption: Standard workflow for LC-MS/MS analysis of dichlorobenzophenone.
Detailed Protocol:
-
Sample Preparation (for complex matrices):
-
Solid-Phase Extraction (SPE):
-
-
LC-MS/MS Conditions:
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: A reversed-phase C18 or similar column.[10]
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.[2]
-
Flow Rate: Typical analytical flow rates are used.
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive or negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions.[2]
-
-
Conclusion
The choice between HPLC-UV, GC-MS, and LC-MS/MS for the analysis of dichlorobenzophenone is contingent on the specific analytical requirements. HPLC-UV is a robust and cost-effective method for routine analysis where high sensitivity is not paramount.[6][8] GC-MS provides excellent separation and identification capabilities for volatile impurities.[11] For trace-level quantification in complex sample matrices, LC-MS/MS stands out as the most sensitive and selective technique.[8][10] Proper method validation in accordance with ICH guidelines is essential to ensure the generation of high-quality, reliable data for both research and regulatory purposes.[2][3][4][5]
References
- A Comparative Guide to Method Validation for 2,4'-Dichlorobenzophenone Analysis in Environmental Samples - Benchchem. (URL: )
- A Comparative Guide to Assessing the Purity of Synthesized 2,4'-Dichlorobenzophenone - Benchchem. (URL: )
- A Comparative Guide to the Cross-Validation of Analytical Methods for Dichlorobenzophenone - Benchchem. (URL: )
- A Comparative Guide to the Quantitative Analysis of 2,4'-Dichlorobenzophenone Utilizing Internal Standards - Benchchem. (URL: )
- A Comparative Guide to the Validation of Analytical Methods for 2,4'-Dichlorobenzophenone - Benchchem. (URL: )
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview - Pharma Talks. (URL: )
- ICH Guidelines for Analytical Method Valid
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - European Medicines Agency. (URL: )
- Application Note: Quantitative Analysis of 2,4'-Dichlorobenzophenone using Gas Chromatography-Mass Spectrometry (GC-MS) - Benchchem. (URL: )
- An In-depth Technical Guide to 2,4'-Dichlorobenzophenone - Benchchem. (URL: )
- Spectroscopic Profile of 2,4'-Dichlorobenzophenone: An In-Depth Technical Guide - Benchchem. (URL: )
- A Comparative Analysis of HPLC and GC-MS for the Quantification of 2-Amino-5-chlorobenzophenone - Benchchem. (URL: )
- Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell. (URL: )
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A Comparative Guide to the Biological Activity of Dichlorobenzophenone Derivatives: A Focus on the Untapped Potential of 2-Acetoxy-3',5'-dichlorobenzophenone
In the landscape of medicinal chemistry, the benzophenone scaffold is a recurring motif of significant interest, known to be a versatile backbone for a variety of biologically active compounds.[1] The strategic placement of halogen atoms, particularly chlorine, on this scaffold has been shown to profoundly influence the pharmacological profile of the resulting derivatives. This guide provides a comparative analysis of the biological activities of dichlorobenzophenone derivatives, with a specific focus on the potential of the yet-to-be-extensively-studied 2-Acetoxy-3',5'-dichlorobenzophenone. While direct experimental data on this specific compound is scarce in publicly available literature, by examining its structural analogs, we can infer its potential activities and guide future research in this promising area.
This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the existing data on related compounds and providing the necessary experimental context to explore the therapeutic potential of novel dichlorobenzophenone derivatives.
The Benzophenone Scaffold: A Privileged Structure in Drug Discovery
The diaryl ketone structure of benzophenone provides a unique three-dimensional arrangement that allows for diverse interactions with biological targets. Natural and synthetic benzophenones have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1] The introduction of functional groups to the phenyl rings is a key strategy for modulating this activity, and dichlorination, in particular, has been a successful approach in enhancing potency and selectivity.
Synthesis of Dichlorobenzophenone Derivatives: A General Overview
The synthesis of dichlorobenzophenone derivatives is most commonly achieved through the Friedel-Crafts acylation reaction.[2] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).
For the synthesis of a precursor to our target molecule, 2-hydroxy-3',5'-dichlorobenzophenone, one could envision the Friedel-Crafts acylation of 1,3-dichlorobenzene with 2-hydroxybenzoyl chloride. Subsequent acetylation of the hydroxyl group would then yield 2-acetoxy-3',5'-dichlorobenzophenone.
Comparative Biological Activity Screening
Due to the limited direct data on 2-acetoxy-3',5'-dichlorobenzophenone, this section will focus on the reported biological activities of structurally related dichlorobenzophenone and dichloroacetophenone derivatives to provide a comparative framework.
Anticancer Activity
Dichlorinated benzophenone and acetophenone derivatives have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the induction of apoptosis and the disruption of key cellular signaling pathways.[3][4]
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone | 2',5'-Dialkoxychalcones | Murine microglial cells (N9) | 0.7 ± 0.06 (for NO inhibition) | [3] |
| Thienyl Chalcone | Compound with 4"-chlorophenyl substitution | DU145 (prostate) | ~10 ± 2 µg/mL | [3] |
| Thienyl Chalcone | Compound with 4"-methoxyphenyl substitution | DU145 (prostate) | ~5 ± 1 µg/mL | [3] |
| Dichlorophenylacrylonitrile | (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile | MCF-7 (Breast) | 0.56 ± 0.03 | [5] |
| Dichlorophenylacrylonitrile | (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile | MCF-7 (Breast) | 0.127 ± 0.04 | [5] |
| Dichlorobenzoylthiosemicarbazide | 1-(2,4-Dichlorobenzoyl)-4-(2-methylbenzoyl)thiosemicarbazide | MDA-MB-231 (Breast) | Not specified, but potent | [6] |
Structure-Activity Relationship Insights:
The position of the chlorine atoms on the benzophenone scaffold significantly impacts anticancer activity. Studies on dichlorophenylacrylonitriles have shown that the 3,4-dichloro substitution pattern is favorable for potent activity against breast cancer cell lines.[5] The nature of the substituent at other positions also plays a crucial role, with electron-withdrawing groups like a nitro group enhancing the cytotoxic effects.[5] The acetoxy group at the 2-position of our target compound is an interesting feature. While it may be hydrolyzed in vivo to the corresponding hydroxy derivative, the acetoxy group itself could influence the compound's lipophilicity and cell permeability, potentially leading to a different pharmacological profile.
Experimental Protocol: MTT Assay for Cytotoxicity [3][7]
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Antiviral Activity
The antiviral potential of dichlorinated compounds has been explored, particularly against picornaviruses.[8][9] One notable example is MDL-860, a 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile, which was found to inhibit the replication of a broad range of picornaviruses.[8][9]
While the core structure of MDL-860 is not a benzophenone, the presence of a dichlorinated phenyl ring is a key feature it shares with our compound of interest. The mechanism of action for MDL-860 appears to be the inhibition of an early event in viral replication, subsequent to uncoating.[8]
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for measuring the effect of an antiviral compound on infectious virus particles.
-
Cell Seeding: Seed a confluent monolayer of host cells in 6-well plates.
-
Virus Adsorption: Infect the cells with a known titer of the virus for 1-2 hours.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Stain the cells with a vital stain (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction at each compound concentration compared to the untreated control to determine the EC50 value.
Antimicrobial Activity
Halogenated benzophenone derivatives have also been investigated for their antimicrobial properties.[10] The presence of chlorine atoms is often associated with enhanced antibacterial and antifungal activity. For instance, 2,2',4-trihydroxybenzophenone has shown activity against both Gram-positive and Gram-negative bacteria.[10]
Structure-Activity Relationship Insights:
For antimicrobial benzophenones, the presence and position of hydroxyl groups can be crucial for activity.[10] It is hypothesized that the acetoxy group in 2-acetoxy-3',5'-dichlorobenzophenone could act as a prodrug, being hydrolyzed by bacterial esterases to release the more active 2-hydroxy derivative at the site of infection. The dichlorination pattern at the 3' and 5' positions would likely contribute to the overall lipophilicity and electronic properties of the molecule, influencing its interaction with bacterial cell membranes or intracellular targets.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Conclusion and Future Directions
While the biological activity of 2-acetoxy-3',5'-dichlorobenzophenone remains to be experimentally determined, a comparative analysis of its structural analogs strongly suggests its potential as a valuable scaffold for the development of new therapeutic agents. The dichlorination pattern, combined with the 2-acetoxy substitution, presents a unique combination of electronic and steric properties that warrant further investigation.
Future research should focus on the synthesis of 2-acetoxy-3',5'-dichlorobenzophenone and a library of its derivatives with variations in the substitution pattern. Systematic screening of these compounds against a panel of cancer cell lines, viruses, and microbial strains will be essential to elucidate their full therapeutic potential. Mechanistic studies should also be conducted to identify their molecular targets and pathways of action. The insights gained from such studies will be invaluable for the rational design of the next generation of benzophenone-based drugs.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Dichlorobenzophenone Quantification
Introduction: The Critical Role of Dichlorobenzophenone Quantification
In pharmaceutical development and manufacturing, the purity and safety of active pharmaceutical ingredients (APIs) are paramount. Dichlorobenzophenone (DCBP), often 2,4'-Dichlorobenzophenone, is a critical chemical intermediate and a potential impurity in the synthesis of various pharmaceutical products.[1] Its accurate and reliable quantification is not merely a procedural step but a cornerstone of quality control, directly impacting drug product safety and efficacy. The selection of an analytical method is therefore a decision with significant regulatory and quality implications.
This guide provides an in-depth comparison of three prevalent analytical methods for DCBP quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Furthermore, it establishes a framework for the cross-validation of these methods, a critical process for ensuring that analytical results are consistent and reproducible across different techniques, laboratories, or instruments.[2] Adherence to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines is the foundation of the protocols and validation data presented herein.[3][4][5]
Comparative Overview of Analytical Methods
The choice between HPLC-UV, GC-MS, and LC-MS/MS depends fundamentally on the analytical objective. Key considerations include the required sensitivity (limit of detection), the complexity of the sample matrix, and the intended application, such as routine quality control versus trace-level impurity analysis.[6]
Summary of Performance Characteristics
The following table summarizes typical performance data for the three methods, providing a high-level comparison to guide initial method selection.
| Validation Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, with detection by UV absorbance.[1][6] | Separation of volatile compounds followed by detection based on mass fragmentation.[1][6] | Separation based on polarity with highly selective detection using mass transitions.[1][6] |
| Linearity (r²) | ≥ 0.999[6] | ≥ 0.995[6] | 0.991–0.999[7] |
| Accuracy (% Recovery) | 98 - 102%[6] | 95 - 105%[6] | 80.0–108%[7] |
| Precision (% RSD) | < 2%[6] | < 5%[6] | 1.8–9.5% (inter-day)[7] |
| Limit of Detection (LOD) | ~ 0.1 µg/mL[6] | ~ 0.05 µg/mL[6] | ~ 0.01 ng/mL[6] |
| Limit of Quantitation (LOQ) | ~ 0.3 µg/mL | ~ 0.15 µg/mL[6] | ~ 0.03 ng/mL |
| Typical Application | Routine quality control, content uniformity, and impurity profiling at higher concentrations.[6] | Impurity identification and quantification of volatile and semi-volatile compounds.[6] | Trace-level impurity analysis, bioanalytical studies, and metabolite identification.[6] |
Deep Dive: Methodologies and Experimental Protocols
This section provides detailed experimental protocols for each analytical technique. The causality behind specific choices, such as column chemistry or ionization mode, is explained to provide a deeper understanding beyond a simple list of steps.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Expertise & Experience: HPLC-UV is the workhorse of many QC labs due to its robustness and cost-effectiveness. The choice of a C18 reversed-phase column is standard for moderately non-polar analytes like DCBP.[1] A gradient elution using acetonitrile and water with 0.1% formic acid is employed to ensure sharp peak shapes and efficient separation from potential impurities.[6] The acid protonates silanol groups on the stationary phase, reducing peak tailing, and aids in the ionization process if the eluent were directed to a mass spectrometer. Detection at 290 nm is selected based on the UV absorbance maximum of the benzophenone chromophore.[1]
-
Sample Preparation:
-
Prepare a stock solution of 2,4'-Dichlorobenzophenone (e.g., 1 mg/mL) in the mobile phase (50:50 acetonitrile:water).
-
Create a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 µg/mL to 100 µg/mL).[6]
-
For drug substance analysis, accurately weigh and dissolve the sample in the mobile phase to a known concentration and filter through a 0.45 µm syringe filter.[8]
-
-
Instrumentation:
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.[6]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 10 µL.[8]
-
Gradient Program: A typical gradient might start at 50% B, ramp to 95% B over 10 minutes, hold for 5 minutes, and then return to initial conditions.[1]
-
Detection: UV absorbance at 290 nm.[1]
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Quantify the amount of DCBP in the sample by interpolating its peak area from the calibration curve.
-
Caption: A typical workflow for the quantification of Dichlorobenzophenone by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is exceptionally well-suited for analyzing volatile and semi-volatile compounds like DCBP.[9] The key to a successful GC method is ensuring the analyte is thermally stable and volatile enough to be transferred to the gas phase without degradation. An injector temperature of 280°C is high enough to ensure rapid volatilization but not so high as to cause decomposition.[8] A non-polar DB-5ms column is chosen for its excellent separation of aromatic compounds.[8] Electron Ionization (EI) at 70 eV is a standard, robust ionization technique that produces reproducible fragmentation patterns, which are crucial for compound identification via spectral library matching (e.g., NIST).[8][10] For quantification, Selected Ion Monitoring (SIM) mode is used to enhance sensitivity and selectivity by monitoring only characteristic ions of DCBP, filtering out noise from the sample matrix.[1]
-
Sample Preparation:
-
Prepare a stock solution of 2,4'-Dichlorobenzophenone (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or hexane.[8][9]
-
Prepare calibration standards by serial dilution to cover the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).[6]
-
Dissolve the test sample in the same solvent to a final concentration within the calibration range.
-
-
Instrumentation:
-
Chromatographic & Spectrometric Conditions:
-
Injector Temperature: 280 °C.[8]
-
Injection Mode: Splitless (for trace analysis).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[8]
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp at 20 °C/min to 300 °C, and hold for 5 minutes.[6][8]
-
Transfer Line Temperature: 280 °C.[8]
-
Ion Source Temperature: 230 °C.[8]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic m/z fragments of DCBP (e.g., m/z 250, 139, 111).[10]
-
-
Data Analysis:
-
Identify the DCBP peak based on its retention time and the presence of target ions.
-
Construct a calibration curve using the peak areas of the standards.
-
Calculate the concentration of DCBP in the test sample.
-
Caption: Experimental workflow for the GC-MS analysis of Dichlorobenzophenone.[9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Expertise & Experience: LC-MS/MS is the gold standard for trace-level quantification due to its exceptional sensitivity and selectivity. The "front-end" LC separation is similar to HPLC, but the detection method is profoundly different. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar and semi-polar compounds, minimizing fragmentation in the source. Multiple Reaction Monitoring (MRM) provides the basis for the technique's selectivity.[6] A specific precursor ion (e.g., the protonated molecule [M+H]⁺ of DCBP) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is unique to the analyte, effectively eliminating matrix interference and providing confident quantification at very low levels. The use of solid-phase extraction (SPE) for sample preparation is often necessary to clean up complex matrices and concentrate the analyte, ensuring the highest sensitivity is achieved.[1]
-
Sample Preparation (Solid-Phase Extraction - SPE): [1]
-
Condition an HLB SPE cartridge with 5 mL of methanol and 5 mL of Milli-Q water.
-
Load the diluted sample onto the cartridge.
-
Wash the cartridge with 5 mL of Milli-Q water to remove interferences.
-
Dry the cartridge under a vacuum.
-
Elute the analyte with 5 mL of acetone followed by 2 x 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle nitrogen stream and reconstitute in the mobile phase.
-
-
Instrumentation:
-
Chromatographic & Spectrometric Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.[6]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]
-
Flow Rate: 0.4 mL/min (typical for LC-MS).
-
Gradient Program: A suitable gradient to resolve the analyte from the matrix.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the specific precursor-to-product ion transitions for DCBP during method development (e.g., m/z 251 → 139).
-
-
Data Analysis:
-
Integrate the peak area for the specific MRM transition at the correct retention time.
-
Quantify against a calibration curve prepared from standards that have undergone the same SPE process.
-
Caption: A workflow for trace-level analysis of Dichlorobenzophenone using LC-MS/MS.
The Cross-Validation Protocol: Ensuring Method Concordance
Trustworthiness: Cross-validation is the process of formally demonstrating that a validated analytical method produces results that are consistent, reliable, and accurate when compared to another validated method.[2] This is not merely a comparison but a structured study to ensure data from different sources can be trusted and used interchangeably, which is essential during method transfer between labs or when upgrading technology.[2][12] The objective is to demonstrate that any new or alternative procedure is fit for its intended purpose.[13][14]
Authoritative Grounding: The validation parameters assessed are guided by ICH Q2(R2), focusing on accuracy and precision.[15][16]
Designing the Cross-Validation Study
-
Define Acceptance Criteria: Before starting, define the statistical criteria for agreement between the two methods. For example, the mean results obtained from the two methods should not differ by more than a specified percentage (e.g., ±5.0%), and the precision between methods should also be within an acceptable limit.
-
Select Samples: Analyze the same set of at least three different batches of the drug substance or product, with concentrations spanning the analytical range (low, medium, and high).
-
Execute Analysis:
-
Analyze each sample multiple times (e.g., n=6) using both Method A (e.g., HPLC-UV) and Method B (e.g., GC-MS).
-
The analyses should be performed by different analysts on different days to incorporate intermediate precision.
-
-
Statistical Evaluation:
-
Accuracy: Compare the mean assay values obtained from both methods for each sample. Use a statistical test, such as a t-test, to determine if there is a significant difference between the means.
-
Precision: Calculate the Relative Standard Deviation (RSD) for the results from each method individually. Then, perform an F-test to compare the variances of the two methods to ensure they have comparable precision.
-
Visualization: Cross-Validation Logical Workflow
Caption: A logical workflow for the cross-validation of two analytical methods.
Conclusion
The quantification of dichlorobenzophenone is a critical task in pharmaceutical quality control. While HPLC-UV offers a robust solution for routine analysis, GC-MS provides enhanced specificity for impurity identification, and LC-MS/MS delivers unparalleled sensitivity for trace-level determination. The choice of method must be tailored to the specific analytical requirement.
Regardless of the chosen method, a rigorous validation according to ICH guidelines is mandatory. Cross-validation serves as the ultimate arbiter of data consistency, providing the necessary confidence to transfer methods, upgrade technologies, or compare data across different analytical platforms. A well-designed cross-validation study, grounded in sound statistical principles, is indispensable for maintaining data integrity and ensuring regulatory compliance throughout the lifecycle of a pharmaceutical product.[17][18]
References
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- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). Pharma Talks.
- Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
- A Comparative Guide to Assessing the Purity of Synthesized 2,4'-Dichlorobenzophenone. (n.d.). Benchchem.
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- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). ECA Academy.
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- ICH Q2(R2) Guide: Analytical Method Validation Explained. (n.d.). IntuitionLabs.
- Key Analytical Procedure Validation Regulations You Need to Know. (2025, August 30). Altabrisa Group.
- Application Note: Quantitative Analysis of 2,4'-Dichlorobenzophenone using Gas Chromatography-Mass Spectrometry (GC-MS). (n.d.). Benchchem.
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- Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014, September 5). PMC - NIH.
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Safety Operating Guide
Hazard Profile and Chemical Characteristics of 2-Acetoxy-3',5'-dichlorobenzophenone
As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Acetoxy-3',5'-dichlorobenzophenone, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety protocols and regulatory standards, reflecting the principles of expertise, trustworthiness, and authoritative scientific practice.
Understanding the intrinsic properties of a chemical is the foundation of its safe handling and disposal. 2-Acetoxy-3',5'-dichlorobenzophenone is a halogenated aromatic ketone. Its structure, containing two chlorine atoms on one of the phenyl rings, places it firmly in the category of halogenated organic waste .[1] This classification is the single most important factor determining its disposal pathway.
Table 1: Key Properties and Hazard Information for 2-Acetoxy-3',5'-dichlorobenzophenone and Related Compounds
| Property | Value / Information | Rationale & Significance |
| Chemical Class | Halogenated Organic Compound | Dictates segregation into a specific waste stream for high-temperature incineration.[1][5][6] |
| Physical Form | Solid (likely crystalline powder) | Affects handling procedures; dust inhalation is a primary exposure risk.[7] |
| Molecular Formula | C₁₅H₁₀Cl₂O₃ | The presence of chlorine (Cl) is the key feature for waste classification.[8] |
| Molecular Weight | 309.1 g/mol | Relevant for inventory and waste manifest documentation.[8] |
| Primary Hazards | - Skin Irritation (Category 2)- Serious Eye Irritation (Category 2/2A)- Respiratory Irritation (Category 3) | Direct contact and inhalation must be avoided through proper Personal Protective Equipment (PPE).[3] |
| Other Hazards | - Harmful if swallowed.- Potential aquatic toxicity. | Ingestion must be prevented, and release into the environment must be avoided.[9][10] |
| Disposal Route | Hazardous Waste Incineration | The recommended method for destroying halogenated organic compounds.[6][11] |
The Core Principle: Segregation of Halogenated Waste
The fundamental rule for disposing of 2-Acetoxy-3',5'-dichlorobenzophenone is its strict segregation as halogenated organic waste .[1][12]
Causality : Halogenated compounds require specific disposal methods, typically high-temperature incineration with subsequent "scrubbing" of the exhaust gases to neutralize the resulting acidic byproducts (like hydrochloric acid).[6] Mixing halogenated waste with non-halogenated organic solvents significantly increases the cost and complexity of disposal for the entire container.[5][13] Therefore, keeping these waste streams separate is both environmentally responsible and economically prudent.[5]
Standard Operating Procedure (SOP) for Disposal
This protocol provides a step-by-step methodology for the safe collection and disposal of 2-Acetoxy-3',5'-dichlorobenzophenone waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure solid, in solution, or as waste), ensure you are wearing the appropriate PPE.
-
Eye Protection : Tightly sealed safety goggles or a face shield.[7]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile). Always consult the glove manufacturer's specifications for chemical compatibility.[7][13]
-
Body Protection : A standard laboratory coat.
-
Respiratory Protection : If there is a risk of generating dust, work in a chemical fume hood or wear a suitable respirator.[7][13]
Step 2: Waste Container Selection and Labeling
-
Container Choice : Use a dedicated, leak-proof container compatible with the waste. A high-density polyethylene (HDPE) or plastic carboy is often preferred to avoid breakage.[14] The container must have a secure, threaded cap.[12]
-
Labeling : This is a critical step for safety and compliance.[14][15] The moment the first drop of waste enters the container, it must be labeled.[12][16] Affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[13] The label must clearly state:
Step 3: Waste Accumulation
-
Location : Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[14][15] Do not move waste between different rooms for storage.[15]
-
Segregation : The container for halogenated waste must be kept separate from other waste streams, especially acids, bases, and non-halogenated solvents.[13][17] Use secondary containment (e.g., a plastic tub) to prevent the spread of potential spills.[16]
-
Container Management : Keep the waste container securely closed at all times, except when actively adding waste.[12][14][16] This prevents the release of vapors and protects the lab environment.
Step 4: Arranging for Disposal
-
Capacity Limits : Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely toxic "P-listed" waste) in an SAA.[14][15][16]
-
Requesting Pickup : Once the container is full or the project is complete, submit a chemical waste pickup request to your institution's EHS or equivalent department.[14][15] They are responsible for transporting the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[18][19]
Decontamination and Spill Management
Properly managing contaminated materials and spills is an integral part of the disposal process.
Contaminated Labware
-
Disposable Items : Any disposable items (e.g., weigh boats, contaminated gloves, absorbent pads) that come into contact with 2-Acetoxy-3',5'-dichlorobenzophenone must be disposed of as solid hazardous waste in the same halogenated waste stream.
-
Non-Disposable Glassware : Glassware should be decontaminated before washing. Rinse the glassware with a small amount of a suitable solvent (e.g., acetone, ethanol) and collect this rinse solvent as halogenated liquid waste. After this initial decontamination rinse, the glassware can typically be washed normally.
Spill Cleanup
Spilled chemicals and the materials used for cleanup must be disposed of as hazardous waste.[16][18]
-
Isolate and Alert : Evacuate the immediate area and alert colleagues.
-
Don PPE : Wear appropriate PPE as described in Step 1 of the SOP.
-
Containment : For solid spills, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad) to prevent dust from becoming airborne.[2][13] Do not sweep the dry powder.
-
Collection : Carefully scoop the mixture into a designated hazardous waste container.
-
Final Cleaning : Wipe the area with a cloth or pad dampened with a solvent. Place the used cleaning materials into the same waste container.
-
Disposal : Seal, label, and dispose of the container as hazardous waste following the SOP.[12][13] For large or complex spills, contact your EHS department immediately.[12][16]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing waste streams related to 2-Acetoxy-3',5'-dichlorobenzophenone.
Caption: Decision workflow for proper waste stream management.
By adhering to these detailed procedures, researchers and drug development professionals can ensure that the disposal of 2-Acetoxy-3',5'-dichlorobenzophenone is conducted with the highest regard for safety, regulatory compliance, and environmental stewardship.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . UPenn EHRS - University of Pennsylvania. [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. [Link]
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Laboratory Waste Management Guidelines . East Carolina University. [Link]
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Guide to Managing Laboratory Chemical Waste . Vanderbilt University. [Link]
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Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
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Hazardous Waste Segregation . Unknown Source. [Link]
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Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency. [Link]
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Halogenated Solvents in Laboratories . Temple University Environmental Health and Radiation Safety. [Link]
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Safety data sheet - BENZYLIDENE ACETOPHENONE . Carl ROTH. [Link]
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SAFETY DATA SHEET - 4,4'-Dichlorobenzophenone . Thermo Fisher Scientific. [Link]
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Safety data sheet - 4,4'-Dichlorobenzophenone . CPAChem. [Link]
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SAFETY DATA SHEET - 2-Amino-2',5-dichlorobenzophenone . Thermo Fisher Scientific. [Link]
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4-Acetoxy-3',4'-dichlorobenzophenone . PubChem, National Center for Biotechnology Information. [Link]
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Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds . U.S. Environmental Protection Agency. [Link]
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2,5-Dichlorobenzophenone . PubChem, National Center for Biotechnology Information. [Link]
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2-Amino-2',5-dichlorobenzophenone . PubChem, National Center for Biotechnology Information. [Link]
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Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . U.S. Environmental Protection Agency. [Link]
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EPA HAZARDOUS WASTE CODES . U.S. Environmental Protection Agency. [Link]
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Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. [Link]
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Hazardous Waste Listings . U.S. Environmental Protection Agency. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
